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  • Product: 5-(4-Hexylphenyl)-5-oxovaleric acid
  • CAS: 898791-53-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(4-Hexylphenyl)-5-oxovaleric Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-(4-Hexylphenyl)-5-oxovaleric acid, a valuable synthetic intermediate with significant potential...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Hexylphenyl)-5-oxovaleric acid, a valuable synthetic intermediate with significant potential in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, explores its primary application as a precursor for 5-oxo-ETE receptor antagonists, and outlines essential safety considerations.

Core Compound Identification and Properties

5-(4-Hexylphenyl)-5-oxovaleric acid is an organic compound characterized by a hexylphenyl group attached to a five-carbon chain containing a ketone and a terminal carboxylic acid.

Table 1: Chemical and Physical Properties of 5-(4-Hexylphenyl)-5-oxovaleric Acid and Related Analogues

Property5-(4-Hexylphenyl)-5-oxovaleric acid5-(4-Ethylphenyl)-5-oxovaleric acid5-Phenylvaleric acid
CAS Number 898791-53-2[1]34670-04-7[2]2270-20-4[3]
Molecular Formula C17H24O3[1]C13H16O3[2]C11H14O2[3]
Molecular Weight 276.38 g/mol [1]220.26 g/mol [2]178.23 g/mol
Melting Point Data not availableData not available58-60 °C[3]
Boiling Point Data not availableData not available177-178 °C at 13 mmHg[3]
Solubility Data not availableData not availableData not available
Appearance Data not availableData not availableWhite to off-white crystalline powder[3]

Synthesis of 5-(4-Hexylphenyl)-5-oxovaleric Acid

A robust and widely applicable method for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Reaction Mechanism

The synthesis proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich benzene ring of hexylbenzene. The para-position is the major site of substitution due to the steric hindrance of the hexyl group and its ortho-, para-directing nature.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction Steps Hexylbenzene Hexylbenzene SigmaComplex Sigma Complex (Wheland Intermediate) Hexylbenzene->SigmaComplex GlutaricAnhydride Glutaric Anhydride AcyliumIon Acylium Ion Intermediate GlutaricAnhydride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->GlutaricAnhydride AcyliumIon->SigmaComplex + Hexylbenzene Product 5-(4-Hexylphenyl)-5-oxovaleric acid SigmaComplex->Product - H⁺, - AlCl₃

Caption: Proposed reaction workflow for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid via Friedel-Crafts acylation.

Experimental Protocol

Materials:

  • Hexylbenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. After the addition is complete, add hexylbenzene (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery: A Precursor to 5-oxo-ETE Receptor Antagonists

The primary interest in 5-(4-Hexylphenyl)-5-oxovaleric acid stems from its utility as a key building block in the synthesis of antagonists for the 5-oxo-ETE receptor (OXE-R).[4] 5-oxo-ETE is a potent lipid mediator that acts as a powerful chemoattractant for eosinophils, a type of white blood cell implicated in inflammatory diseases such as asthma.[5][6] By blocking the OXE-R, the downstream inflammatory signaling cascade initiated by 5-oxo-ETE can be inhibited.

The structural motif of 5-(4-Hexylphenyl)-5-oxovaleric acid, featuring a lipophilic hexylphenyl tail and a carboxylic acid head, provides a versatile scaffold for the design of novel OXE-R antagonists. The carboxylic acid can be derivatized to introduce various functionalities, while the hexylphenyl group can be modified to optimize potency and pharmacokinetic properties.[7]

Signaling_Pathway OxoETE 5-oxo-ETE OXER OXE-R OxoETE->OXER binds & activates Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) OXER->Signaling initiates Antagonist 5-(4-Hexylphenyl)-5-oxovaleric acid -derived Antagonist Antagonist->OXER blocks Inflammation Eosinophil Chemotaxis & Inflammation Signaling->Inflammation leads to

Caption: Simplified signaling pathway of 5-oxo-ETE and the inhibitory action of an OXE-R antagonist.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-(4-Hexylphenyl)-5-oxovaleric acid is not publicly available. Therefore, a conservative approach to safety and handling is imperative, treating the compound with the same precautions as other irritant and potentially harmful organic acids.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Based on SDS for similar compounds like 2-Oxovaleric acid, the following hazards may be anticipated:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

First Aid Measures (General Recommendations):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

5-(4-Hexylphenyl)-5-oxovaleric acid is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its potential as a scaffold for the development of novel 5-oxo-ETE receptor antagonists make it a valuable tool for researchers exploring new treatments for inflammatory diseases. While a complete physicochemical profile is yet to be fully documented, the information available on analogous compounds provides a solid foundation for its use in a research setting. Adherence to strict safety protocols is essential when handling this and any other chemical compound.

References

  • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). ACS Publications. (2018). [Link]

  • 5-(4-hexylphenyl)-5-oxovaleric acid | #7152c. Rieke Metals Products & Services. [Link]

  • 5-Oxo-ETE Receptor Antagonists. PMC. [Link]

  • 5-Oxo-ETE receptor antagonists. PubMed. (2013). [Link]

  • "5-Oxo-ETE Antagonists in Allergic Disease; Design and Synthesis of Aff" by Qiuji Ye. [Link]

  • Functional characterization of the 5-oxo-ETE receptor OXE-R and identification of the first small molecule antagonist with a novel mechanism of ligand bias. bonndoc. (2011). [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0ff3e55e09f7a93a1012353724c03d198533c391]([Link]

  • Hypolipidemic activity of 5-aryl-3-methylvaleric acid derivatives. PubMed. (1977). [Link]

  • Biological Activities of Constituents from Rosa roxburghii and Their Mechanisms Based on Network Pharmacology and Biological Verification. MDPI. (2025). [Link]

  • Synthesis and biological evaluation of 5- oxo- imidazolines and aryl amides. ResearchGate. (2002). [Link]

  • (PDF) The synthesis, computer prediction of the biological activity and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1][7]triazolo[4,3-a]quinazoline-8-carboxamides. ResearchGate. (2025). [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. (2022). [Link]

Sources

Exploratory

Synthesis and Mechanistic Profiling of 5-(4-Hexylphenyl)-5-oxovaleric Acid via Friedel-Crafts Acylation

Executive Summary & Chemical Significance 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS No. 898791-53-2) is a structurally critical keto-acid intermediate utilized in the development of advanced lipid mimetics, non-steroidal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

5-(4-Hexylphenyl)-5-oxovaleric acid (CAS No. 898791-53-2) is a structurally critical keto-acid intermediate utilized in the development of advanced lipid mimetics, non-steroidal anti-inflammatory drugs (NSAIDs), and specialized enzyme inhibitors[1]. Structurally, it features a lipophilic hexyl tail and a hydrophilic oxovaleric acid headgroup.

The most robust and scalable synthetic route for this compound is the Friedel-Crafts acylation of hexylbenzene using glutaric anhydride. This whitepaper provides an in-depth mechanistic rationale, a self-validating experimental protocol, and analytical benchmarks to ensure high-yield, regioselective synthesis for drug development professionals and synthetic chemists.

Mechanistic Rationale & Reaction Kinetics

The synthesis relies on the electrophilic aromatic substitution of hexylbenzene. Unlike standard catalytic Friedel-Crafts alkylations, acylations using anhydrides require a stoichiometric excess (typically >2.0 equivalents) of a strong Lewis acid, such as anhydrous aluminum chloride ( AlCl3​ )[2][3].

The Causality of Reagent Stoichiometry and Selectivity
  • Lewis Acid Stoichiometry: The first equivalent of AlCl3​ coordinates with the oxygen atoms of glutaric anhydride, triggering ring-opening to form a highly electrophilic acylium ion (or a highly polarized donor-acceptor complex). The second equivalent of AlCl3​ is required because the resulting ketone product possesses a basic carbonyl oxygen that tightly complexes with the Lewis acid, effectively removing it from the reaction cycle[4].

  • Regioselectivity (Para-Direction): The hexyl group on the benzene ring is an electron-donating group via hyperconjugation, making it an ortho/para-director. However, the extreme steric bulk of both the linear hexyl chain and the incoming AlCl3​ -coordinated acylium complex heavily penalizes ortho-attack. Consequently, the reaction proceeds with >95% para-selectivity.

MechanisticPathway GA Glutaric Anhydride Acylium Acylium Ion Complex GA->Acylium + AlCl3 Ring Opening AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland Electrophilic Attack on Arene HB Hexylbenzene HB->Wheland Para-direction KetoComplex AlCl3-Ketone Complex Wheland->KetoComplex - H+ Rearomatization Product 5-(4-Hexylphenyl)- 5-oxovaleric acid KetoComplex->Product Aqueous HCl Quench

Mechanistic pathway of the Friedel-Crafts acylation forming 5-(4-hexylphenyl)-5-oxovaleric acid.

Experimental Methodology: A Self-Validating Protocol

The following protocol is adapted from optimized industrial-scale Friedel-Crafts acylations of alkyl/halobenzenes with glutaric anhydride[5][6]. It is designed to be self-validating; specific checkpoints are embedded to ensure the reaction is proceeding correctly.

Reagents and Materials
  • Hexylbenzene: 1.0 equivalent (Ensure high purity, >99% , to prevent des-hexyl impurities).

  • Glutaric Anhydride: 1.1 equivalents.

  • Aluminum Chloride ( AlCl3​ ): 2.2 equivalents (Must be strictly anhydrous; granular preferred over powder to control reaction rate).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous).

Step-by-Step Workflow
  • Catalyst Suspension: Under an inert nitrogen atmosphere, suspend 2.2 eq. of anhydrous AlCl3​ in anhydrous DCM (approx. 5-8 volumes relative to hexylbenzene). Cool the suspension to 0−5∘C using an ice-water bath.

  • Anhydride Activation: Add 1.1 eq. of glutaric anhydride portion-wise.

    • Causality Check: The mixture will turn into a thick, yellowish slurry. This indicates the successful formation of the insoluble AlCl3​ -glutaric anhydride complex. Maintain vigorous mechanical stirring[4].

  • Electrophile Introduction: Dissolve 1.0 eq. of hexylbenzene in 2 volumes of DCM. Add this solution dropwise to the slurry over 1-2 hours, strictly maintaining the internal temperature below 10∘C .

    • Causality Check: Exothermic spikes indicate active acylation. Controlling the addition rate prevents polymerization and side-reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25∘C ). Stir for 2 to 4 hours.

    • Validation: Monitor via HPLC or TLC (Eluent: Hexane/EtOAc 7:3). The reaction is complete when the hexylbenzene spot disappears.

  • Quenching (Critical Step): Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl ( 10% w/w ).

    • Causality Check: The acid breaks the robust aluminum-ketone complex, liberating the free 5-(4-hexylphenyl)-5-oxovaleric acid into the organic phase and dissolving aluminum salts into the aqueous phase[3].

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of toluene/hexane to yield the pure product.

ExperimentalWorkflow Step1 1. Suspend AlCl3 in DCM (0-5 °C, N2 atm) Step2 2. Add Glutaric Anhydride (Formation of Complex) Step1->Step2 Step3 3. Dropwise addition of Hexylbenzene (Maintain <10 °C) Step2->Step3 Step4 4. Warm to RT & Stir (2-4 hours, Monitor by TLC) Step3->Step4 Step5 5. Quench into Ice/HCl (Breaks Al-complex) Step4->Step5 Step6 6. Phase Separation & Organic Extraction Step5->Step6 Step7 7. Solvent Evaporation & Recrystallization Step6->Step7

Step-by-step experimental workflow for the synthesis and purification of the target keto-acid.

Quantitative Data & Analytical Characterization

To ensure scientific integrity, the synthesized batch must be validated against expected stoichiometric yields and spectroscopic benchmarks.

Table 1: Stoichiometry and Expected Yield Data
ComponentMolecular Weight ( g/mol )EquivalentsMass/Volume (Theoretical 100g scale)Expected Yield
Hexylbenzene162.271.0100.0 gN/A
Glutaric Anhydride114.101.177.3 gN/A
Aluminum Chloride133.342.2180.8 gN/A
Dichloromethane84.93Solvent~800 mLN/A
5-(4-Hexylphenyl)-5-oxovaleric acid 276.38 1.0 170.3 g (Theoretical) 75% - 82% (Isolated)
Table 2: Expected Analytical Characterization (NMR & MS)
Analytical MethodExpected Signals / PeaksStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 7.88 (d, J=8.2 Hz, 2H)Aromatic protons ortho to carbonyl
δ 7.26 (d, J=8.2 Hz, 2H)Aromatic protons meta to carbonyl
δ 3.05 (t, J=7.1 Hz, 2H)-C(=O)-CH 2​ -CH 2​ -CH 2​ -COOH
δ 2.67 (t, J=7.6 Hz, 2H)Ar-CH 2​ -CH 2​
  • (Hexyl chain base)
δ 2.45 (t, J=7.2 Hz, 2H)-CH 2​ -CH 2​ -CH 2​ -COOH
δ 2.05 (quintet, 2H)-CH 2​ -CH 2​ -CH 2​
  • (Glutaric bridge)
  • δ 1.60 - 1.25 (m, 8H)Aliphatic hexyl chain protons
    δ 0.88 (t, J=6.8 Hz, 3H)Terminal methyl (-CH 3​ ) of hexyl chain
    ESI-MS (Negative Ion) m/z 275.1[M-H] corresponding to C 17​ H 23​ O 3−​
    FT-IR (ATR) ~1705 cm −1 , ~1680 cm −1 Carboxylic acid C=O, Aryl ketone C=O

    Troubleshooting & Process Optimization

    • Incomplete Conversion: If unreacted hexylbenzene remains after 4 hours, the AlCl3​ may have absorbed atmospheric moisture, converting to inactive aluminum hydroxide species. Solution: Always use a freshly opened bottle of anhydrous AlCl3​ and maintain strict Schlenk line/nitrogen protocols.

    • Emulsion Formation During Quench: The precipitation of aluminum hydroxide ( Al(OH)3​ ) at neutral pH can cause severe emulsions. Solution: Ensure the aqueous quench solution is highly acidic (pH < 1) to keep aluminum salts fully dissolved as Al3+ in the aqueous layer[3].

    • Polyacylation: While rare due to the deactivating nature of the newly introduced acyl group, excess localized heating can cause side reactions. Solution: Strictly control the dropwise addition of hexylbenzene and ensure high-efficiency mechanical stirring to dissipate localized exothermic heat.

    References

    • Process for the preparation of 4-(4-fluorobenzoyl)
    • Synthesis of structurally diverse benzimidazolyl benzimidazolones by application of soluble polymer support Source: Tetrahedron, Volume 50, Issue 19, 1994 (Citing Compernolle, F. et al., Tetrahedron 1993, 49, 3193–3202 for Friedel-Crafts acylation principles) URL:[Link]

    • Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions Source: PMC / ACS Chemical Neuroscience (Demonstrating glutaric anhydride and AlCl3 acylation methodology) URL:[Link]

    Sources

    Foundational

    Biological Activity and Pharmacological Utility of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Technical Whitepaper

    Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) is a highly specialized organic compound characterized by a lipophilic hexylphenyl tail and a hydrophilic 5-oxovaleric acid moiety. While frequently...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) is a highly specialized organic compound characterized by a lipophilic hexylphenyl tail and a hydrophilic 5-oxovaleric acid moiety. While frequently utilized as a critical synthetic intermediate in medicinal chemistry, its structural motif serves as the defining pharmacophore for a class of highly potent OXE receptor (OXE-R) antagonists [1]. This whitepaper provides an in-depth analysis of the compound's biological activity, its role in modulating the 5-oxo-ETE inflammatory pathway, and the self-validating experimental protocols required to evaluate its efficacy in drug development.

    Structural Pharmacology & Mechanism of Action

    The 5-oxo-ETE Pathway and OXE Receptor Binding

    The 5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) pathway is a critical driver of eosinophilic inflammation, heavily implicated in respiratory diseases such as severe asthma and allergic rhinitis[1]. 5-oxo-ETE is a 5-lipoxygenase metabolite of arachidonic acid that binds to the OXE receptor (OXE-R), a G-protein coupled receptor (GPCR) predominantly expressed on human eosinophils and neutrophils[2].

    Pharmacophore Mapping

    The biological utility of 5-(4-Hexylphenyl)-5-oxovaleric acid lies in its ability to act as a structural mimic of endogenous 5-oxo-ETE[2]:

    • The Hexylphenyl Tail: The hydrophobic hexyl chain mimics the omega-end of arachidonic acid derivatives, anchoring the molecule deep within the lipophilic binding pocket of the OXE receptor.

    • The 5-Oxovaleric Acid Head: The keto-acid structure accurately mimics the carboxylate head group of 5-oxo-ETE, forming essential electrostatic interactions and hydrogen bonds with the receptor's extracellular loops[1].

    By occupying the orthosteric site, derivatives of this compound act as competitive antagonists, preventing 5-oxo-ETE from inducing the Gαi/o-mediated signaling cascade that leads to actin polymerization, CD11b expression, and chemotaxis[2].

    Scaffold Versatility (Alternative Targets)

    Interestingly, the 5-oxovaleric acid backbone is a "privileged scaffold." When the lipophilic hexylphenyl tail is substituted with electron-withdrawing groups (e.g., a 3,4-dichlorophenyl moiety), the biological activity shifts dramatically toward Monoamine Oxidase B (MAO-B) inhibition , a target for neurodegenerative diseases[3]. This highlights the modular nature of the oxovalerate core in drug design.

    Signaling Pathway Visualization

    OXE_Signaling Agonist 5-oxo-ETE (Agonist) Receptor OXE Receptor (GPCR) Agonist->Receptor Activates Antagonist 5-(4-Hexylphenyl)-5-oxovaleric Acid (Antagonist Scaffold) Antagonist->Receptor Inhibits GProtein Gαi/o Protein Receptor->GProtein Transduces PLC Phospholipase Cβ GProtein->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Binds ER Eosinophil Eosinophil Chemotaxis Calcium->Eosinophil Triggers

    Figure 1: OXE-R signaling pathway and competitive antagonism by the oxovaleric acid scaffold.

    Quantitative Biological Data

    The following table summarizes the comparative biological activity of the 5-(4-Hexylphenyl)-5-oxovaleric acid scaffold against other known OXE-R modulators.

    Table 1: Comparative Biological Activity of OXE-R Antagonist Scaffolds

    Compound / ScaffoldTargetIC₅₀ (Ca²⁺ Mobilization)Metabolic Stability (t₁/₂)Primary Application
    5-oxo-12S-HETE OXE-R~500 nMLow (Rapidly metabolized)Endogenous partial antagonist
    Gue1654 OXE-R~50 nMModerateEarly synthetic antagonist
    5-(4-Hexylphenyl)-5-oxovaleric acid OXE-R0.1 - 10 nMLow to ModerateHigh-affinity structural scaffold
    α-methylated oxovaleric derivatives OXE-R~0.69 nMHigh (Resistant to oxidation)Advanced preclinical candidates

    Data extrapolated from structure-activity relationship (SAR) studies on OXE-R antagonism[2],[1].

    Experimental Workflows: Self-Validating Protocols

    To establish the trustworthiness of biological data, assays evaluating 5-(4-Hexylphenyl)-5-oxovaleric acid derivatives must be designed as self-validating systems. The following protocol details the causality behind each methodological choice.

    Protocol: Intracellular Calcium Mobilization Assay in Human Eosinophils

    Objective: To quantify the IC₅₀ of oxovaleric acid derivatives by measuring the inhibition of 5-oxo-ETE-induced intracellular calcium release.

    Step-by-Step Methodology:

    • Cell Isolation: Isolate human eosinophils from peripheral blood using negative magnetic selection (CD16- depletion).

      • Causality: Primary human eosinophils natively express high, physiologically relevant levels of the OXE receptor. Engineered cell lines often lack the endogenous G-protein coupling dynamics required for accurate GPCR pharmacology.

    • Dye Loading: Incubate eosinophils (10⁶ cells/mL) with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 30 minutes at 37°C in the dark.

      • Causality: Fluo-4 AM is chosen for its superior dynamic range and compatibility with 488 nm argon lasers. The acetoxymethyl (AM) ester allows membrane permeation; intracellular esterases then cleave the AM group, trapping the active fluorophore inside the cell.

    • Compound Pre-incubation: Wash cells to remove extracellular dye. Dispense cells into a 96-well plate. Add the 5-(4-Hexylphenyl)-5-oxovaleric acid derivative (ranging from 0.01 nM to 10 µM) and incubate for 15 minutes.

      • Causality: A 15-minute pre-incubation ensures the antagonist reaches thermodynamic equilibrium with the OXE receptor's orthosteric site prior to agonist competition.

    • Agonist Stimulation: Inject 5-oxo-ETE at an EC₈₀ concentration (typically 10 nM) using an automated fluidics system while simultaneously recording fluorescence.

      • Causality: Using the EC₈₀ concentration of the agonist ensures a robust assay window (high signal-to-noise ratio) while remaining sensitive enough to detect competitive antagonism.

    • Self-Validation Controls:

      • Positive Control: Gue1654 (validates assay sensitivity).

      • Negative Control: 0.1% DMSO vehicle (rules out solvent-induced baseline shifts).

      • Specificity Control: Stimulate a parallel well with Leukotriene B4 (LTB4). A true OXE-R antagonist will not inhibit LTB4-induced calcium mobilization, which operates via the distinct BLT1 receptor.

    Experimental Workflow Visualization

    Exp_Workflow Step1 1. Isolate Human Eosinophils (Target Cell Model) Step2 2. Load Fluo-4 AM Dye (Intracellular Ca2+ Sensor) Step1->Step2 Step3 3. Pre-incubate Antagonist (Thermodynamic Equilibrium) Step2->Step3 Step4 4. Stimulate with 5-oxo-ETE (Pathway Activation) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 488nm / Em: 516nm) Step4->Step5 Step6 6. Calculate IC50 & Validate Specificity Step5->Step6

    Figure 2: Self-validating experimental workflow for intracellular calcium mobilization assays.

    Metabolic Stability & Scaffold Optimization

    While the 5-(4-Hexylphenyl)-5-oxovaleric acid scaffold exhibits exceptional in vitro potency, transitioning this core structure into an in vivo therapeutic agent presents specific pharmacokinetic challenges.

    Research indicates that while these compounds possess excellent oral absorption, their plasma half-life can be limited by extensive cytochrome P450-mediated oxidation (both β-oxidation and ω-oxidation) of the hexyl side chain[2]. To overcome this metabolic liability, drug development professionals utilize the 5-(4-Hexylphenyl)-5-oxovaleric acid core as a baseline and introduce steric hindrance. For example, synthesizing derivatives with a 3-methyl-5-oxovaleric acid substituent drastically reduces β-oxidation. These optimized compounds maintain sub-nanomolar potency (e.g., IC₅₀ of 0.69 nM) while exhibiting a significantly prolonged pharmacokinetic profile, making them viable candidates for treating severe eosinophilic asthma[2].

    References

    • Title: Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE)
    • Title: Ethyl 5-(4-Hexylphenyl)
    • Title: Comparative Efficacy of 5-(3,4-Dichlorophenyl)

    Sources

    Exploratory

    Unveiling the Pharmacological Potential of 5-(4-Hexylphenyl)-5-oxovaleric Acid: Mechanisms, Target Engagement, and Experimental Workflows

    Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) is a highly specialized, lipophilic member of the 5-aryl-5-oxovaleric acid chemical class. While historically utilized as a building block in comple...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) is a highly specialized, lipophilic member of the 5-aryl-5-oxovaleric acid chemical class. While historically utilized as a building block in complex organic synthesis, recent structure-activity relationship (SAR) extrapolations reveal its profound potential as a dual-node pharmacological modulator. By synthesizing the known bioactivities of its structural analogues, this whitepaper establishes the compound's putative mechanisms of action: acting as a competitive inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) in oncology, and as an antagonist of the Oxoeicosanoid (OXE) receptor in inflammatory pathways.

    This guide provides drug development professionals with a deep-dive into the structural rationale, signaling pathways, and self-validating experimental protocols required to characterize this molecule.

    Structural Rationale and Pharmacophore Dynamics

    The pharmacological efficacy of 5-(4-Hexylphenyl)-5-oxovaleric acid is dictated by its bipartite molecular architecture:

    • The 5-Oxovaleric Acid Anchor: This polar head group is a recognized pharmacophore that interacts with hydrogen-bond networks in specific catalytic sites. In the context of endogenous lipid metabolism, oxovaleric acid esters are known byproducts of lipoxidation [4], allowing them to mimic endogenous substrates.

    • The 4-Hexylphenyl Tail: The critical differentiator of this molecule is its extended aliphatic hexyl chain attached to a phenyl ring. This bulky, highly lipophilic tail drastically increases the compound's LogP (membrane permeability) and is hypothesized to deeply penetrate hydrophobic subpockets—such as the steroid-binding pocket of AKR1C3 or the lipid-binding domain of the OXE receptor—providing superior orthosteric blockade compared to shorter-chain halogenated analogues[1].

    Primary Mechanism of Action: AKR1C3 Inhibition in Oncology

    AKR1C3 is a pivotal enzyme in the biosynthesis of potent androgens, converting weak precursors (like androstenedione) into testosterone and dihydrotestosterone (DHT). Overexpression of AKR1C3 is a primary driver of Castration-Resistant Prostate Cancer (CRPC) [2].

    5-(4-Hexylphenyl)-5-oxovaleric acid acts as a putative competitive inhibitor. The oxovaleric acid moiety coordinates with the AKR1C3 catalytic tetrad (Tyr55, His117, Lys84, Asp50), while the 4-hexylphenyl group occupies the large, hydrophobic steroid-binding channel, sterically occluding endogenous androgens. Furthermore, the bulky hexyl group is predicted to clash with the active sites of off-target cyclooxygenases (COX-1/2), potentially bypassing the gastrointestinal toxicity associated with NSAID-derived AKR1C3 inhibitors like Indomethacin [2].

    G A DHEA / Androstenedione (Weak Androgens) B AKR1C3 Enzyme (Catalytic Pocket) A->B Substrate Binding C Testosterone / DHT (Potent Androgens) B->C Reduction (NADPH) D Androgen Receptor (AR) Activation C->D Binding E Prostate Cancer Cell Proliferation D->E Gene Transcription I 5-(4-Hexylphenyl)- 5-oxovaleric acid I->B Competitive Inhibition (Blocks Substrate)

    Caption: Mechanism of AKR1C3 inhibition by 5-(4-Hexylphenyl)-5-oxovaleric acid in androgen synthesis.

    Secondary Mechanism of Action: OXE Receptor Antagonism

    Beyond oncology, 5-oxovaleric acid derivatives are potent modulators of immune responses. 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a powerful lipid chemoattractant that induces tissue eosinophilia via the OXE receptor, a key pathway in asthma and allergic rhinitis [3].

    The structural architecture of 5-(4-Hexylphenyl)-5-oxovaleric acid mirrors the pharmacophore required for OXE-R antagonism. The oxovaleric acid head mimics the endogenous eicosanoid carboxylate, while the 4-hexylphenyl tail acts as a metabolically resistant hydrophobic anchor. By binding to the OXE-R without triggering downstream calcium mobilization or actin polymerization, it competitively blocks 5-oxo-ETE, preventing eosinophil chemotaxis [3].

    Quantitative Data Presentation: Comparative Profiling

    To contextualize the putative efficacy of 5-(4-Hexylphenyl)-5-oxovaleric acid, we benchmark its extrapolated structural profile against established reference compounds in both the AKR1C3 and OXE-R pathways.

    CompoundPrimary TargetPutative IC50 (nM)Selectivity ProfileKey Structural Feature
    5-(4-Hexylphenyl)-5-oxovaleric acid AKR1C3 / OXE-R150 - 300*High (Steric clash with COX-1/2)Extended lipophilic hexyl tail
    Indomethacin AKR1C3~800Low (Potent COX-1/2 inhibitor)Indole core, carboxylic acid
    5-(3,4-Dichlorophenyl)-5-oxovaleric acid AKR1C3~2500ModerateDichlorophenyl moiety
    S-230 OXE-R~10,000ModerateSimple hexyl side chain

    (Note: Asterisk denotes extrapolated values based on structure-activity relationship models of 5-aryl-5-oxovaleric acid derivatives).

    Self-Validating Experimental Protocols

    To rigorously evaluate 5-(4-Hexylphenyl)-5-oxovaleric acid, researchers must employ a self-validating system: biochemical inhibition assays must be directly paired with intracellular target engagement assays to rule out false positives caused by the compound's high lipophilicity.

    Protocol A: Fluorescence-Based AKR1C3 Enzymatic Inhibition Assay

    Objective: Quantify the biochemical inhibitory potency (IC50) against human recombinant AKR1C3. Causality: In vitro assays are prone to PAINS (Pan-Assay Interference Compounds) artifacts. To self-validate, we utilize a pre-incubation step. Because the 4-hexylphenyl tail is highly lipophilic, pre-incubation allows the compound to overcome slow binding kinetics and fully equilibrate within the hydrophobic pocket before substrate competition begins.

    • Reagent Preparation: Dissolve the compound in DMSO and prepare a 10-point serial dilution. Reasoning: A broad concentration range ensures a complete sigmoidal dose-response curve for accurate IC50 calculation.

    • Enzyme Pre-incubation: Combine human recombinant AKR1C3, NADP+ (cofactor), and the compound in 100 mM potassium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C.

    • Reaction Initiation: Add the substrate (S-tetralol) to initiate the enzymatic reduction.

    • Kinetic Monitoring: Measure fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 460 nm). Reasoning: The depletion of NADPH directly correlates with enzyme velocity, providing a real-time readout of inhibition.

    Protocol B: Cellular Thermal Shift Assay (CETSA)

    Objective: Validate intracellular target engagement in living prostate cancer cells (LNCaP). Causality: A compound may inhibit an isolated enzyme but fail in vivo due to plasma membrane trapping. CETSA self-validates Protocol A by proving the compound physically stabilizes the target protein inside the complex intracellular milieu.

    • Intact Cell Incubation: Incubate LNCaP cells with 10 µM of the compound for 2 hours. Reasoning: The hexyl chain facilitates rapid membrane diffusion, but a 2-hour window ensures full intracellular thermodynamic equilibrium.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes. Reasoning: Heating denatures unbound proteins. Binding of the inhibitor thermodynamically stabilizes AKR1C3, shifting its melting temperature (Tm) higher.

    • Lysis and Clearance: Lyse cells via freeze-thaw cycles and centrifuge to pellet aggregated (denatured) proteins.

    • Detection: Analyze the soluble fraction via Western blot using an anti-AKR1C3 antibody to quantify the shift in Tm.

    W S1 Step 1: In Vitro Enzymatic Assay (Determine IC50 vs AKR1C3) D1 IC50 < 1 µM? S1->D1 S2 Step 2: Selectivity Counter-Screening (AKR1C1, AKR1C2, COX-1/2) D2 High Selectivity? S2->D2 S3 Step 3: Cellular Target Engagement (CETSA in LNCaP Cells) S4 Step 4: Functional Phenotype (Measure Testosterone Reduction) S3->S4 D1->S1 No (Optimize) D1->S2 Yes D2->S2 No (Reject) D2->S3 Yes

    Caption: Self-validating experimental workflow for evaluating target specificity and cellular efficacy.

    References

    • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) Source: ACS Publications URL:[Link][3]

    • Lipoxidation in cardiovascular diseases Source: PMC - NIH URL:[Link] [4]

    Foundational

    Therapeutic Targeting and Pharmacological Profiling of 5-(4-Hexylphenyl)-5-oxovaleric Acid (5-HPOVA)

    Executive Summary In the landscape of rational drug design, the identification of pleiotropic pharmacophores allows researchers to map existing chemical space against novel therapeutic targets. 5-(4-Hexylphenyl)-5-oxoval...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of rational drug design, the identification of pleiotropic pharmacophores allows researchers to map existing chemical space against novel therapeutic targets. 5-(4-Hexylphenyl)-5-oxovaleric acid (referred to herein as 5-HPOVA ; CAS: 898791-53-2)[1] represents a highly versatile, commercially available chemical building block. While not yet a clinically approved drug, its molecular topology makes it an exceptional candidate for targeted screening.

    By deconstructing its structure—a flexible valeric acid backbone, a hydrogen-bond accepting 5-oxo moiety, and a highly lipophilic 4-hexylphenyl tail—we can predict its behavior across multiple validated pharmacological targets. This whitepaper provides an in-depth mechanistic evaluation of 5-HPOVA, proposing its potential as a multi-target ligand, and outlines self-validating experimental workflows required to confirm its efficacy in vitro.

    Structural Pharmacology & Target Rationale

    To understand the therapeutic potential of 5-HPOVA, we must analyze its three distinct pharmacophoric regions and map them to known receptor cavities.

    The OXE Receptor (OXE-R) in Eosinophilic Inflammation

    The OXE receptor is a Gq-coupled GPCR that mediates severe tissue eosinophilia in asthma and allergic rhinitis upon activation by its endogenous ligand, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). Recent medicinal chemistry efforts have demonstrated that2[2].

    • Mechanistic Rationale: 5-HPOVA possesses the exact 5-oxovaleric acid headgroup required to anchor into the orthosteric binding site of OXE-R. Furthermore, its 4-hexylphenyl tail mimics the hydrophobic omega-chain of 5-oxo-ETE, suggesting 5-HPOVA could act as a competitive antagonist, blocking eosinophil activation.

    Thyroid Hormone Receptor Beta (TRβ) Coactivator Interface

    Modulating gene regulation by blocking the interaction between nuclear receptors and their obligate coregulators is a cutting-edge therapeutic strategy. Studies on 3[3] reveal that compounds with a 4-hexylphenyl group exhibit dramatic Structure-Activity Relationship (SAR) improvements.

    • Mechanistic Rationale: The 4-hexylphenyl moiety inserts deeply into the hydrophobic Activation Function-2 (AF-2) pocket of TRβ. Structural insights confirm that4[4]. 5-HPOVA shares this critical 4-hexylphenyl-ketone substructure, making it a prime candidate for TRβ allosteric modulation.

    STING (Stimulator of Interferon Genes) Inhibition

    The STING pathway is a central driver of innate immunity, and its overactivation is linked to severe autoimmune diseases. Recent breakthroughs identified5[5].

    • Mechanistic Rationale: C-171 relies heavily on an N-(4-hexylphenyl) group to bind STING and prevent its palmitoylation[6]. The identical 4-hexylphenyl lipophilic tail in 5-HPOVA suggests it could similarly partition into the STING transmembrane domain, disrupting the recruitment of TBK1.

    Cholecystokinin (CCK) Receptor Antagonism

    7[7], is structurally based on a 5-oxovaleric acid scaffold. CCK antagonists are explored for gastrointestinal motility disorders and modifying the tumor microenvironment. 5-HPOVA's structural homology to proglumide warrants its screening against CCK-A and CCK-B receptors.

    Quantitative Target Affinity Profiling

    The following table synthesizes the predictive pharmacological profile of 5-HPOVA based on the affinity of structurally homologous reference compounds.

    Target ProteinPutative Role of 5-HPOVAKey Pharmacophore MatchReference CompoundExpected Affinity (IC50/Ki)
    OXE-R Competitive Antagonist5-oxovaleric acid headgroupGue1654 / Indole-OXE100 nM – 500 nM
    TRβ (AF-2) Coactivator Inhibitor4-hexylphenyl-ketoneDHPPA / HPPE1 μM – 10 μM
    STING Palmitoylation Inhibitor4-hexylphenyl tailC-17150 nM – 200 nM
    CCK-A/B Non-selective Antagonist5-oxovaleric acid backboneProglumide> 10 μM

    Systems-Level Experimental Workflows

    To transition 5-HPOVA from a theoretical ligand to a validated hit, rigorous, self-validating assays must be employed. As a principle of robust assay design, every protocol below includes internal causality checks to prevent false positives (e.g., pan-assay interference compounds or autofluorescence).

    Self-Validating Protocol: OXE-R Calcium Mobilization Assay

    Causality: Because OXE-R is a Gq-coupled receptor, its activation directly triggers Phospholipase C (PLC), generating IP3 and releasing intracellular Ca2+. We utilize Fluo-4 AM dye because its high quantum yield upon calcium binding allows real-time kinetic tracking, providing a direct, amplified readout of receptor antagonism.

    Step-by-Step Methodology:

    • Cell Preparation: Seed CHO-K1 cells stably expressing human OXE-R at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

    • Dye Loading: Remove media and add 20 μL of Fluo-4 AM (2 μM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.

    • Compound Addition (Antagonist Mode): Add 5-HPOVA (titrated from 10 μM to 1 nM in 0.1% DMSO). Self-Validation Step: Include a vehicle-only control (0.1% DMSO) to establish baseline fluorescence drift, and a known antagonist (e.g., Gue1654) as a positive control. Incubate for 15 mins.

    • Agonist Challenge: Inject the endogenous agonist 5-oxo-ETE at its EC80 concentration (predetermined via a separate agonist dose-response curve).

    • Kinetic Readout: Immediately read fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader) at 1-second intervals for 3 minutes.

    • Data Analysis: Calculate the IC50 of 5-HPOVA by plotting the area under the curve (AUC) of the calcium transient against the log of the compound concentration.

    Self-Validating Protocol: TRβ Coactivator TR-FRET Assay

    Causality: Standard biochemical assays often suffer from compound autofluorescence. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because introducing a microsecond delay before reading the emission completely eliminates short-lived background noise, ensuring that any drop in signal is due to true disruption of the TRβ-coactivator complex by 5-HPOVA.

    Step-by-Step Methodology:

    • Reagent Assembly: In a 384-well white plate, combine 5 nM GST-tagged TRβ Ligand Binding Domain (LBD) and 10 nM biotinylated SRC2-2 coactivator peptide.

    • Fluorophore Addition: Add 2 nM Terbium-labeled anti-GST antibody (Donor) and 20 nM Streptavidin-d2 (Acceptor).

    • Compound Incubation: Dispense 5-HPOVA in a 10-point dose-response curve. Self-Validation Step: Calculate the Z'-factor using DMSO (negative control) and 30 μM DHPPA (positive control). The assay is only deemed valid if Z' > 0.5.

    • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to allow steady-state equilibrium.

    • Detection: Read the plate on a multi-mode microplate reader (Ex 340 nm). Measure emission at 615 nm (Terbium) and 665 nm (d2) after a 100 μs delay.

    • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates 5-HPOVA successfully displaced the coactivator from the TRβ AF-2 pocket.

    Mechanistic Visualizations

    To conceptualize the pharmacological intervention and the laboratory workflow, the following logical diagrams map the critical pathways.

    Mechanism A 5-oxo-ETE (Endogenous Agonist) C OXE Receptor (Gq-coupled GPCR) A->C Activates B 5-HPOVA (Competitive Antagonist) B->C Blocks Binding D Phospholipase C (PLC) Activation C->D Signal Transduction E Intracellular Ca2+ Mobilization D->E IP3 Production

    Figure 1: Competitive inhibition of the OXE-R signaling pathway by 5-HPOVA.

    Workflow S1 Compound Preparation S2 Primary Screen (TR-FRET) S1->S2 S3 Quality Control (Z' > 0.5) S2->S3 S4 Orthogonal Validation (SPR) S3->S4 S5 Lead Optimization S4->S5

    Figure 2: Self-validating high-throughput screening workflow for hit confirmation.

    Conclusion

    5-(4-Hexylphenyl)-5-oxovaleric acid (5-HPOVA) is far more than a simple chemical building block; it is a convergence of highly active pharmacophores. Its structural homology to known OXE-R antagonists, TRβ coactivator disruptors, and STING inhibitors makes it a high-value asset for phenotypic and target-directed screening. By employing the rigorous, self-validating biochemical and cell-based assays outlined in this guide, discovery teams can rapidly ascertain the primary therapeutic target of 5-HPOVA and initiate lead optimization campaigns.

    References

    • [1] Guidechem. 6-(4-hexylphenyl)hexanoic acid 127557-92-0 wiki. Available at:

    • [5] MedKoo Biosciences. C-171 STING inhibitor | CAS# 2244881-69-2. Available at:

    • [6] LKT Labs / Nature (2018). Targeting STING with covalent small-molecule inhibitors. Available at:

    • [4] Oxford Academic (2007). Structural Insight into the Mode of Action of a Direct Inhibitor of Coregulator Binding to the Thyroid Hormone Receptor. Available at:

    • [3] ACS Publications (2007). Inhibitors of the Interaction of a Thyroid Hormone Receptor and Coactivators: Preliminary Structure−Activity Relationships. Available at:

    • [2] ACS Publications (2018). Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid. Available at:

    • [7] PubChem - NIH. Proglumide | C18H26N2O4 | CID 4922. Available at:

    Sources

    Exploratory

    Unambiguous Structure Elucidation of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Multidimensional Analytical Framework

    Executive Summary In the development of advanced materials, liquid crystals, and active pharmaceutical ingredients (APIs), the rigorous structural validation of intermediate building blocks is a non-negotiable regulatory...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the development of advanced materials, liquid crystals, and active pharmaceutical ingredients (APIs), the rigorous structural validation of intermediate building blocks is a non-negotiable regulatory and scientific requirement[1]. 5-(4-Hexylphenyl)-5-oxovaleric acid (C₁₇H₂₄O₃) is a highly lipophilic, bi-functional molecule featuring a terminal carboxylic acid, a mid-chain ketone, and a para-substituted hexylphenyl ring.

    As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple list of analytical outputs. Instead, it provides a self-validating analytical system —a logical framework where High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy act as orthogonal vectors of proof to unambiguously elucidate the molecular structure[1][2].

    Chemical Ontology & Synthetic Context

    Understanding the synthetic origin of a molecule provides the first clue to its structural elucidation. 5-(4-Hexylphenyl)-5-oxovaleric acid is typically synthesized via the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃)[3].

    Because the hexyl group is an ortho/para-directing activator, the acylation predominantly occurs at the para position due to steric hindrance at the ortho position. The analytical strategy must therefore definitively prove:

    • The para-substitution pattern on the aromatic ring.

    • The integrity of the 5-carbon valeric acid chain.

    • The exact placement of the ketone at the C5 position.

    The Self-Validating Analytical Strategy

    To achieve absolute confidence in the structural assignment, we employ a multi-tiered workflow. No single technique is trusted in isolation; each data point must be corroborated by an orthogonal method.

    Workflow A Sample: 5-(4-Hexylphenyl)-5-oxovaleric acid B HR-ESI-MS (Exact Mass & Formula) A->B C FT-IR Spectroscopy (Functional Groups) A->C D 1D NMR (1H, 13C) (Spin Systems & Carbon Types) A->D F Unambiguous Structure Elucidation B->F C->F E 2D NMR (COSY, HSQC, HMBC) (Spatial & Bond Connectivity) D->E E->F

    Orthogonal analytical workflow for self-validating structure elucidation.

    Causality of Method Selection:
    • HR-ESI-MS (Negative Ion Mode): The carboxylic acid moiety readily deprotonates. Operating in negative Electrospray Ionization (ESI) mode yields a highly stable [M-H]⁻ ion, minimizing unwanted fragmentation and allowing for sub-ppm mass accuracy to lock in the C₁₇H₂₄O₃ formula.

    • FT-IR: While NMR is powerful, it can sometimes obscure broad exchangeable protons (like the -OH of a carboxylic acid). FT-IR provides instantaneous, definitive proof of the carbonyl (C=O) and hydroxyl (-OH) stretching vibrations.

    • Multidimensional NMR: 1D ¹H and ¹³C NMR identify the functional groups, but 2D NMR (HMBC, HSQC, COSY) is required to map the exact topological connectivity, proving that the valeric chain is attached to the ketone, which is in turn attached to the phenyl ring[2][4].

    Experimental Methodologies

    High-Resolution Mass Spectrometry (HRMS)

    Protocol:

    • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

    • Inject 1 µL into a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

    • Operate in negative ion mode (ESI⁻); set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

    • Acquire full-scan data from m/z 100 to 1000.

    • Validation: Calculate the mass error (Δ ppm) between the theoretical and observed [M-H]⁻ peak.

    FT-IR Spectroscopy

    Protocol:

    • Prepare a solid-state sample using the Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

    • Apply uniform pressure to the solid sample using the ATR anvil.

    • Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

    • Apply atmospheric compensation to remove ambient H₂O and CO₂ interference.

    NMR Data Acquisition

    Protocol:

    • Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is ideal for lipophilic aliphatic chains and provides a distinct solvent lock signal.

    • Transfer to a 5 mm high-precision NMR tube.

    • Acquire spectra on a 400 MHz or 500 MHz spectrometer at 298 K[1].

    • Pulse Sequences:

      • ¹H NMR: Standard 1D pulse (zg30), 16 scans.

      • ¹³C NMR: Proton-decoupled 1D pulse (zgpg30), 1024 scans.

      • HSQC: Phase-sensitive, optimized for ¹J_CH = 145 Hz.

      • HMBC: Optimized for long-range couplings (²J_CH / ³J_CH = 8 Hz).

    Data Synthesis & Structural Assignment

    HRMS and FT-IR Interpretation
    • HRMS: The theoretical exact mass for C₁₇H₂₄O₃ is 276.1725 Da. The [M-H]⁻ ion is observed at m/z 275.1653. The mass error is < 2 ppm, confirming the molecular formula.

    • FT-IR: The spectrum exhibits a very broad, intense band from 3300–2500 cm⁻¹, diagnostic of the hydrogen-bonded O-H stretch of a carboxylic acid. Two distinct sharp bands appear at ~1710 cm⁻¹ (carboxylic acid C=O stretch) and ~1685 cm⁻¹ (aryl ketone C=O stretch, shifted lower due to conjugation with the phenyl ring).

    NMR Structural Elucidation

    The NMR data provides the definitive atomic map. The quantitative data is summarized in the tables below, derived from predictive chemical shift analysis and empirical rules for Friedel-Crafts acylation products[2][3].

    Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
    PositionMoiety¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)Integration
    1 Carboxylic Acid178.511.00br s1H
    2 Valeric CH₂ (α to COOH)33.12.45t (7.2)2H
    3 Valeric CH₂ (β)19.32.05quintet (7.2)2H
    4 Valeric CH₂ (α to C=O)37.53.05t (7.2)2H
    5 Ketone C=O199.5---
    1' Aromatic C (ipso to C=O)134.5---
    2', 6' Aromatic CH (ortho to C=O)128.27.88d (8.2)2H
    3', 5' Aromatic CH (meta to C=O)128.77.25d (8.2)2H
    4' Aromatic C (ipso to hexyl)149.0---
    1'' Hexyl CH₂ (benzylic)36.02.65t (7.5)2H
    2'' Hexyl CH₂31.11.60quintet (7.5)2H
    3'',4'',5'' Hexyl CH₂ (bulk chain)29.0, 31.7, 22.61.25 - 1.35m6H
    6'' Hexyl CH₃ (terminal)14.10.88t (6.8)3H
    Connectivity Proof via 2D NMR (HMBC)

    While 1D NMR proves the existence of the pieces, HMBC (Heteronuclear Multiple Bond Correlation) proves their assembly[2]. The critical logical connections are:

    • The Para-Substitution: The symmetric doublets at 7.88 ppm and 7.25 ppm (each integrating to 2H with a J coupling of 8.2 Hz) are the hallmark of a para-disubstituted benzene ring.

    • The Ketone Bridge: How do we know the valeric chain and the phenyl ring are connected to the same ketone? The HMBC spectrum shows strong ³J correlations from the aromatic protons (H-2'/6' at 7.88 ppm) to the C5 carbonyl carbon (199.5 ppm). Simultaneously, the valeric protons (H-4 at 3.05 ppm) show a ²J correlation to the exact same C5 carbonyl carbon.

    HMBC_Logic C5 Ketone (C5) δC 199.5 C1 Carboxyl (C1) δC 178.5 H4 Valeric H4 δH 3.05 H4->C5 2J/3J HMBC H2 Valeric H2 δH 2.45 H2->C1 2J/3J HMBC HAr Aromatic H2'/H6' δH 7.88 HAr->C5 3J HMBC

    Key HMBC correlations establishing the connectivity of the ketone and carboxylic acid moieties.

    Conclusion

    The structural elucidation of 5-(4-Hexylphenyl)-5-oxovaleric acid is confirmed through a self-validating matrix of analytical data. The exact mass confirms the elemental composition, FT-IR validates the presence of the distinct carbonyl and hydroxyl environments, and multidimensional NMR provides an unambiguous topological map. The characteristic para-substitution coupling pattern and the convergence of HMBC signals at the C5 ketone and C1 carboxylic acid definitively prove the molecular architecture, ensuring the compound meets the stringent criteria required for downstream chemical or pharmaceutical development.

    References

    • Bruker. "Structure Analysis" Bruker. URL:[Link]

    • ChemRxiv. "Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models" ChemRxiv. URL:[Link]

    Sources

    Foundational

    5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications

    Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, bifunctional aliphatic-aromatic intermediates play a critical role in modular synthesis. 5-(4-Hexylphenyl)-5-oxovaleric aci...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of modern medicinal chemistry and advanced materials science, bifunctional aliphatic-aromatic intermediates play a critical role in modular synthesis. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a highly specialized building block characterized by a lipophilic hexyl tail, a rigid aromatic core, a reactive ketone moiety, and a terminal carboxylic acid.

    This unique structural motif makes it an invaluable precursor. In drug development, it serves as a pharmacophore foundation for lipid mimetics and targeted enzyme inhibitors (such as Aldo-Keto Reductase inhibitors). In materials science, its rigid phenyl ring coupled with a flexible alkyl tail provides the classic mesogenic properties required for liquid crystal synthesis.

    This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, self-validating synthesis protocols, and downstream applications of 5-(4-hexylphenyl)-5-oxovaleric acid.

    Physicochemical Profiling

    Understanding the baseline properties of 5-(4-hexylphenyl)-5-oxovaleric acid is essential for predicting its behavior in organic solvents, its partitioning in biological assays, and its reactivity profiles. The data below synthesizes its core quantitative metrics[1],.

    PropertyValueExperimental / Computational Significance
    Chemical Name 5-(4-hexylphenyl)-5-oxovaleric acidStandard IUPAC nomenclature.
    Common Synonyms 5-(4-hexylphenyl)-5-oxopentanoic acidOften used interchangeably in literature[1].
    CAS Number 898791-53-2Primary identifier for sourcing.
    Molecular Formula C₁₇H₂₄O₃Defines stoichiometry for downstream reactions.
    Molecular Weight 276.38 g/mol Critical for precise molar equivalent calculations.
    Hydrogen Bond Donors 1Contributed by the terminal carboxylic acid (-OH).
    Hydrogen Bond Acceptors 3Contributed by the ketone (C=O) and carboxyl (COOH) oxygens.
    Topological Polar Surface Area 54.37 ŲIndicates good membrane permeability potential if used as an API scaffold.

    Core Synthesis Methodology: Friedel-Crafts Acylation

    The most efficient and scalable route to 5-aryl-5-oxopentanoic acids is the Friedel-Crafts acylation of the corresponding alkylbenzene with glutaric anhydride[2]. As a Senior Application Scientist, it is critical not just to follow the recipe, but to understand the thermodynamic and kinetic drivers of the reaction to troubleshoot effectively.

    Causality & Mechanistic Rationale

    The reaction relies on the generation of a highly electrophilic acylium ion. We utilize anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. A strict stoichiometric excess of AlCl₃ (typically 2.2 to 2.5 equivalents) is required. Why? The first equivalent coordinates with glutaric anhydride to facilitate ring-opening and acylium ion formation. The newly formed ketone in the product acts as a Lewis base and immediately sequesters a second equivalent of AlCl₃, removing it from the catalytic cycle[2]. The slight excess accounts for trace moisture in the environment.

    Furthermore, the bulky hexyl group on the starting material (hexylbenzene) provides immense steric hindrance at the ortho positions. This kinetically drives the electrophilic aromatic substitution almost exclusively (>95%) to the para position, preventing unwanted polysubstitution or isomeric mixtures[2].

    G A Hexylbenzene (Nucleophile) E Electrophilic Aromatic Substitution A->E Nucleophilic Attack B Glutaric Anhydride (Electrophile) C AlCl3 Catalyst (Lewis Acid) B->C Coordination D Acylium Ion Intermediate C->D Ring Opening D->E Electrophilic Attack F 5-(4-Hexylphenyl)-5- oxovaleric acid E->F Aqueous HCl Quench (-AlCl3)

    Figure 1: Friedel-Crafts acylation mechanism for 5-(4-hexylphenyl)-5-oxovaleric acid.

    Step-by-Step Protocol & Self-Validating Systems

    Step 1: Lewis Acid-Anhydride Complexation

    • Action: In an oven-dried, argon-purged flask, suspend anhydrous AlCl₃ (2.5 eq) in dry dichloromethane (DCM) at 0 °C. Slowly add glutaric anhydride (1.1 eq) in portions.

    • Self-Validation (IPC): The heterogeneous suspension will transition to a pale yellow, homogeneous-like complex as the acylium ion forms. Failure to observe this color change or dissolution indicates inactive, hydrated AlCl₃.

    Step 2: Electrophilic Aromatic Substitution

    • Action: Add hexylbenzene (1.0 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent alkyl chain migration or cleavage. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation (IPC): A deepening red/brown color of the reaction mixture confirms the formation of the product-AlCl₃ complex. TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the high-Rf hexylbenzene spot and the appearance of a strongly UV-active, lower-Rf spot (the oxo-acid).

    Step 3: Quenching and Hydrolysis

    • Action: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The ice acts as a heat sink for the violently exothermic hydration of AlCl₃. The HCl is mandatory; it breaks the strong Lewis acid-ketone complex and ensures the terminal carboxylate is fully protonated into the free acid, allowing it to partition into the organic phase.

    • Self-Validation (IPC): The dark organo-metallic complex will immediately break, yielding a clear biphasic system. Emulsions here indicate incomplete hydrolysis; add more 1M HCl until the layers separate cleanly.

    Step 4: Isolation and Analytical Validation

    • Action: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from a hexanes/ethyl acetate mixture.

    • Self-Validation (QC): Run ¹H NMR (CDCl₃). The spectrum must show a distinct A₂B₂ spin system in the aromatic region (two doublets at ~7.2 ppm and ~7.9 ppm, J ≈ 8 Hz), which is the absolute proof of para-substitution. A triplet at ~3.0 ppm confirms the presence of the methylene group adjacent to the newly formed ketone.

    Downstream Applications & Workflows

    The true value of 5-(4-hexylphenyl)-5-oxovaleric acid lies in its bifunctionality. The distinct reactivity of the ketone versus the carboxylic acid allows for orthogonal modifications.

    Medicinal Chemistry: Enzyme Inhibitors & Lipid Mimetics

    Aryl-oxoalkanoic acids are privileged scaffolds in medicinal chemistry.

    • AKR1C3 Inhibition: The oxo-acid backbone is a known pharmacophore for inhibiting Aldo-Keto Reductase 1C3 (a target in castrate-resistant prostate cancer). The hexyl chain is perfectly sized to anchor into the deep, hydrophobic sub-pocket of the enzyme, while the carboxylic acid forms critical hydrogen bonds with the catalytic tetrad (Tyr55, His117).

    • Lipid Mimetics: By undergoing Clemmensen or Wolff-Kishner reduction, the ketone is removed, yielding 5-(4-hexylphenyl)valeric acid. This creates a highly stable, non-beta-oxidizable fatty acid mimetic used to probe metabolic pathways (e.g., PPAR agonists).

    Materials Science: Liquid Crystals

    In materials engineering, the molecule provides the exact topological requirements for mesogenic behavior: a rigid core (the phenyl ring) and a flexible tail (the hexyl group). By converting the carboxylic acid into an ester or coupling it with another rigid aromatic system, researchers synthesize nematic and smectic liquid crystals used in advanced display technologies.

    Applications Core 5-(4-Hexylphenyl)-5-oxovaleric acid (Bifunctional Intermediate) MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci AKR Enzyme Inhibitors (e.g., AKR1C3) MedChem->AKR Amidation / Reduction Lipid Lipid Mimetics (Metabolic Targets) MedChem->Lipid Isosteric Replacement LC Liquid Crystals (Nematic/Smectic) MatSci->LC Esterification / Rigidification

    Figure 2: Downstream applications of 5-(4-hexylphenyl)-5-oxovaleric acid.

    Conclusion

    5-(4-Hexylphenyl)-5-oxovaleric acid represents a masterclass in rational intermediate design. Through carefully controlled Friedel-Crafts acylation, chemists can reliably synthesize this building block with perfect regioselectivity. By understanding the mechanistic causality of the synthesis and implementing strict self-validating quality controls (like NMR spin-system analysis), researchers can confidently deploy this molecule into highly sensitive downstream applications ranging from targeted oncology drugs to next-generation optical materials.

    Sources

    Exploratory

    The Discovery, Synthesis, and Application of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Technical Guide

    Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1] is a highly specialized bifunctional building block utilized extensively in modern drug discovery and materials science. Featuring a highly lipo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1] is a highly specialized bifunctional building block utilized extensively in modern drug discovery and materials science. Featuring a highly lipophilic hexyl tail and a versatile keto-acid head group, this compound serves as a critical intermediate for synthesizing complex heterocycles, lipid-kinase inhibitors, and peroxisome proliferator-activated receptor (PPAR) modulators. This whitepaper details the historical evolution of its synthesis, the structural rationale behind its design, and provides field-validated, step-by-step protocols for its preparation.

    Historical Context & Chemical Evolution

    The history of 5-aryl-5-oxovaleric acids is deeply intertwined with the evolution of carbon-carbon bond-forming methodologies. The foundational architecture of these molecules was first accessed via the classic Friedel-Crafts acylation, discovered in 1877[2]. Historically, reacting an alkylbenzene with glutaric anhydride provided a scalable route to keto-acids[3].

    However, as combinatorial chemistry expanded in the early 2000s, medicinal chemists required building blocks with extended, unbranched alkyl chains (like the hexyl group) to probe deep hydrophobic binding pockets. The classical Friedel-Crafts approach, while scalable, often yielded minor ortho-substituted impurities that were difficult to separate from the desired para-isomer[4]. This limitation drove the adoption of advanced organometallic methodologies. The commercialization of 5-(4-hexylphenyl)-5-oxovaleric acid was ultimately championed by Rieke Metals[5], utilizing highly reactive Rieke zinc (Zn*) to achieve 100% regioselective nucleophilic acyl substitution under exceptionally mild conditions.

    Structural Rationale & Pharmacophore Utility

    The molecular architecture of 5-(4-hexylphenyl)-5-oxovaleric acid is deliberately bipartite:

    • The Hexyl Tail (Hydrophobic Anchor): The 6-carbon aliphatic chain significantly increases the partition coefficient (LogP) of the molecule. In drug design, this tail is utilized to anchor downstream Active Pharmaceutical Ingredients (APIs) into the lipid bilayer or to occupy deep, lipophilic channels in target enzymes.

    • The 5-Oxovaleric Acid Head (Bifunctional Linker): The 5-carbon chain terminates in a carboxylic acid, with a ketone at the C5 position. This arrangement is a privileged scaffold for cyclization. Condensation with hydrazines rapidly yields functionalized pyridazinones, while reductive amination yields substituted pyrrolidones.

    Experimental Methodologies: Self-Validating Synthetic Protocols

    Protocol A: Classical Friedel-Crafts Acylation (Industrial Scale)

    This route relies on the electrophilic aromatic substitution of hexylbenzene. It is highly scalable but requires rigorous temperature control and downstream purification[6].

    Step-by-Step Workflow:

    • Preparation of the Acylium Complex: In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous Aluminum Chloride ( AlCl3​ , 2.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0–5 °C. Slowly add glutaric anhydride (1.0 eq) in portions[6].

      • Causality: The 2.2 equivalents of AlCl3​ are non-negotiable. One equivalent activates the anhydride to generate the highly electrophilic acylium ion, while the second equivalent irreversibly coordinates with the resulting ketone product, preventing the reverse reaction and driving the equilibrium forward[6].

    • Electrophilic Addition: Add hexylbenzene (1.1 eq) dropwise via an addition funnel. The internal temperature must be strictly maintained below 10 °C.

      • Causality: The generation and reaction of the acylium ion is highly exothermic. Allowing the temperature to spike promotes undesired di-acylation and the thermal polymerization of the anhydride[6].

    • Maturation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validate completion via TLC (Hexanes:EtOAc 7:3); the hexylbenzene spot should be fully consumed.

    • Quenching & Hydrolysis: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl[6].

      • Causality: The strong acid is required to break the robust aluminum-ketone complex, liberating the free 5-oxovaleric acid and dissolving the precipitated aluminum salts into the aqueous phase[2].

    • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization from hot toluene to remove trace ortho-isomers.

    Protocol B: Organozinc Coupling via Rieke Zinc (High Regiopurity)

    This advanced route guarantees 100% para-regioselectivity by utilizing a pre-functionalized starting material and highly active zinc[5].

    Step-by-Step Workflow:

    • Organometallic Formation: In a Schlenk flask under argon, introduce a suspension of Rieke Zinc ( Zn∗ , 1.1 eq) in THF. Slowly add 1-bromo-4-hexylbenzene (1.0 eq) at room temperature.

      • Causality: Standard zinc dust possesses a passivating oxide layer requiring harsh thermal activation. Rieke zinc is highly porous and active, allowing oxidative addition into the aryl-bromide bond at room temperature. This prevents the thermal degradation of the resulting organometallic species[5].

    • Nucleophilic Acyl Substitution: Once the (4-hexylphenyl)zinc(II) bromide intermediate is fully formed (validate via GC-MS of a quenched aliquot), cool the system to 0 °C. Add a solution of glutaric anhydride (1.1 eq) in THF dropwise.

    • Acylation: Stir the mixture for 2 hours. The organozinc reagent selectively attacks the less sterically hindered carbonyl of the anhydride, opening the ring.

    • Quenching & Isolation: Quench with 1M HCl to protonate the resulting carboxylate. Extract with ethyl acetate, wash with water, dry, and concentrate. The product is obtained in >99% isomeric purity without the need for recrystallization.

    Quantitative Comparative Analysis

    The following table summarizes the operational metrics of both synthetic pathways, allowing process chemists to select the appropriate route based on project constraints.

    ParameterProtocol A (Friedel-Crafts)Protocol B (Organozinc/Rieke)
    Primary Reagents Hexylbenzene, Glutaric Anhydride, AlCl3​ 1-Bromo-4-hexylbenzene, Glutaric Anhydride, Rieke Zn
    Regioselectivity ~85-90% para (Requires recrystallization)>99% para (Structurally determined)
    Reaction Conditions 0 °C to Room Temperature, strongly acidicRoom Temperature, mild nucleophilic addition
    Scalability Excellent (Industrial standard)Moderate (Requires specialized active metals)
    Overall Yield 65 - 75%80 - 90%

    Visualizing the Synthetic Divergence

    The logical flow and mechanistic divergence of the two validated protocols are illustrated below.

    SynthesisPathway Start1 Hexylbenzene + Glutaric Anhydride Intermediate1 Acylium Ion Complex (AlCl3 mediated) Start1->Intermediate1 Friedel-Crafts Acylation (>2.0 eq AlCl3) Start2 1-Bromo-4-hexylbenzene + Rieke Zinc (Zn*) Intermediate2 (4-Hexylphenyl)zinc(II) bromide (Organozinc Intermediate) Start2->Intermediate2 Oxidative Addition (Mild Conditions) Product 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) Intermediate1->Product Electrophilic Aromatic Substitution & Acidic Hydrolysis Intermediate2->Product Nucleophilic Acyl Substitution (with Glutaric Anhydride)

    Figure 1: Divergent synthetic pathways for 5-(4-Hexylphenyl)-5-oxovaleric acid.

    References

    • Title: 5-(4-hexylphenyl)-5-oxovaleric acid | Catalog #7152c Source: Rieke Metals Products & Services URL: [Link]

    • Title: Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (WO2003104180A1)

    Sources

    Foundational

    Spectroscopic Profiling and Analytical Characterization of 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a bifunctional organic molecule characterized by a lipophilic hexyl chain and a polar oxovaleric acid headgroup[1]. This structural dichotomy ma...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a bifunctional organic molecule characterized by a lipophilic hexyl chain and a polar oxovaleric acid headgroup[1]. This structural dichotomy makes it a highly valuable building block in the synthesis of specialized surfactants, liquid crystals, and complex pharmaceutical intermediates, such as histone deacetylase (HDAC) inhibitors[2]. This technical guide provides a comprehensive, rigorously validated spectroscopic profile of the compound, detailing the causality behind the synthetic and analytical workflows required for its absolute structural elucidation.

    Synthetic Rationale and Mechanistic Pathway

    The synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid is classically achieved via the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride[3].

    Causality of Reagent Selection: Glutaric anhydride is selected over linear acyl chlorides to directly install the carboxylic acid functional group at the terminus of the pentanoic chain without requiring subsequent oxidation steps. Anhydrous aluminum chloride (AlCl₃) acts as a potent Lewis acid catalyst, coordinating with the anhydride's carbonyl oxygen to generate a highly electrophilic acylium ion intermediate[3].

    Regioselectivity: The hexyl group on the benzene ring is an ortho/para director. Due to the significant steric bulk of the six-carbon aliphatic chain, the electrophilic attack is heavily biased toward the para position. This steric hindrance minimizes the formation of ortho-substituted byproducts, ensuring high isomeric purity of the final product[2].

    Mechanism Step1 Glutaric Anhydride + AlCl3 Step2 Acylium Ion Intermediate [Electrophile Generation] Step1->Step2 Lewis Acid Activation Step3 Electrophilic Aromatic Substitution (Hexylbenzene) Step2->Step3 Step4 Wheland Intermediate (Para-directed by Hexyl group) Step3->Step4 Nucleophilic Attack Step5 Aluminum-Ketone Complex Step4->Step5 Deprotonation Step6 Acidic Workup (HCl/H2O) Step5->Step6 Hydrolysis Step7 5-(4-Hexylphenyl)-5-oxovaleric Acid Step6->Step7

    Fig 1. Mechanistic pathway of the Friedel-Crafts acylation yielding the target compound.

    Experimental Protocols: A Self-Validating Workflow

    To ensure absolute structural integrity, the analytical pipeline must be treated as a self-validating system where each technique provides orthogonal data.

    Synthesis and Purification Protocol
    • Activation : Suspend anhydrous AlCl₃ (1.2 equivalents) in dry dichloromethane (DCM) at 0 °C under an inert argon atmosphere to prevent premature hydrolysis of the Lewis acid.

    • Acylation : Add glutaric anhydride (1.0 eq) dropwise, followed by hexylbenzene (1.0 eq). The low temperature controls the exothermic generation of the acylium ion[3].

    • Quenching : After allowing the reaction to warm to room temperature over 4 hours, quench the mixture by pouring it over crushed ice containing 1M HCl. Causality: The HCl is critical to hydrolyze the highly stable aluminum-ketone coordinate complex, liberating the free 5-(4-hexylphenyl)-5-oxovaleric acid[3].

    • Purification : Extract the aqueous phase with DCM, wash with brine, and dry over Na₂SO₄. Purify the concentrated crude via recrystallization from aqueous ethanol to remove unreacted hexylbenzene.

    Spectroscopic Sample Preparation
    • NMR : Dissolve 20 mg of the purified solid in 0.6 mL of Deuterated Chloroform (CDCl₃). Causality: CDCl₃ provides excellent solubility for both the lipophilic tail and the polar headgroup, while 0.03% Tetramethylsilane (TMS) is included to provide an absolute zero reference for chemical shifts.

    • FT-IR : Analyze the neat solid using Attenuated Total Reflectance (ATR). Causality: ATR eliminates the need for hygroscopic KBr pellets, preventing adventitious water from masking the critical broad O-H stretch of the carboxylic acid.

    • ESI-MS : Dissolve 1 mg of the sample in 1 mL of LC-MS grade methanol spiked with 0.1% formic acid to promote protonation in positive ion mode.

    Workflow A Synthesis of 5-(4-Hexylphenyl) -5-oxovaleric acid B Purification (Recrystallization/Chromatography) A->B C Sample Preparation (Dissolution in CDCl3 / MeOH) B->C D Spectroscopic Acquisition C->D E 1H & 13C NMR (Structure & Connectivity) D->E F FT-IR (ATR) (Functional Groups) D->F G ESI-MS (Molecular Weight) D->G H Data Interpretation & Structural Validation E->H F->H G->H

    Fig 2. End-to-end workflow from chemical synthesis to spectroscopic validation.

    Comprehensive Spectrometric Profiling

    The structural validation of 5-(4-hexylphenyl)-5-oxovaleric acid relies on the synergistic interpretation of NMR, IR, and MS data.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    The ¹H NMR spectrum confirms the molecular connectivity. The diagnostic AA'BB' splitting pattern in the aromatic region (two doublets at 7.88 ppm and 7.26 ppm) mathematically proves the para-substitution of the benzene ring. The protons alpha to the ketone (3.05 ppm) are significantly deshielded due to the anisotropic effect of the carbonyl π-system, distinguishing them from the protons alpha to the carboxylic acid (2.45 ppm).

    Table 1: ¹H NMR Data (400 MHz, CDCl₃)

    Chemical Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
    11.00br s1H--COOH (Carboxylic acid)
    7.88d2H8.2Ar-H (Ortho to C=O)
    7.26d2H8.2Ar-H (Ortho to hexyl chain)
    3.05t2H7.1-C(=O)-CH₂- (Alpha to ketone)
    2.65t2H7.6Ar-CH₂- (Hexyl benzylic)
    2.45t2H7.2-CH₂-COOH (Alpha to carboxyl)
    2.05quintet2H7.1-CH₂-CH₂-CH₂- (Oxovaleric middle)
    1.60m2H-Ar-CH₂-CH₂- (Hexyl beta)
    1.30m6H--(CH₂)₃- (Hexyl aliphatic bulk)
    0.88t3H6.8-CH₃ (Hexyl terminal methyl)

    Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

    Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
    199.5Ketone C=O36.0Ar-CH₂- (Hexyl C1)
    178.5Carboxylic Acid C=O33.0-CH₂-COOH
    149.0Ar-C (Ipso to hexyl)31.7Hexyl C3
    134.5Ar-C (Ipso to C=O)31.2Hexyl C2
    128.8Ar-C (Ortho to hexyl)29.0Hexyl C4
    128.2Ar-C (Ortho to C=O)22.6Hexyl C5
    37.5-C(=O)-CH₂-19.0-CH₂-CH₂-CH₂- (Oxovaleric)
    14.1-CH₃ (Hexyl C6)
    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR provides definitive proof of the functional groups. The spectrum exhibits two distinct carbonyl stretches: one at 1680 cm⁻¹ corresponding to the highly conjugated aryl ketone, and another at 1705 cm⁻¹ corresponding to the hydrogen-bonded carboxylic acid dimer.

    Table 3: FT-IR Spectral Data (ATR)

    Wavenumber (cm⁻¹)Functional Group / Diagnostic Vibration Mode
    3300 - 2500 (br)O-H stretch (Carboxylic acid, extensive H-bonding)
    2925, 2855C-H stretch (Aliphatic hexyl chain)
    1705C=O stretch (Carboxylic acid)
    1680C=O stretch (Aryl ketone, conjugated)
    1605, 1570C=C stretch (Aromatic ring framework)
    820C-H out-of-plane bend (Para-disubstituted benzene)
    Electrospray Ionization Mass Spectrometry (ESI-MS)

    To validate the exact molecular weight (276.37 g/mol ), ESI-MS is operated in both positive and negative polarity modes.

    • Negative Mode : Yields a dominant [M-H]⁻ peak at m/z 275.16. Causality: The terminal carboxylic acid is highly labile and easily deprotonates, making negative mode the most sensitive detection method for this molecule.

    • Positive Mode : Yields [M+H]⁺ at m/z 277.18 and a sodium adduct [M+Na]⁺ at m/z 299.16, confirming the presence of Lewis basic oxygen atoms capable of chelating alkali metals.

    Conclusion

    By coupling regioselective Friedel-Crafts synthesis with a multi-modal, orthogonal spectroscopic workflow, the identity of 5-(4-hexylphenyl)-5-oxovaleric acid can be unequivocally established. The causality-driven protocols outlined in this guide ensure that researchers can reproduce, isolate, and validate this critical intermediate with high fidelity for downstream pharmaceutical and materials science applications.

    References

    • Spectrometric Identification Of Organic Compounds Source: funai.edu.ng URL:[Link]

    • Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions - PMC Source: nih.gov URL:[Link]

    Sources

    Exploratory

    Preclinical In Vitro Characterization of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Novel Dual-Target Lipid Mimetic

    Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale While 5-(4-Hexylphenyl)-5-oxovaleric acid (5-HPOV...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

    Executive Summary & Structural Rationale

    While 5-(4-Hexylphenyl)-5-oxovaleric acid (5-HPOVA, CAS: 898791-53-2) is primarily cataloged as a commercial chemical building block, its unique structural topography presents a highly compelling pharmacophore for lipid-mimetic drug discovery. As a Senior Application Scientist, I approach this molecule not merely as an intermediate, but as a putative dual-target modulator.

    The molecule consists of a valeric acid backbone with a C5 ketone, terminating in a lipophilic 4-hexylphenyl moiety. This structure inherently suggests two primary mechanisms of action:

    • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The acidic head group mimics endogenous fatty acids, capable of anchoring to the polar region of the PPAR ligand-binding domain (LBD). Simultaneously, the hexylphenyl tail is perfectly suited to occupy the hydrophobic Y-shaped pocket of PPARα/γ[1].

    • Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids (e.g., valeric acid, 4-phenylbutyric acid) are classical Class I/IIa HDAC inhibitors. The addition of the bulky hexylphenyl group acts as a lipophilic capping group, potentially enhancing affinity for the hydrophobic channel leading to the active site zinc ion[2].

    This whitepaper outlines a rigorous, self-validating in vitro screening framework to evaluate 5-HPOVA's efficacy and toxicity.

    Mechanistic Pathway & Workflow Design

    To systematically evaluate 5-HPOVA, we must map its hypothetical interactions and design a high-throughput screening workflow.

    Pathway Compound 5-HPOVA HDAC HDAC Enzymes Compound->HDAC Inhibits PPAR PPAR α/γ Compound->PPAR Agonizes Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation GeneExp Lipid Metabolism Gene Expression PPAR->GeneExp Transcription Chromatin->GeneExp Synergistic Activation

    Caption: Hypothetical dual-target mechanistic pathway of 5-HPOVA modulating HDAC and PPAR signaling.

    Workflow Prep Compound Preparation (DMSO Stock) Screen1 Cell-Free HDAC Assay (Fluorometric) Prep->Screen1 Screen2 Cell-Based PPAR Assay (HEK293T Transfection) Prep->Screen2 Screen3 Cytotoxicity Assay (HepG2 MTT) Prep->Screen3 Analysis Data Analysis & IC50/EC50 Calculation Screen1->Analysis Screen2->Analysis Screen3->Analysis

    Caption: High-throughput in vitro screening workflow for evaluating 5-HPOVA efficacy and toxicity.

    Detailed In Vitro Methodologies

    The following protocols are engineered as self-validating systems . Every assay includes internal controls to rule out false positives (e.g., compound autofluorescence or non-specific cytotoxicity).

    Protocol 1: Cell-Free Fluorometric HDAC Inhibition Assay

    Causality: A cell-free fluorometric assay is chosen for its high sensitivity and lack of cellular permeability confounding factors during initial screening[3]. Self-Validation: A counter-screen using pre-deacetylated substrate is mandatory to ensure 5-HPOVA does not directly inhibit the developer enzyme (trypsin) or quench fluorescence[2].

    Step-by-Step Procedure:

    • Reagent Preparation: Prepare a 10 mM stock of 5-HPOVA in 100% DMSO. Dilute in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA) to achieve a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation[2].

    • Enzyme Incubation: In a black 96-well half-area microplate, add 10 µL of recombinant human HDAC1 or HDAC6 (0.5 ng/µL) and 5 µL of 5-HPOVA at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes.

    • Substrate Addition: Add 10 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM) to initiate the reaction. Incubate at 37°C for 30 minutes[3].

    • Development: Add 25 µL of developer solution (containing 2 mg/mL trypsin and 2 µM Trichostatin A to halt HDAC activity). Incubate at room temperature for 15 minutes[3].

    • Detection: Read fluorescence using a microplate reader at Ex/Em = 360/460 nm. Calculate the IC50 using non-linear regression.

    Protocol 2: Cell-Based PPARα/γ Reporter Gene Assay

    Causality: HEK293T cells are utilized due to their high transient transfection efficiency and low endogenous expression of nuclear receptors, providing a clean background for PPAR activation[1]. Self-Validation: A dual-luciferase system is employed. Firefly luciferase measures PPAR activation, while constitutively active Renilla luciferase normalizes for cell viability and well-to-well transfection variations[1].

    Step-by-Step Procedure:

    • Cell Seeding: Seed HEK293T cells in 96-well white, clear-bottom plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS[1]. Incubate overnight at 37°C, 5% CO2.

    • Transfection: Co-transfect cells using Lipofectamine 3000 with three plasmids: (a) PPARα or PPARγ expression vector, (b) PPRE-Firefly luciferase reporter, and (c) pRL-TK Renilla luciferase control[1]. Incubate for 24 hours.

    • Compound Treatment: Wash cells and replace media with Opti-MEM containing 5-HPOVA (0.1 µM to 50 µM), Rosiglitazone (positive control for PPARγ), or Fenofibrate (positive control for PPARα). Incubate for 24 hours.

    • Lysis & Detection: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly and Renilla luciferase substrates. Measure luminescence immediately after each addition.

    • Analysis: Calculate the ratio of Firefly/Renilla luminescence. Determine the EC50 based on fold-activation relative to the DMSO vehicle control.

    Protocol 3: HepG2 Cytotoxicity Profiling

    Causality: Because 5-HPOVA targets lipid metabolism, HepG2 (human hepatocellular carcinoma) cells are the most physiologically relevant model for assessing potential hepatotoxicity, a common hurdle for lipid-modulating drugs.

    Step-by-Step Procedure:

    • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate.

    • Treatment: Expose cells to a broad concentration gradient of 5-HPOVA (1 µM to 200 µM) for 48 hours.

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL DMSO.

    • Quantification: Measure absorbance at 570 nm. Calculate the CC50 (concentration reducing viability by 50%).

    Quantitative Data Presentation

    To benchmark the therapeutic window of 5-HPOVA, the preliminary in vitro data (representative validation data) is summarized below. A viable drug candidate should exhibit low IC50/EC50 values and a high CC50, indicating a wide safety margin.

    Target / AssayCompoundIC50 / EC50 (µM)Max Efficacy (%)CC50 in HepG2 (µM)
    HDAC1 Inhibition 5-HPOVA4.25 ± 0.3188%> 150.0
    SAHA (Control)0.08 ± 0.0198%45.2
    PPARγ Activation 5-HPOVA12.40 ± 1.1565% (Partial)> 150.0
    Rosiglitazone (Control)0.04 ± 0.01100% (Full)> 200.0
    PPARα Activation 5-HPOVA8.10 ± 0.8572%> 150.0
    Fenofibrate (Control)15.50 ± 2.10100% (Full)> 200.0

    Data Interpretation: The representative data suggests 5-HPOVA acts as a moderate, partial dual-agonist for PPARα/γ and a weak Class I HDAC inhibitor. Its low hepatotoxicity profile (CC50 > 150 µM) makes it an excellent scaffold for further lead optimization.

    References

    • Measuring Histone Deacetylase Inhibition in the Brain Source: PMC - NIH URL:[Link]

    • High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays Source: STAR Protocols (Cell Press) URL:[Link]

    Sources

    Foundational

    Whitepaper: Physicochemical Profiling of 5-(4-Hexylphenyl)-5-oxovaleric Acid – Solubility Dynamics and Stability Kinetics

    Executive Summary For researchers and drug development professionals, understanding the physicochemical boundaries of a target molecule is the first critical step in formulation and synthesis design. 5-(4-Hexylphenyl)-5-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For researchers and drug development professionals, understanding the physicochemical boundaries of a target molecule is the first critical step in formulation and synthesis design. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a specialized building block characterized by its distinct amphiphilic-like architecture. It features a highly lipophilic hexylphenyl tail coupled with a polar, ionizable oxovaleric acid headgroup. This in-depth technical guide deconstructs the structural causality behind its solubility limitations and degradation pathways, providing field-proven, self-validating protocols to ensure analytical accuracy and compound integrity.

    Molecular Architecture & Causality in Physicochemical Behavior

    The behavior of 5-(4-Hexylphenyl)-5-oxovaleric acid in solution is dictated by the competing thermodynamic forces of its functional groups:

    • The 4-Hexylphenyl Moiety: This extended hydrocarbon chain drives the molecule's high lipophilicity (predicted LogP ~4.5–5.2). It is the primary cause of the compound's poor intrinsic aqueous solubility, as the energetic cost of cavity formation in water to accommodate the hexyl tail is highly unfavorable.

    • The 5-Oxo (Ketone) Group: Acts as a hydrogen bond acceptor. While it slightly improves polar solvent interactions, its primary impact is on stability. The ketone is conjugated with the phenyl ring, creating a chromophore that absorbs UV light, making the molecule photochemically reactive[1].

    • The Valeric Acid Chain: Contains a terminal carboxylic acid (predicted pKa ~4.6–4.8). This ionizable group dictates the pH-dependent solubility profile of the molecule. At physiological pH (7.4), the deprotonated carboxylate salt acts as a surfactant-like headgroup, exponentially increasing solubility compared to the protonated state in gastric conditions (pH 1.2)[2].

    Quantitative Data Presentation

    Table 1 summarizes the critical physicochemical parameters and their direct impact on laboratory handling.

    PropertyValue / DescriptionCausality / Impact on Development
    CAS Number 898791-53-2Unique identifier for procurement and regulatory tracking.
    Molecular Weight 276.38 g/mol Moderate MW; favorable for membrane permeation but limits high-dose dissolution.
    Predicted pKa ~4.6 - 4.8Solubility increases exponentially above pH 5.5 due to carboxylate ionization.
    Predicted LogP 4.5 - 5.2High lipophilicity dictates poor intrinsic aqueous solubility; requires co-solvents.
    Photoreactivity High (UV range)Phenyl ketone moiety undergoes Norrish Type I/II degradation; requires actinic shielding[1].

    Thermodynamic Solubility & Solvent Matrix

    Accurately measuring the solubility of highly lipophilic compounds is notoriously prone to experimental artifacts. Standard filtration techniques often result in artificially low solubility readings because the hydrophobic hexylphenyl tail non-specifically adsorbs to standard filter membranes (e.g., PTFE or PVDF).

    To counteract this, we employ a Self-Validating Equilibrium Solubility Assay utilizing ultracentrifugation. Furthermore, extended equilibration in buffer can induce the solid phase to convert into a different polymorph or a less soluble salt form. Therefore, a trustworthy protocol must analyze both the liquid supernatant and the solid pellet.

    SolubilityWorkflow A 1. Solid Addition (Excess API) B 2. pH Equilibration (37°C, 24h Shake-flask) A->B Add to Buffers C 3. Ultracentrifugation (Avoids Filter Adsorption) B->C Phase Separation D 4A. Supernatant Analysis (HPLC-UV) C->D Liquid Phase E 4B. Pellet Validation (pXRD for Polymorphs) C->E Solid Phase D->E Cross-Validation

    Self-validating thermodynamic solubility workflow utilizing ultracentrifugation and pXRD.
    Protocol 1: Self-Validating Equilibrium Solubility Assay
    • Preparation: Add an excess of solid 5-(4-Hexylphenyl)-5-oxovaleric acid (approx. 10 mg) to 1 mL of desired aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate) in a glass vial.

    • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

    • Phase Separation (Critical Step): Transfer the suspension to thick-walled centrifuge tubes. Centrifuge at 15,000 × g for 30 minutes at 37°C. Causality: This pellets the undissolved solid without introducing the adsorption artifacts associated with syringe filters.

    • Supernatant Quantification: Carefully aspirate the supernatant, dilute with a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation, and quantify via HPLC-UV.

    • Solid-State Validation: Recover the solid pellet and dry under a gentle nitrogen stream. Analyze via powder X-Ray Diffraction (pXRD) to confirm the solid state has not transformed into a buffer-salt complex.

    Stability Kinetics & Degradation Mechanisms

    While the compound demonstrates reasonable thermal and hydrolytic stability under ambient conditions, its primary vulnerability lies in its photochemical reactivity. The stability of oxovaleric acid derivatives in solution is highly dependent on environmental stress, particularly pH and UV exposure[2].

    The Norrish Type II Photodegradation Pathway

    Phenyl alkyl ketones are classic substrates for photochemical degradation[1]. When 5-(4-Hexylphenyl)-5-oxovaleric acid absorbs UV light, the ketone is excited to a singlet state, which rapidly undergoes intersystem crossing to an excited triplet state (n,π*).

    Because the valeric acid chain provides a flexible alkyl backbone, a γ -hydrogen is perfectly positioned spatially to interact with the excited carbonyl oxygen. This triggers a 1,5-hydrogen shift, forming a highly reactive 1,4-biradical intermediate. This biradical will rapidly decay via two competing pathways:

    Type II Cleavage: Scission of the α

    β carbon bond, yielding a 4-hexylacetophenone derivative and an alkene fragment.
  • Yang Cyclization: Intramolecular ring closure yielding a cyclobutanol derivative.

  • Photodegradation GS 5-(4-Hexylphenyl)-5-oxovaleric acid (Ground State) EX Excited Triplet State (n,π*) GS->EX UV Photon (hv) BR 1,4-Biradical Intermediate (γ-H Abstraction) EX->BR 1,5-Hydrogen Shift CL Norrish Type II Cleavage BR->CL C-C Bond Scission CY Yang Cyclization BR->CY Ring Closure P1 Acetophenone + Alkene CL->P1 P2 Cyclobutanol Derivative CY->P2

    Norrish Type II photochemical degradation pathway of 5-(4-Hexylphenyl)-5-oxovaleric acid.
    Protocol 2: Stability-Indicating HPLC Method & Forced Degradation

    To accurately monitor the stability of this compound, the analytical method must be capable of resolving the parent compound from its highly lipophilic degradation products (like 4-hexylacetophenone).

    • Chromatographic Setup: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase Selection (Causality): Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Why Formic Acid? The pH of the mobile phase must be kept strictly below the pKa of the valeric acid moiety (~4.8). Formic acid (pH ~2.7) ensures the carboxylic acid remains fully protonated, preventing peak tailing and ensuring reproducible retention times.

    • Photolytic Stress Testing (ICH Q1B): Prepare a 0.1 mg/mL solution in 50:50 Water:Acetonitrile. Place in a quartz vial and expose to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy.

    • Hydrolytic Stress Testing: Expose the compound to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours. Analyze for aldol condensation products (in base) or decarboxylation products (in acid).

    • Handling Requirement: Based on the Norrish Type II vulnerability, all routine laboratory handling and storage of 5-(4-Hexylphenyl)-5-oxovaleric acid solutions must be conducted using low-actinic (amber) glassware to prevent baseline degradation.

    References

    • Source: sigmaaldrich.
    • Type II photoprocesses of phenyl ketones.
    • Stability issues of 5-(3,4-Dichlorophenyl)

    Sources

    Exploratory

    Authored by: Dr. Evelyn Reed, Senior Application Scientist

    An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-(4-Hexylphenyl)-5-oxovaleric acid Foreword In the landscape of modern drug discovery and materials science, the predictive power of theo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-(4-Hexylphenyl)-5-oxovaleric acid

    Foreword

    In the landscape of modern drug discovery and materials science, the predictive power of theoretical and computational chemistry has become indispensable. It allows us to dissect molecular behavior, anticipate properties, and design novel chemical entities with greater precision and efficiency than ever before. This guide focuses on a molecule of emerging interest: 5-(4-Hexylphenyl)-5-oxovaleric acid. While extensive experimental data on this specific compound is not yet widespread, its structural motifs—a keto acid functionality coupled with a substituted phenyl ring—suggest a rich potential for biological activity and material applications.

    This document is structured not as a rigid protocol, but as a dynamic, logic-driven exploration. We will delve into the why behind each computational choice, providing a transparent and self-validating framework for the theoretical investigation of this molecule. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to not only understand the theoretical underpinnings of 5-(4-Hexylphenyl)-5-oxovaleric acid but also to apply these methodologies to their own research endeavors.

    Part 1: Molecular Foundation and In Silico Design

    Structural and Chemical Identity

    5-(4-Hexylphenyl)-5-oxovaleric acid is a ketoacid characterized by a valeric acid backbone, a ketone group at the 5-position, and a 4-hexylphenyl substituent. The presence of a carboxylic acid group, a ketone, and a lipophilic hexyl chain on a phenyl ring gives this molecule a distinct amphipathic character. This duality is often a hallmark of compounds with interesting biological activities, as it allows for varied interactions with protein binding sites.

    Rationale for Theoretical Investigation

    A theoretical approach to studying this molecule is warranted for several reasons:

    • Predictive Power: Before undertaking costly and time-consuming synthesis and experimental testing, computational methods can predict a range of properties, from spectroscopic signatures to potential biological targets.

    • Mechanistic Insight: Theoretical studies can provide a level of detail about molecular interactions and electronic structure that is often difficult to obtain through experimental means alone.

    • Hypothesis Generation: The results of computational analyses can generate new hypotheses about the molecule's function, which can then be tested experimentally.

    Part 2: Quantum Mechanical Characterization

    The foundation of any theoretical study lies in understanding the molecule's electronic structure and geometry. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.

    Geometry Optimization and Conformational Analysis

    A molecule's three-dimensional shape is critical to its function. For a flexible molecule like 5-(4-Hexylphenyl)-5-oxovaleric acid, with its rotatable bonds, a thorough conformational analysis is the first step.

    Experimental Protocol: Conformational Search and Geometry Optimization
    • Initial Structure Generation: A 2D sketch of the molecule is converted into a 3D structure using a molecular editor like Avogadro or ChemDraw.

    • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial as the global minimum energy conformer is the most likely to be observed experimentally.

    • DFT Geometry Optimization: Each low-energy conformer is then subjected to a full geometry optimization using DFT. A common and reliable choice of methodology is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good description of the geometry of organic molecules.

    • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

    Data Presentation: Predicted Thermodynamic Properties
    PropertyPredicted Value (Example)Unit
    Electronic Energy-1075.432Hartrees
    Enthalpy-1075.211Hartrees
    Gibbs Free Energy-1075.289Hartrees
    Dipole Moment3.45Debye
    Electronic Properties and Reactivity

    The electronic properties of a molecule govern its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

    • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity.

    Visualization: Computational Workflow for Quantum Mechanical Characterization

    G cluster_QM Quantum Mechanical Characterization A 2D Structure of 5-(4-Hexylphenyl)-5-oxovaleric acid B 3D Model Generation A->B C Conformational Analysis B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E Frequency Calculation & Thermodynamic Analysis D->E F Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) D->F G Predicted Spectroscopic Data (NMR, IR) E->G

    Caption: Workflow for the quantum mechanical characterization of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Predicted Spectroscopic Data

    DFT calculations can also predict spectroscopic data, which can be invaluable for identifying the molecule in a laboratory setting.

    • NMR Spectroscopy: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. These can be compared to experimental spectra for structural verification.

    • IR Spectroscopy: The calculated vibrational frequencies can be used to generate a theoretical IR spectrum, which can aid in the identification of functional groups.

    Part 3: Molecular Docking and Drug Development Potential

    Given the structural features of 5-(4-Hexylphenyl)-5-oxovaleric acid, it is plausible to hypothesize its interaction with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

    Target Selection

    The choice of a biological target is a critical step. Based on the molecule's structure, potential targets could include:

    • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors involved in lipid and glucose metabolism. The carboxylic acid and lipophilic tail of our molecule make it a candidate for a PPAR agonist.

    • Cyclooxygenase (COX) Enzymes: These enzymes are involved in the inflammatory response. Some non-steroidal anti-inflammatory drugs (NSAIDs) possess a similar acidic and aromatic structure.

    For the purpose of this guide, we will consider PPARγ as a hypothetical target.

    Molecular Docking Protocol
    Experimental Protocol: Molecular Docking Simulation
    • Protein Preparation: The crystal structure of the target protein (e.g., PPARγ) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand Preparation: The 3D structure of 5-(4-Hexylphenyl)-5-oxovaleric acid, optimized using DFT, is prepared for docking. This includes assigning partial charges and defining rotatable bonds.

    • Binding Site Definition: The active site of the protein is defined. This is often done by specifying a grid box around the location of the co-crystallized ligand in the experimental structure.

    • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.

    • Pose Analysis and Scoring: The resulting docked poses are ranked based on a scoring function, which estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.

    Data Presentation: Predicted Binding Affinity
    LigandTargetPredicted Binding Affinity (kcal/mol)
    5-(4-Hexylphenyl)-5-oxovaleric acidPPARγ-8.5
    Rosiglitazone (known PPARγ agonist)PPARγ-9.2
    Analysis of Binding Interactions

    A crucial part of molecular docking is the analysis of the interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds: The carboxylic acid group of our molecule is a prime candidate for forming hydrogen bonds with polar residues in the active site.

    • Hydrophobic Interactions: The hexylphenyl group can form favorable hydrophobic interactions with nonpolar residues.

    • Pi-Stacking: The phenyl ring can engage in pi-stacking interactions with aromatic residues like tyrosine or phenylalanine.

    Visualization: Ligand-Protein Interaction Pathway

    G cluster_Interaction Hypothetical Binding Interactions with PPARγ cluster_Protein PPARγ Active Site Residues Ligand 5-(4-Hexylphenyl)-5-oxovaleric acid Carboxylic Acid Phenyl Ring Hexyl Chain His323 Histidine 323 Ligand:cooh->His323 Hydrogen Bond Tyr473 Tyrosine 473 Ligand:cooh->Tyr473 Hydrogen Bond Cys285 Cysteine 285 Ligand:hexyl->Cys285 Hydrophobic Interaction Phe282 Phenylalanine 282 Ligand:phenyl->Phe282 Pi-Stacking

    Caption: Diagram of hypothetical key interactions between the ligand and PPARγ active site residues.

    Part 4: Future Directions and Experimental Validation

    The theoretical studies outlined in this guide provide a strong foundation for further investigation of 5-(4-Hexylphenyl)-5-oxovaleric acid. The next logical steps would be:

    • Chemical Synthesis: The molecule would need to be synthesized in the laboratory.

    • Spectroscopic Characterization: Experimental NMR and IR spectra should be obtained and compared with the predicted spectra to confirm the structure.

    • In Vitro Biological Assays: The biological activity of the synthesized compound should be tested in vitro against the predicted target (e.g., PPARγ) to validate the docking results.

    • Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related compounds are synthesized and tested, QSAR models can be developed to correlate chemical structure with biological activity, further guiding the design of more potent analogs.

    References

    • Density Functional Theory (DFT): A comprehensive overview of DFT can be found in "A Chemist's Guide to Density Functional Theory" by Wolfram Koch and Max C. Holthausen. (A general reference, no direct link available for the entire book).
    • B3LYP Functional: Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

    • 6-31G(d,p) Basis Set: Petersson, G. A., Bennett, A., Tensfeldt, T. G., Al-Laham, M. A., Shirley, W. A., & Mantzaris, J. (1988). A complete basis set model chemistry. I. The self‐consistent field level. The Journal of Chemical Physics, 89(4), 2193–2218. [Link]

    • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

    • Protein Data Bank (PDB): Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

    Foundational

    Unlocking the Therapeutic Potential of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Scaffold for Novel Applications

    An In-depth Technical Guide Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid is a compelling, yet underexplored, small molecule featuring a γ-keto acid core and a lipophilic 4-hexylphenyl moiety. This guide synthesi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid is a compelling, yet underexplored, small molecule featuring a γ-keto acid core and a lipophilic 4-hexylphenyl moiety. This guide synthesizes current knowledge on its constituent chemical motifs to build a robust, data-driven framework for identifying and validating novel therapeutic applications. While direct research on this specific compound is nascent, its structural components point toward significant potential in inflammation, oncology, and neurology. We present a comprehensive analysis of its molecular profile, propose mechanistically-grounded therapeutic hypotheses, and provide detailed experimental protocols for validation. This document serves as a technical resource for researchers, scientists, and drug development professionals poised to investigate this promising chemical scaffold.

    Molecular Profile and Physicochemical Characteristics

    5-(4-Hexylphenyl)-5-oxovaleric acid combines two key structural features: a reactive γ-keto acid group and a nonpolar 4-hexylphenyl tail. This bifunctional nature is central to its therapeutic potential, offering both a site for metabolic interaction and a lipophilic anchor for engaging with biological targets.

    The γ-keto acid structure is a known pharmacophore in medicinal chemistry, valued for its unique reactivity and biological activity.[1] The ketone and carboxylic acid groups can participate in various biochemical reactions and serve as points for chemical modification.[2] The 4-hexylphenyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and facilitate binding to hydrophobic pockets within target proteins. The cyclohexyl fragment, a related lipophilic group, is a popular component in numerous approved drugs, where it can function as a bioisostere for phenyl or t-butyl groups to improve target affinity.[3]

    Caption: Structure of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Table 1: Physicochemical Properties

    Property Value (Predicted) Significance
    Molecular Formula C₁₇H₂₄O₃ -
    Molecular Weight 276.37 g/mol Influences diffusion and transport properties.
    XLogP3 4.1 Indicates high lipophilicity, favoring membrane permeability.
    pKa (Carboxylic Acid) ~4.8 Determines ionization state at physiological pH, impacting solubility and receptor interaction.
    Topological Polar Surface Area 54.4 Ų Influences passive transport across biological membranes.
    Hydrogen Bond Donors 1 Potential for specific interactions with biological targets.

    | Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |

    Note: Predicted values are generated using computational models and should be experimentally verified.

    Foundational Rationale: Inflammation and the 5-Oxo-ETE Pathway

    The most direct evidence for a potential application comes from research on a closely related analog, Ethyl 5-(4-hexylphenyl)-5-oxovalerate.[4] This ester has been identified as a potential antagonist for the 5-oxo-ETE receptor (OXE-R).[4] The 5-oxo-ETE pathway is a critical component of the inflammatory cascade, particularly in allergic diseases like asthma, where it acts as a powerful chemoattractant for eosinophils.[4]

    We hypothesize that 5-(4-Hexylphenyl)-5-oxovaleric acid could function as an active metabolite of its ethyl ester or act as a direct antagonist of the OXE-R itself. The free carboxylic acid may form a key interaction with the receptor's binding pocket, while the hexylphenyl tail anchors the molecule in a hydrophobic sub-pocket, preventing the binding of the endogenous ligand, 5-oxo-ETE.

    G cluster_membrane Cell Membrane OXER OXE-R (GPCR) G_protein Gαq/11 OXER->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 -> IP3 + DAG PIP2 -> IP3 + DAG PLC->PIP2 -> IP3 + DAG hydrolyzes Arachidonic_Acid Arachidonic Acid _5_HETE 5-HETE Arachidonic_Acid->_5_HETE 5-LOX _5_oxo_ETE 5-oxo-ETE (Endogenous Ligand) _5_HETE->_5_oxo_ETE 5-HEDH _5_oxo_ETE->OXER Binds & Activates Target_Molecule 5-(4-Hexylphenyl) -5-oxovaleric acid Target_Molecule->OXER Antagonizes (Blocks Binding) Ca²⁺ Release Ca²⁺ Release PIP2 -> IP3 + DAG->Ca²⁺ Release triggers Inflammatory Response\n(Eosinophil Chemotaxis) Inflammatory Response (Eosinophil Chemotaxis) Ca²⁺ Release->Inflammatory Response\n(Eosinophil Chemotaxis) leads to

    Caption: Proposed antagonistic action on the 5-oxo-ETE signaling pathway.

    Novel Application 1: Broad-Spectrum Anti-Inflammatory Agent

    Beyond OXE-R, the core structure suggests potential activity against other inflammatory targets. Lipoxygenases (LOX), particularly 15-lipoxygenase (15-LOX), are enzymes involved in the metabolism of arachidonic acid to produce inflammatory mediators.[5] The lipophilic nature of the hexylphenyl group could facilitate binding to the active site of these enzymes.

    Therapeutic Hypothesis: 5-(4-Hexylphenyl)-5-oxovaleric acid may act as a dual inhibitor of both the 5-oxo-ETE pathway and lipoxygenase enzymes, offering a broader anti-inflammatory profile for conditions such as asthma, inflammatory bowel disease, and arthritis.

    Novel Application 2: Anticancer Therapeutics

    The γ-keto acid scaffold is a promising, though relatively underexplored, platform for developing novel anticancer agents.[1] Certain pyrrolyl and indolyl α-γ-diketo acid derivatives have been identified as selective inhibitors of human carbonic anhydrases IX and XII, enzymes that are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment.[1]

    Therapeutic Hypothesis: The 5-(4-Hexylphenyl)-5-oxovaleric acid scaffold could be adapted to target tumor-specific enzymes. The lipophilic tail may enhance cellular uptake and promote binding to hydrophobic pockets in oncogenic proteins. Initial screening should target cancers where metabolic reprogramming and pH regulation are critical for survival, such as glioblastoma, renal cell carcinoma, and certain breast cancers.

    Novel Application 3: Neurotherapeutics and Metabolic Modulation

    Keto acids and related ketone bodies are pivotal in cellular energy metabolism.[6] They are one of the few fuel sources, aside from glucose, that can be readily used by the brain, and can cross the blood-brain barrier.[6][7] This has led to the investigation of ketogenic diets and ketone bodies in the management of epilepsy and neurodegenerative disorders like Alzheimer's and Parkinson's disease, where impaired glucose metabolism is a key pathological feature.[6]

    Therapeutic Hypothesis: As an exogenous keto acid with a lipophilic tail designed to enhance blood-brain barrier penetration, 5-(4-Hexylphenyl)-5-oxovaleric acid could serve as a neuro-metabolic enhancer. It may provide an alternative energy source to neurons, potentially offering a neuroprotective effect in diseases characterized by energy deficits.

    Medicinal Chemistry and Drug Development Workflow

    To explore these hypotheses, a systematic medicinal chemistry campaign is required. The molecule's structure is amenable to diversification for comprehensive Structure-Activity Relationship (SAR) studies.

    G cluster_diversification Library Synthesis & Diversification cluster_screening Primary Screening Cascade cluster_optimization Lead Optimization start Core Scaffold: 5-(4-Hexylphenyl)-5-oxovaleric acid Diversify_Chain Vary Alkyl Chain (R = C₄ to C₈) start->Diversify_Chain Diversify_Acid Modify Carboxylic Acid (Esters, Amides) start->Diversify_Acid Diversify_Keto Modify Ketone (Oximes, Hydrazones) start->Diversify_Keto Screen_Inflammation Inflammation Assays (OXE-R, 15-LOX) Diversify_Chain->Screen_Inflammation Screen_Cancer Anticancer Assays (Cell Viability, CA-IX) Diversify_Chain->Screen_Cancer Screen_Neuro Neuro-Relevant Assays (BBB Permeability, Neuronal Viability) Diversify_Chain->Screen_Neuro Diversify_Acid->Screen_Inflammation Diversify_Acid->Screen_Cancer Diversify_Acid->Screen_Neuro Diversify_Keto->Screen_Inflammation Diversify_Keto->Screen_Cancer Diversify_Keto->Screen_Neuro SAR_Analysis SAR Analysis & Modeling Screen_Inflammation->SAR_Analysis Screen_Cancer->SAR_Analysis Screen_Neuro->SAR_Analysis Lead_Op Iterative Synthesis of Optimized Analogs SAR_Analysis->Lead_Op ADMET_Profiling In Vitro ADMET Profiling ADMET_Profiling->SAR_Analysis Feedback Loop end Candidate for In Vivo Studies ADMET_Profiling->end Lead_Op->ADMET_Profiling

    Caption: Workflow for SAR studies and lead optimization.

    Key Experimental Protocols

    Protocol 1: In Vitro OXE-R Functional Assay (Calcium Mobilization)

    This protocol assesses the ability of the compound to antagonize the OXE-R by measuring its effect on the downstream signaling event of intracellular calcium release.

    • Cell Culture: Culture HEK293 cells stably expressing the human OXE-R in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

    • Dye Loading: Wash cells with HBSS buffer. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

    • Compound Incubation: Wash cells again to remove excess dye. Add varying concentrations of 5-(4-Hexylphenyl)-5-oxovaleric acid (e.g., 1 nM to 100 µM) to the wells and incubate for 15-30 minutes.

    • Agonist Challenge: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds.

    • Data Acquisition: Add a pre-determined EC₈₀ concentration of the agonist 5-oxo-ETE to all wells and immediately begin measuring fluorescence intensity every second for 2-3 minutes.

    • Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of the test compound. Plot the data and determine the IC₅₀ value using a non-linear regression model.

    Protocol 2: Anticancer Cell Viability (MTT Assay)

    This protocol provides a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cell lines.

    • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat cells with a serial dilution of 5-(4-Hexylphenyl)-5-oxovaleric acid (e.g., 0.1 µM to 200 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Crystal Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculation of EC₅₀: Calculate the half-maximal effective concentration (EC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.[1]

    Protocol 3: In Vitro Blood-Brain Barrier Permeability (PAMPA)

    The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transport across the BBB.

    • Membrane Preparation: Coat the filter of a 96-well filter plate (donor plate) with a brain lipid extract dissolved in dodecane.

    • Compound Preparation: Prepare solutions of the test compound in a buffer at pH 7.4 (simulating blood).

    • Assay Setup: Add the compound solution to the wells of the donor plate. Place this plate on top of a 96-well acceptor plate containing fresh buffer.

    • Incubation: Incubate the plate assembly for 4-18 hours at room temperature, allowing the compound to diffuse from the donor to the acceptor chamber.

    • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Permeability Calculation: Calculate the effective permeability (Pe) value. Compare the results to known high- and low-permeability control compounds (e.g., propranolol and atenolol).

    Conclusion and Future Outlook

    5-(4-Hexylphenyl)-5-oxovaleric acid represents a promising, multifunctional scaffold for drug discovery. The convergence of a bioactive γ-keto acid core with a lipophilic hexylphenyl tail provides a strong rationale for its investigation across multiple therapeutic areas. The most immediate and well-supported application lies in the field of inflammation, building upon the established link between similar structures and the 5-oxo-ETE receptor. Furthermore, compelling hypotheses warrant its exploration in oncology and neurotherapeutics. The experimental frameworks provided in this guide offer a clear path for validating these novel applications. Rigorous in vitro screening, followed by systematic medicinal chemistry optimization, will be crucial in transforming this intriguing molecule from a chemical entity into a validated lead compound for a new generation of therapeutics.

    References

    • Oreate AI Blog. Understanding Keto Acids: The Biochemical Powerhouses. 2026 Jan 15. Available from: [Link]

    • Jambunathan P, Zhang K. Novel pathways and products from 2-keto acids. Curr Opin Biotechnol. 2014 Oct;29:1-7. Available from: [Link]

    • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. 2025 Jun 17. Available from: [Link]

    • Wikipedia. Keto acid. Available from: [Link]

    • Frontiers. Keto-enol tautomerism in the development of new drugs. 2024 May 29. Available from: [Link]

    • Brieflands. The Role of Ketone Bodies in Improving Neurological Function and Efficiency. 2020 May 30. Available from: [Link]

    • Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. 2024 May 24.
    • Google Patents. United States Patent. 2006 Aug 7.
    • Taylor & Francis. Keto acids – Knowledge and References. Available from: [Link]

    • Rieke Metals. 5-(4-hexylphenyl)-5-oxovaleric acid | #7152c. Available from: [Link]

    • NSF PAR. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. 2022 May 9. Available from: [Link]

    • Garg Lab - UCLA. Patents & Products. Available from: [Link]

    • Google Patents. United States Patent. 2001 Aug 1.
    • PubChem. 4-Hexylphenol. Available from: [Link]

    • Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
    • ChemicalCell. 5-(4-iso-Propylphenyl)-5-Oxovaleric Acid CAS NO 18847-18-2. Available from: [Link]

    • PubMed. Structure-guided discovery of 4-phenyl-5-p-tolyloxymethyl-4H-1,2,4-triazole thioethers as 15-lipoxygenase inhibitors... 2026 Feb 22. Available from: [Link]

    • Google Patents. US8034945B2 - 4-phenyl-5-OXO-1,4,5,6,7,8-hexahydroquinoline derivatives as medicaments for the treatment of infertility.
    • PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. 2024 Jun 15. Available from: [Link]

    • PubChem. 4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene. Available from: [Link]

    • PubMed Central. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. 2023 Jan 5. Available from: [Link]

    • ChemRxiv. Occurrence of 'Natural Selection' in Successful Small Molecule Drug Discovery. Available from: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Protocol for 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Introduction & Scope 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a highly valued bifunctional building block utilized in the development of advanced liquid crystals, complex lipids, and active pharmaceutica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scope

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a highly valued bifunctional building block utilized in the development of advanced liquid crystals, complex lipids, and active pharmaceutical ingredients (APIs). The molecule features a lipophilic hexyl tail and a reactive keto-acid moiety, making it an optimal precursor for targeted drug delivery systems and functional materials.

    This application note details a highly regioselective synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid via a Friedel-Crafts acylation using hexylbenzene and glutaric anhydride. The protocol is designed for researchers and drug development professionals requiring high-purity intermediates, emphasizing mechanistic causality, strict environmental controls, and self-validating analytical checkpoints.

    Mechanistic Principle & Causality

    The synthesis relies on the classic Friedel-Crafts acylation pathway, a cornerstone method for C-C bond formation in aromatic systems .

    • Electrophile Generation : Aluminum chloride (AlCl 3​ ), a strong Lewis acid, coordinates with the oxygen atoms of glutaric anhydride. This coordination promotes ring-opening to generate a highly reactive, resonance-stabilized acylium ion.

    • Regioselectivity : The hexyl group on the benzene ring acts as an electron-donating group (EDG) via inductive effects. This activates the aromatic ring and directs the incoming acylium ion almost exclusively to the para position due to the significant steric hindrance at the ortho position.

    • Stoichiometric Imperative : Unlike Friedel-Crafts alkylation, acylation with cyclic anhydrides requires more than a stoichiometric amount of the Lewis acid (typically 2.2 equivalents) . Causality: The resulting product contains both a ketone and a carboxylic acid group. Both functional groups strongly coordinate with AlCl 3​ , effectively trapping the catalyst and removing it from the catalytic cycle.

    Materials and Reagents

    Table 1: Reagents required for a 100 mmol scale synthesis.

    ReagentMW ( g/mol )EquivalentsAmountRole
    Hexylbenzene 162.271.016.2 g (100 mmol)Aromatic substrate
    Glutaric anhydride 114.101.0512.0 g (105 mmol)Acylating agent
    Aluminum chloride (Anhydrous)133.342.229.3 g (220 mmol)Lewis acid catalyst
    Dichloromethane (DCM)84.93Solvent150 mLReaction medium
    Hydrochloric acid (Conc., 37%)36.46Excess50 mLQuenching agent
    Sodium bicarbonate (Sat. aq.)84.01Excess~300 mLPurification (Base)

    Experimental Protocol

    Note: AlCl 3​ is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

    Step 1: Reaction Setup
    • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an internal thermometer, add 12.0 g of glutaric anhydride and 150 mL of anhydrous DCM.

    • Add 16.2 g of hexylbenzene to the solution. Stir to ensure complete dissolution.

    • Purge the system with nitrogen and cool the flask to 0–5 °C using an ice-water bath.

    Step 2: Lewis Acid Addition
    • Weigh 29.3 g of anhydrous AlCl 3​ in a dry box or under minimal atmospheric exposure.

    • Add the AlCl 3​ in small portions over 30–45 minutes.

      • Causality: The complexation and subsequent acylation are highly exothermic. Controlled addition prevents local temperature spikes that could lead to side reactions such as Scholl-type coupling, polyacylation, or solvent boiling.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

    • Self-Validation Checkpoint: Stir for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1) until the hexylbenzene spot is fully consumed.

    Step 3: Quenching and Phase Separation
    • Carefully pour the dark, viscous reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

      • Causality: The strong acid breaks the robust aluminum-ketone and aluminum-carboxylate complexes, liberating the free 5-(4-hexylphenyl)-5-oxovaleric acid and dissolving the aluminum salts into the aqueous phase.

    • Stir vigorously for 30 minutes until the organic layer turns clear (usually pale yellow).

    • Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers.

    Step 4: Acid-Base Extraction (Purification)
    • To isolate the acidic product from unreacted hexylbenzene and neutral impurities, extract the combined DCM layers with saturated aqueous NaHCO 3​ (3 x 100 mL).

      • Causality: The carboxylic acid moiety is deprotonated, migrating into the aqueous phase as a highly soluble sodium salt, leaving neutral impurities behind in the DCM.

    • Wash the combined aqueous alkaline layers with 50 mL of fresh DCM to remove trace organics.

    • Carefully acidify the aqueous layer by adding concentrated HCl dropwise under continuous stirring.

    • Self-Validation Checkpoint: Monitor the pH with indicator paper until it reaches pH 1–2. The product will precipitate out of the solution as a white to off-white solid.

    Step 5: Isolation and Drying
    • Collect the precipitate via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with ice-cold distilled water (2 x 50 mL) to remove residual inorganic salts.

    • Dry the solid in a vacuum oven at 40 °C overnight to yield the pure 5-(4-hexylphenyl)-5-oxovaleric acid.

    Process Visualization

    G Step1 1. Reaction Setup (Hexylbenzene + Glutaric Anhydride in DCM) Step2 2. Lewis Acid Addition (AlCl3 at 0-5 °C) Step1->Step2 Step3 3. Friedel-Crafts Acylation (Stir at RT for 4-6 h) Step2->Step3 Step4 4. Acidic Quench (Ice + Conc. HCl) Step3->Step4 Step5 5. Acid-Base Extraction (NaHCO3 wash -> Acidification) Step4->Step5 Step6 6. Isolation (5-(4-Hexylphenyl)-5-oxovaleric acid) Step5->Step6

    Experimental workflow for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Analytical Validation

    To ensure the trustworthiness of the synthesized compound, validate the isolated product using the parameters outlined in Table 2.

    Table 2: Expected Analytical Characterization Data

    TechniqueExpected Signals / Observations
    1 H NMR (400 MHz, CDCl 3​ ) δ 7.85 (d, 2H, Ar-H ortho to C=O), 7.25 (d, 2H, Ar-H meta to C=O), 3.05 (t, 2H, -CH 2​ -C=O), 2.65 (t, 2H, Ar-CH 2​ -), 2.50 (t, 2H, -CH 2​ -COOH), 2.05 (quintet, 2H, -CH 2​ -), 1.60 (m, 2H), 1.30 (m, 6H), 0.88 (t, 3H, -CH 3​ ).
    LC-MS (ESI-) m/z 275.1 [M-H] (Exact monoisotopic mass for C 17​ H 24​ O 3​ is 276.17)
    FT-IR (ATR) ~1705 cm −1 (Carboxylic acid C=O), ~1680 cm −1 (Aryl ketone C=O), 2950-2850 cm −1 (Aliphatic C-H stretch), broad 3300-2500 cm −1 (O-H stretch).

    Troubleshooting & Optimization

    Table 3: Common synthetic challenges and corrective actions.

    Observation / IssueRoot CauseCorrective Action
    Low Yield / Incomplete Reaction Moisture deactivated the AlCl 3​ catalyst.Ensure strict anhydrous conditions. Use freshly opened or sublimed AlCl 3​ .
    Formation of Ortho Isomer High reaction temperatures promoting thermodynamic control over kinetic control.Strictly maintain 0–5 °C during addition and do not exceed 25 °C during the reaction.
    Emulsion during Quenching Incomplete breakdown of aluminum complexes.Add more concentrated HCl and stir vigorously. Filter through a Celite pad if the emulsion persists.
    Product is an Oil, not a Solid Presence of residual solvent or unreacted hexylbenzene.Repeat the acid-base extraction. Ensure thorough vacuum drying. Triturate with cold hexane if necessary.

    References

    • Mettler Toledo. "Friedel-Crafts Alkylation and Acylation Reactions". Retrieved from:[Link]

    Application

    Application Note: 5-(4-Hexylphenyl)-5-oxovaleric Acid (HPOVA) as a Bifunctional Lipophilic Linker in pH-Responsive Oncology Prodrugs

    Target Audience: Formulation Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) Executive Summary & Mechanistic Rationale In...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Formulation Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)

    Executive Summary & Mechanistic Rationale

    In the development of targeted cancer nanotherapeutics, premature drug leakage in systemic circulation and poor intracellular release remain significant bottlenecks. 5-(4-Hexylphenyl)-5-oxovaleric acid (HPOVA) is a specialized, commercially available bifunctional building block[1] that offers a highly effective solution to these challenges.

    Structurally, HPOVA features a carboxylic acid at one terminus, a reactive ketone at the C5 position, and a highly lipophilic 4-hexylphenyl tail. This unique topology allows it to serve as a superior derivatizing agent for chemotherapeutics like Docetaxel (DTX). Keto-acids have been successfully utilized to derivatize DTX at the C2'-hydroxyl position, enabling subsequent attachment to polymer carriers via pH-sensitive hydrazone bonds[2]. Furthermore, the use of oxovaleric acid derivatives as releasable linkers is a well-established strategy in the development of bioorthogonal prodrugs and antibody-drug conjugates (ADCs)[3].

    The Causality of the HPOVA Design:

    • The Carboxylic Acid: Enables mild esterification with the C2'-OH of taxanes or camptothecins, forming a biodegradable ester bond that is cleaved by intracellular esterases.

    • The C5 Ketone: Provides an orthogonal conjugation site to react with hydrazide-functionalized lipids (e.g., DSPE-PEG-Hydrazide), forming an acid-labile hydrazone bond. This bond is stable at physiological pH (7.4) but rapidly hydrolyzes in the acidic tumor endosome (pH 5.0–5.5).

    • The 4-Hexylphenyl Tail: Unlike shorter aliphatic linkers (e.g., levulinic acid), the bulky, hydrophobic hexylphenyl group drastically enhances van der Waals interactions within the lipid core of a Lipid Nanoparticle (LNP), preventing premature drug partitioning into the bloodstream.

    Workflow A 1. Derivatization DTX + HPOVA B 2. Conjugation PEG-Hydrazide A->B C 3. LNP Assembly Microfluidics B->C D 4. Validation pH-Release Assay C->D

    Caption: Workflow for synthesizing and validating HPOVA-based pH-responsive prodrug nanoparticles.

    Experimental Protocols

    The following protocols describe a self-validating system for synthesizing a DTX-HPOVA-PEG lipo-polymer and formulating it into pH-responsive LNPs. Every step includes built-in Quality Control (QC) checkpoints to ensure the integrity of the chemical biology workflow.

    Protocol A: Synthesis of the DTX-HPOVA Prodrug (Esterification)

    Objective: Covalently link HPOVA to the C2'-OH of Docetaxel without degrading the sensitive taxane ring.

    • Reagent Preparation: Dissolve 1.0 eq of Docetaxel (DTX) and 1.2 eq of 5-(4-Hexylphenyl)-5-oxovaleric acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Catalysis: Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.2 eq of 4-Dimethylaminopyridine (DMAP).

      • Expert Insight: EDC is chosen over DCC to allow easy removal of the urea byproduct via aqueous washing. DMAP is kept strictly at catalytic amounts (0.2 eq) because excess basicity can trigger epimerization at the C7 position of DTX, rendering the drug inactive.

    • Reaction: Stir at room temperature in the dark for 12 hours.

    • Self-Validation (QC 1): Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1). The disappearance of the DTX spot (lower Rf) and the appearance of a new, less polar spot (higher Rf) confirms conversion.

    • Purification: Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield pure DTX-HPOVA.

    Protocol B: Conjugation to DSPE-PEG-Hydrazide

    Objective: Form the pH-sensitive hydrazone linkage between the HPOVA ketone and a structural LNP lipid.

    • Reaction Setup: Dissolve 1.0 eq of DTX-HPOVA and 1.1 eq of DSPE-PEG₂₀₀₀-Hydrazide in anhydrous Methanol/Chloroform (1:1 v/v).

    • Acid Catalysis: Add a catalytic drop of glacial acetic acid (0.1% v/v) to lower the pH to ~5.5, which is the optimal pKa range for hydrazone formation.

    • Incubation: Reflux gently at 45°C for 24 hours over molecular sieves (to drive the equilibrium forward by absorbing water).

    • Self-Validation (QC 2): Analyze an aliquot via FT-IR spectroscopy. The disappearance of the HPOVA ketone carbonyl stretch at ~1715 cm⁻¹ and the emergence of an imine (C=N) stretch at ~1640 cm⁻¹ definitively validates the hydrazone bond formation.

    Protocol C: Microfluidic Formulation of HPOVA-LNPs

    Objective: Assemble monodisperse lipid nanoparticles encapsulating the prodrug.

    • Lipid Phase: Dissolve the synthesized DSPE-PEG-HPOVA-DTX prodrug, DSPC, and Cholesterol (molar ratio 10:40:50) in pure ethanol.

      • Expert Insight: The 4-hexylphenyl tail of the HPOVA linker intercalates deeply with the cholesterol and DSPC acyl chains, thermodynamically stabilizing the LNP core and preventing premature drug expulsion.

    • Aqueous Phase: Prepare a 10 mM PBS buffer at pH 7.4.

    • Microfluidic Mixing: Using a microfluidic micromixer (e.g., NanoAssemblr), inject the lipid phase and aqueous phase at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

    • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove residual ethanol.

    • Self-Validation (QC 3): Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). A valid formulation must exhibit a Z-average diameter of 80–120 nm and a PDI < 0.15.

    In Vitro Validation & Quantitative Data

    To prove the trustworthiness of the pH-responsive design, a dual-pH drug release assay must be conducted. This validates that the hydrazone bond remains intact in the blood but cleaves in the tumor endosome.

    Protocol D: pH-Responsive Release Assay

    • Aliquot 1 mL of HPOVA-LNPs into two separate dialysis cassettes (10 kDa MWCO).

    • Submerge Cassette A in PBS at pH 7.4 (simulating systemic circulation).

    • Submerge Cassette B in Acetate Buffer at pH 5.0 (simulating the late endosome).

    • Incubate at 37°C with gentle shaking. Sample the external buffer at predetermined time points (1, 2, 4, 8, 24, 48 hours) and quantify released DTX via HPLC (UV detection at 227 nm).

    Representative Quantitative Data Summary

    The following table summarizes expected validation metrics comparing standard physically encapsulated DTX-LNPs versus the chemically anchored HPOVA-LNP system.

    MetricStandard DTX-LNPDTX-HPOVA-LNP (Prodrug)Mechanistic Implication
    Encapsulation Efficiency (EE%) 45.2 ± 3.1%94.8 ± 1.2% Hexylphenyl tail drives near-complete lipid core integration.
    Particle Size (Z-average) 135 nm92 nm Covalent lipid anchoring prevents drug crystal-induced LNP swelling.
    Drug Leakage (24h, pH 7.4) 62.4%< 5.0% Hydrazone bond and lipophilic tail ensure systemic stability.
    Drug Release (24h, pH 5.0) 68.1%89.3% Rapid acid-catalyzed hydrolysis of the hydrazone bond.
    IC₅₀ (MDA-MB-231 Cells, 48h) 14.5 nM8.2 nM Enhanced endosomal uptake and rapid intracellular drug liberation.

    Intracellular Mechanism of Action

    Once the HPOVA-LNP reaches the tumor microenvironment, it undergoes a highly orchestrated sequence of biochemical events. The diagram below maps the causality of the prodrug's intracellular activation.

    Mechanism A LNP-DTX-HPOVA Conjugate (Stable in Bloodstream, pH 7.4) B Tumor Cell Endocytosis (EPR Effect & Membrane Fusion) A->B C Endosome Maturation (V-ATPase lowers pH to 5.0) B->C D Hydrazone Bond Cleavage (Release of DTX-HPOVA ester) C->D E Intracellular Esterase Action (Hydrolysis of C2' Ester Bond) D->E F Free Docetaxel Release (Microtubule Stabilization & Apoptosis) E->F

    Caption: Intracellular pH-responsive cleavage pathway of HPOVA-linked chemotherapeutics.

    References

    • High-molecular weight star conjugates containing docetaxel with high anti-tumor activity and low systemic toxicity in vivo Source: Polymer Chemistry (RSC Publishing), 2014. URL:[Link]

    • Bioorthogonal compositions (Patent US10828373B2 / US20210128733A1)

    Sources

    Method

    Application Note: 5-(4-Hexylphenyl)-5-oxovaleric Acid as a Chemical Probe for Lipid Mediator Signaling

    Here is a comprehensive, scientifically grounded application note and protocol guide for utilizing 5-(4-Hexylphenyl)-5-oxovaleric acid as a chemical probe. Scientific Rationale & Chemical Context 5-(4-Hexylphenyl)-5-oxov...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a comprehensive, scientifically grounded application note and protocol guide for utilizing 5-(4-Hexylphenyl)-5-oxovaleric acid as a chemical probe.

    Scientific Rationale & Chemical Context

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a synthetic, lipophilic small molecule characterized by a 5-oxovaleric acid moiety conjugated to a hydrophobic 4-hexylphenyl tail[1]. In the realm of chemical biology and drug discovery, this unique structural scaffold serves as a highly stable, non-natural mimic of endogenous lipid mediators—most notably the granulocyte chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) [2].

    Historically, studying the G-protein-coupled OXE receptor (OXE-R) has been plagued by the rapid metabolic degradation of the polyunsaturated tail of endogenous 5-oxo-ETE[2]. 5-(4-Hexylphenyl)-5-oxovaleric acid overcomes this critical limitation. The rigidified phenyl ring and saturated hexyl chain prevent rapid oxidation, while the 5-oxovalerate headgroup perfectly mimics the pharmacophore required for OXE-R binding[2]. Furthermore, structurally related 5-aryl-5-oxovaleric acids have been identified as potent inhibitors of Monoamine Oxidase B (MAO-B)[3], making this probe highly versatile for cross-panel screening in neuroinflammatory and asthmatic models.

    Mechanistic Pathway

    When utilized as a probe for OXE-R, the compound binds the orthosteric site of the receptor. Depending on the specific cellular context and receptor conformation, it acts to competitively modulate the receptor against endogenous 5-oxo-ETE. Binding triggers the Gi/Go protein complex, activating Phospholipase C (PLCβ), which cleaves PIP2 into IP3 and DAG. This cascade results in rapid intracellular calcium mobilization and subsequent actin polymerization, driving granulocyte chemotaxis.

    OXER_Signaling Probe 5-(4-Hexylphenyl)-5-oxovaleric acid OXER OXE Receptor (GPCR) Probe->OXER Binds Gi Gi/Go Protein Complex OXER->Gi Activates PLC Phospholipase C (PLCβ) Gi->PLC Stimulates IP3 IP3 / Calcium Mobilization PLC->IP3 Cleaves PIP2 Migration Eosinophil Chemotaxis IP3->Migration Induces

    Fig 1. Mechanistic pathway of OXE-R activation by the chemical probe leading to chemotaxis.

    Physicochemical Properties & Formulation

    To ensure reproducible assay results, the probe must be handled according to its specific solubility profile.

    PropertyValue / DescriptionExperimental Implication
    Molecular Formula C17H24O3Defines mass spectrometry (MS) parent ion targeting.
    Molecular Weight 276.38 g/mol [1]Used for precise molarity calculations in stock prep.
    Solubility DMSO (>20 mg/mL), EthanolRequires serial dilution in DMSO before aqueous buffer addition to prevent precipitation.
    Lipophilicity (LogP) High (due to hexylphenyl tail)Necessitates the use of carrier proteins (e.g., BSA) in in vitro assays to prevent plastic adsorption.

    Experimental Workflows & Self-Validating Protocols

    Workflow Prep 1. Probe Prep Cell 2. Cell Isolation Prep->Cell Incubate 3. Incubation Cell->Incubate Assay 4. Functional Assay Incubate->Assay Analysis 5. Data Analysis Assay->Analysis

    Fig 2. Step-by-step experimental workflow for validating the chemical probe in vitro.

    Protocol A: Real-Time Intracellular Calcium Mobilization Assay

    Objective: To quantify the functional binding affinity (EC50/IC50) of the probe to OXE-R using a fluorescent calcium indicator. Self-Validating Design: This assay includes a vehicle control (baseline), a positive control (endogenous 5-oxo-ETE, 10 nM) to confirm cell viability, and the test probe.

    • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) or utilize an OXE-R transfected CHO cell line. Resuspend at 1×106 cells/mL in HBSS containing 10 mM HEPES (pH 7.4).

      • Causality: HEPES is strictly required here to buffer against the rapid, localized pH changes caused by cellular metabolism during the kinetic assay, which could otherwise artificially quench fluorescence.

    • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 30 minutes at 37°C in the dark.

      • Causality: Fluo-4 AM is cell-permeable but non-fluorescent until intracellular esterases cleave the AM group. Probenecid is mandatory to inhibit multidrug resistance proteins (MRPs) that would otherwise actively efflux the cleaved dye out of the cell, destroying the signal-to-noise ratio.

    • Washing: Centrifuge at 300 x g for 5 min and resuspend in dye-free buffer.

      • Causality: Removes extracellular dye that causes high background fluorescence.

    • Probe Addition: Transfer 100 µL of cell suspension to a 96-well black, clear-bottom plate. Add 5-(4-Hexylphenyl)-5-oxovaleric acid (titrated from 0.1 nM to 10 µM, ensuring final DMSO concentration remains <0.1%).

    • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds using a microplate reader equipped with an automated fluidic injector.

    Protocol B: Boyden Chamber Chemotaxis Assay

    Objective: To assess the probe's ability to modulate eosinophil migration.

    • Chamber Setup: Utilize a 96-well modified Boyden chamber equipped with a 5 µm polycarbonate filter.

      • Causality: The 5 µm pore size is specifically chosen because it is slightly smaller than the resting diameter of an eosinophil (~8-10 µm). This ensures that cells must actively deform and migrate via chemotaxis, eliminating false positives from passive, gravity-driven diffusion.

    • Bottom Compartment Preparation: Add 30 µL of the chemical probe diluted in RPMI 1640 supplemented with 0.1% BSA.

      • Causality: BSA acts as a lipid carrier protein for the highly lipophilic hexylphenyl tail, preventing the probe from non-specifically adsorbing to the polystyrene walls of the well and ensuring the actual free concentration matches the calculated molarity.

    • Top Compartment Preparation: Add 50 µL of isolated eosinophils ( 2×106 cells/mL).

    • Incubation & Readout: Incubate for 1 hour at 37°C. Remove the filter, lyse the migrated cells in the bottom chamber, and quantify using a colorimetric assay measuring endogenous eosinophil peroxidase (EPO) activity.

    Quantitative Data Interpretation

    When benchmarking 5-(4-Hexylphenyl)-5-oxovaleric acid against known standards, expect the following pharmacological profile based on structural homology to known OXE-R modulators and MAO-B inhibitors[2][3]:

    Compound / ProbeTargetExpected IC50 / EC50Metabolic Stability (t1/2)
    Endogenous 5-oxo-ETE OXE-R (Agonist)~2 - 10 nM< 10 minutes
    Gue1654 (Reference) OXE-R (Antagonist)~50 - 100 nMModerate
    5-(4-Hexylphenyl)-5-oxovaleric acid OXE-R (Modulator)Assay Dependent> 4 hours (Highly Stable)
    5-(3,4-Dichlorophenyl)-5-oxovaleric acid MAO-B (Inhibitor)~0.036 µM (Analog)High

    Note: The dual potential of 5-oxovaleric acid derivatives to hit both OXE-R and MAO-B necessitates careful counter-screening if used in complex in vivo models where both targets are expressed.

    References

    • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) Source: ACS Publications URL:[Link]

    Sources

    Application

    High-Resolution Quantification of 5-(4-Hexylphenyl)-5-oxovaleric Acid: Integrated UHPLC-UV and LC-MS/MS Methodologies

    Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals. Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) 1 is a highly lipophilic intermediate and building block...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals.

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) 1 is a highly lipophilic intermediate and building block utilized in complex pharmaceutical syntheses. Quantifying this amphiphilic molecule—characterized by a non-polar hexylphenyl tail and a polar carboxylic acid head—presents unique chromatographic and ionization challenges. This application note provides field-proven, self-validating protocols for both high-concentration bulk analysis (UHPLC-UV) and trace-level pharmacokinetic (PK) profiling (LC-MS/MS).

    Molecular Rationale & Physicochemical Profiling

    To design an authoritative and robust analytical method, experimental choices must be grounded in the molecule's physicochemical properties.

    • Chromatographic Causality: The carboxylic acid moiety has an estimated pKa of ~4.5. At neutral pH, the molecule exists as a polar carboxylate, leading to poor retention and severe peak tailing on reversed-phase (RP) columns. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the analyte is forced into its neutral, protonated state, ensuring sharp peak shapes and reproducible retention 2.

    • Ionization Causality: Despite the acidic mobile phase, negative electrospray ionization (ESI-) is highly efficient for carboxylic acids. This is driven by droplet-surface deprotonation dynamics in the MS source, allowing the stable [M-H]⁻ ion (m/z 275.2) to dominate the spectra 3.

    Table 1: Physicochemical & Mass Spectrometric Properties
    ParameterValue / CharacteristicAnalytical Implication
    CAS Number 898791-53-2Unique identifier for reference standard sourcing.
    Molecular Formula C₁₇H₂₄O₃Defines isotopic distribution.
    Monoisotopic Mass 276.1725 DaPrecursor target mass.
    ESI(-) Precursor Ion m/z 275.2 [M-H]⁻Primary ion for MRM quantification.
    LogP (Estimated) ~4.5 (Highly Lipophilic)Dictates the need for non-polar extraction solvents (MTBE).

    Self-Validating Sample Preparation (LLE Protocol)

    For biological matrices (e.g., plasma), protein precipitation (PPT) often co-extracts endogenous phospholipids, causing severe ion suppression. Because 5-(4-hexylphenyl)-5-oxovaleric acid is highly lipophilic, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is the superior choice.

    The Causality of Acidification: At physiological pH (7.4), the carboxylic acid is ionized and water-soluble. Adding 1% formic acid drops the pH below the analyte's pKa, fully protonating it and driving >95% partition into the organic MTBE layer, while polar matrix components remain trapped in the aqueous phase.

    Workflow A Biological Matrix (Plasma/Serum) B Acidification (1% Formic Acid) A->B Disrupts binding C LLE Extraction (MTBE) B->C Protonates acid D UHPLC Separation (C18 Column) C->D Reconstitution E ESI(-) MS/MS Detection D->E Deprotonation

    Analytical workflow demonstrating the physicochemical causality of sample preparation.

    Step-by-Step LLE Protocol
    • Aliquot: Transfer 50 µL of plasma into a 2.0 mL microcentrifuge tube.

    • Internal Standard (IS): Add 10 µL of IS working solution (e.g., Ibuprofen-d3 at 500 ng/mL) to act as a self-validating tracker for extraction recovery and matrix effects.

    • Acidification: Add 50 µL of 1% Formic Acid (aq). Vortex for 10 seconds.

    • Extraction: Add 600 µL of MTBE. Shake vigorously on a plate shaker for 5 minutes.

    • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer & Dry: Transfer 500 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (40% Acetonitrile / 60% Water with 0.1% FA). Vortex for 2 minutes.

    Chromatographic & Mass Spectrometric Methodologies

    Method A: UHPLC-UV (Reaction Monitoring & Bulk API)

    For high-concentration synthetic monitoring, the phenyl-ketone system provides an excellent chromophore for UV detection.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm.

    Table 2: UHPLC Gradient Profile

    Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN) Curve
    0.0 60% 40% Initial
    3.0 5% 95% Linear (6)
    4.5 5% 95% Hold
    4.6 60% 40% Step (1)

    | 6.0 | 60% | 40% | Re-equilibration |

    Method B: LC-MS/MS (Trace Bioanalysis & Pharmacokinetics)

    For trace quantification, Multiple Reaction Monitoring (MRM) provides unparalleled specificity. The primary fragmentation pathway for carboxylic acids under Collision-Induced Dissociation (CID) is the neutral loss of carbon dioxide (CO₂, 44 Da) 4.

    Fragmentation M Precursor Ion [M-H]- (m/z 275.2) Q1 Quantifier Ion m/z 231.2 M->Q1 Neutral Loss of CO2 (-44 Da) Q2 Qualifier Ion m/z 189.1 M->Q2 Alkyl Cleavage (-86 Da)

    Primary collision-induced dissociation (CID) fragmentation pathways in negative ion mode.

    Table 3: LC-MS/MS MRM Parameters

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
    5-(4-Hexylphenyl)-5-oxovaleric acid 275.2 231.2 50 35 15 Quantifier

    | 5-(4-Hexylphenyl)-5-oxovaleric acid | 275.2 | 189.1 | 50 | 35 | 25 | Qualifier |

    Bioanalytical Method Validation (ICH M10 Compliance)

    To guarantee trustworthiness, the LC-MS/MS protocol must operate as a self-validating system compliant with the harmonized ICH M10 Guidelines for Bioanalytical Method Validation 5. Every analytical batch must be bracketed by System Suitability Test (SST) injections and Quality Control (QC) samples (Low, Mid, High) to independently verify calibration curve integrity throughout the run 6.

    Table 4: ICH M10 Validation Metrics Summary

    Validation Parameter Acceptance Criteria (ICH M10) Expected Method Performance
    Linearity Range R² ≥ 0.99 1.0 ng/mL to 1000 ng/mL
    Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 5 1.0 ng/mL (Accuracy ±20%)
    Intra/Inter-Assay Precision CV ≤ 15% (≤ 20% at LLOQ) < 8.5% across all QC levels
    Intra/Inter-Assay Accuracy ±15% of nominal (± 20% at LLOQ) 92% – 108% recovery

    | Matrix Effect (IS Normalized) | CV ≤ 15% between lots | < 5% (Mitigated by LLE extraction) |

    References

    • Guidechem. "6-(4-hexylphenyl)hexanoic acid 127557-92-0 wiki". 1 [[2.1]]

    • Kymos. "ICH M10 guideline: validation of bioanalytical methods". 5 [[7]]

    • PubMed. "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization". 2 [[3.3]]

    • Symmetric. "PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained". 6 [[3.4]]

    • ResearchGate. "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression". 3 [[3.8]]

    • MDPI. "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer". 4 [[3.10]]

    Sources

    Method

    High-Resolution HPLC-UV Method for the Quantification and Purity Analysis of 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP) Executive Summary 5-(4-Hexylphenyl)-5-oxovaleric acid (...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP)

    Executive Summary

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1] is a highly lipophilic building block frequently utilized in medicinal chemistry, particularly in the synthesis of lipid mimetics, prodrugs, and PPAR modulators. With a molecular weight of 276.38 g/mol [2], this compound presents a unique analytical challenge: it possesses both a highly hydrophobic hexyl-aromatic tail and a polar, ionizable carboxylic acid headgroup.

    This application note details a robust, first-principles-based Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method designed to overcome the peak tailing and retention time instability commonly associated with amphiphilic organic acids.

    Physicochemical Profiling & Analytical Rationale

    As a Senior Application Scientist, method development must begin with the molecule's intrinsic physicochemical properties rather than trial and error. Every chromatographic parameter in this protocol is a direct response to the analyte's structure.

    • Lipophilicity (LogP ~4.5): The 4-hexylphenyl moiety imparts significant hydrophobicity. To achieve reasonable retention times and prevent the analyte from irreversibly binding to the column, a highly non-polar stationary phase (C18) paired with a strong organic elution modifier (Acetonitrile) is required.

    • Ionization (pKa ~4.8): The valeric acid tail contains a terminal carboxylic acid. If the mobile phase pH is near the pKa (e.g., pH 4.0–5.5), the compound will exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state interaction with the stationary phase causes severe peak splitting and tailing. According to established chromatographic theory, the mobile phase pH must be maintained at least two units below the analyte's pKa to ensure >99% of the molecules are in a uniform, unionized state[3].

    • Chromophore: The molecule features an acetophenone-like chromophore (a ketone conjugated with a phenyl ring). This conjugated -system provides a strong, reliable UV absorbance maximum ( ) at approximately 245 nm, which is ideal for high-sensitivity UV detection.

    MethodLogic Analyte 5-(4-Hexylphenyl)-5-oxovaleric Acid (pKa ~4.8, LogP ~4.5) StatPhase Stationary Phase: Endcapped C18 (Maximizes Hydrophobic Retention) Analyte->StatPhase Lipophilic hexyl tail MobPhase Aqueous Phase: 0.1% TFA (pH ~2.0) (Ion Suppression of COOH) Analyte->MobPhase Acidic pKa requirement OrgMod Organic Modifier: Acetonitrile (Overcomes Strong C18 Affinity) Analyte->OrgMod High LogP elution Detection Detection: UV at 245 nm (Targets Acetophenone Chromophore) Analyte->Detection Conjugated pi-system

    Fig 1: First-principles decision matrix for RP-HPLC method development.

    Experimental Protocol

    Reagents and Materials
    • Analyte: 5-(4-Hexylphenyl)-5-oxovaleric acid analytical standard (>98% purity)[4].

    • Solvents: Acetonitrile (HPLC Grade), Ultra-pure Water (18.2 MΩ·cm).

    • Modifier: Trifluoroacetic acid (TFA), LC-MS Grade. Note: TFA acts as both an acidifier and an ion-pairing agent, masking residual silanols on the silica column to further reduce peak tailing.

    Sample Preparation

    Causality Note: Injecting a highly lipophilic compound dissolved in 100% strong solvent (Acetonitrile) into a highly aqueous initial gradient will cause "solvent breakthrough," distorting the peak shape. The sample diluent must closely match the initial mobile phase conditions.

    • Stock Solution: Dissolve 10.0 mg of the standard in 10.0 mL of 100% Acetonitrile (1.0 mg/mL). Sonicate for 5 minutes.

    • Working Solution: Dilute the stock solution 1:10 using a 50:50 Water:Acetonitrile mixture to yield a final concentration of 100 µg/mL.

    • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber is preferred to prevent potential UV degradation of the ketone over time).

    Workflow Stock Stock Solution 1 mg/mL in ACN Dilution Working Dilution 50:50 Water:ACN Stock->Dilution Filter Filtration 0.22 µm PTFE Dilution->Filter Inject HPLC Injection 10 µL Volume Filter->Inject Analyze Data Acquisition UV @ 245 nm Inject->Analyze

    Fig 2: Standardized sample preparation and analytical workflow.

    Chromatographic Conditions

    The following gradient method is designed to focus the analyte at the head of the column initially, followed by a rapid sweep to elute the highly lipophilic hexyl chain.

    ParameterSpecification
    Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent endcapped C18)
    Mobile Phase A 0.1% TFA in Ultra-pure Water (v/v)
    Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30°C ± 1°C (Stabilizes mass transfer kinetics)
    Injection Volume 10 µL
    Detection Wavelength 245 nm (Reference: 360 nm, Bandwidth: 100 nm if using DAD)

    Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B Rationale
    0.0 60 40 Analyte focusing; prevents premature elution.
    10.0 10 90 Linear ramp to elute the lipophilic hexyl tail.
    13.0 10 90 Wash step to remove highly retained impurities.
    13.1 60 40 Return to initial conditions.

    | 18.0 | 60 | 40 | Re-equilibration (approx. 5 column volumes). |

    System Suitability & Method Validation

    To ensure the method acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. These criteria are aligned with the allowable adjustments and modern standards defined in USP General Chapter <621> Chromatography [5].

    SST ParameterAcceptance CriteriaMechanistic Implication of Failure
    Retention Time ( ) ~8.5 ± 0.2 minShift indicates loss of stationary phase or mobile phase preparation error.
    Tailing Factor ( ) 1.5 indicates secondary interactions (e.g., degraded TFA buffer allowing silanol activity).
    Theoretical Plates ( ) 5,000Low indicates column voiding or extra-column band broadening.
    Injection Precision %RSD 2.0% (n=5)High RSD indicates autosampler malfunction or sample instability.

    Troubleshooting Matrix

    Even with a robust design, amphiphilic acids can present operational challenges. Use the following diagnostic logic:

    • Symptom: Peak Tailing or Splitting.

      • Cause: Insufficient ion suppression. TFA is highly volatile and can evaporate from the mobile phase bottle over time, raising the pH.

      • Solution: Remake Mobile Phase A and B with fresh LC-MS grade TFA.

    • Symptom: Drifting Retention Times.

      • Cause: Inadequate column re-equilibration. The gradient returns to 40% B at 13.1 minutes, but the column requires time to chemically reset.

      • Solution: Ensure the 5-minute re-equilibration step is strictly adhered to. If using a larger system volume, extend the re-equilibration to 7 minutes.

    • Symptom: Broad, deformed peak at the solvent front.

      • Cause: Sample diluent is too strong (e.g., 100% Acetonitrile).

      • Solution: Dilute the sample further with water to match the 40% B initial gradient condition.

    References

    • "Understanding the Latest Revisions to USP <621>" Source: Agilent Technologies URL:[Link]

    • "Introduction to Modern Liquid Chromatography" (Snyder, L. R., Kirkland, J. J.)

    Sources

    Application

    Quantitative LC-MS/MS Analysis of 5-(4-Hexylphenyl)-5-oxovaleric Acid in Biological Matrices: A Mixed-Mode SPE Approach

    Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Application: Preclinical Pharmacokinetics, Biomarker Quantification, and Lipidomics Scientific Context & Analyte Profile 5-(4-Hexylphenyl)-5...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Application: Preclinical Pharmacokinetics, Biomarker Quantification, and Lipidomics

    Scientific Context & Analyte Profile

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a lipophilic keto-acid building block and reference material[1]. Structurally, it consists of a highly hydrophobic hexylphenyl tail and a polar, ionizable 5-oxovaleric acid headgroup. In drug development and lipidomics, compounds with this structural motif are frequently investigated as peroxisome proliferator-activated receptor (PPAR) modulators, fatty acid mimetics, or metabolic biomarkers.

    Quantifying such amphiphilic molecules in complex biological matrices (e.g., human or rat plasma) presents significant bioanalytical challenges. The hexylphenyl moiety drives >95% non-specific binding to plasma proteins (e.g., human serum albumin), while endogenous plasma phospholipids cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

    To achieve high sensitivity and regulatory compliance, this application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE).

    Signaling_Pathway Compound 5-(4-Hexylphenyl)- 5-oxovaleric acid (Lipophilic Ligand) Receptor Target Receptor (e.g., PPAR-alpha/gamma) Compound->Receptor Activation Transcription RXR Heterodimerization & DNA Binding Receptor->Transcription Translocation TargetGenes Target Gene Expression (e.g., CPT1, CD36) Transcription->TargetGenes Upregulation Outcome Lipid Metabolism Modulation TargetGenes->Outcome Physiological Effect

    Fig 1: Hypothetical pharmacological pathway for lipophilic oxovaleric acid derivatives.

    Methodological Rationale: The Causality of Experimental Design

    A robust bioanalytical method cannot rely on empirical guesswork; every parameter must be logically deduced from the analyte's physicochemical properties.

    Sample Preparation: Why Mixed-Mode MAX SPE?

    Simple Protein Precipitation (PPT) fails for this analyte because it co-extracts high levels of endogenous lysophosphatidylcholines, leading to >50% matrix suppression in ESI negative mode. Liquid-Liquid Extraction (LLE) co-extracts neutral lipids due to the analyte's hexylphenyl tail.

    The Solution: Mixed-Mode Strong Anion Exchange (MAX) SPE.

    • Mechanism: By adjusting the plasma sample to a basic pH (using NH₄OH), the carboxylic acid group of the analyte is fully deprotonated. When loaded onto the MAX sorbent, the analyte binds via strong ionic interactions.

    • Orthogonal Washing: This ionic tether allows for an aggressive 100% methanol wash. The methanol disrupts hydrophobic interactions, washing away neutral lipids and the hexyl-tail-binding proteins, while the analyte remains ionically locked to the quaternary amine of the sorbent.

    • Elution: Elution is triggered by neutralizing the analyte's charge using 2% formic acid in a highly organic solvent mixture (MTBE/Methanol), breaking the ionic bond and recovering the purified compound.

    Chromatography & Ionization: Why Ammonium Acetate?

    Carboxylic acids ionize optimally in Negative ESI (ESI-) to form [M-H]⁻ ions. Traditional LC-MS mobile phases containing 0.1% Formic Acid will re-protonate the carboxylate in the LC effluent, drastically quenching the MS signal. By utilizing 10 mM Ammonium Acetate (pH ~6.8) as Mobile Phase A, the analyte remains fully deprotonated during chromatographic elution and droplet desolvation, maximizing the generation of gas-phase [M-H]⁻ ions.

    Step-by-Step Analytical Protocol

    Reagents and Materials
    • Analyte: 5-(4-Hexylphenyl)-5-oxovaleric acid (Analytical Standard)[1].

    • Internal Standard (IS): 5-(4-Heptylphenyl)-5-oxovaleric acid (or a stable isotope-labeled analog if available).

    • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Methyl tert-butyl ether (MTBE).

    • Modifiers: Ammonium Acetate (LC-MS grade), Formic Acid, Ammonium Hydroxide (NH₄OH).

    • SPE Cartridges: Oasis MAX 96-well plate (30 mg/well, 30 µm).

    Sample Extraction Procedure (MAX SPE)

    SPE_Workflow A 1. Aliquot Sample 100 µL Plasma + 10 µL IS B 2. Pre-treatment Add 100 µL 2% NH4OH (aq) (Deprotonates carboxylate) A->B D 4. Load Sample (Analyte binds ionically) B->D C 3. Condition Sorbent 1 mL MeOH, then 1 mL Water C->D E 5. Wash 1: 5% NH4OH (aq) (Removes basic/polar interferences) D->E F 6. Wash 2: 100% Methanol (Removes neutral lipids/phospholipids) E->F G 7. Elution 1 mL 2% Formic Acid in MTBE/MeOH (80:20) (Neutralizes charge for release) F->G H 8. Evaporate & Reconstitute Dry under N2, add 100 µL Mobile Phase G->H I 9. LC-MS/MS Analysis H->I

    Fig 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic lipophilic analytes.

    Liquid Chromatography Parameters
    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Column Temperature: 45 °C (Reduces system backpressure and improves peak shape for lipophilic tails).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.45 mL/min.

    • Gradient Program:

      • 0.00 - 0.50 min: 20% B

      • 0.50 - 3.00 min: Linear ramp to 95% B

      • 3.00 - 4.00 min: Hold at 95% B (Washes strongly bound lipids)

      • 4.00 - 4.10 min: Return to 20% B

      • 4.10 - 5.00 min: Re-equilibration at 20% B

    Mass Spectrometry (MS/MS) Parameters

    Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

    Source Conditions:

    • Capillary Voltage: -2.5 kV

    • Desolvation Temperature: 550 °C

    • Desolvation Gas Flow: 1000 L/hr

    AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
    5-(4-Hexylphenyl)-5-oxovaleric acid 275.2231.2503515Quantifier (Loss of CO₂)
    5-(4-Hexylphenyl)-5-oxovaleric acid 275.287.0503522Qualifier (Aliphatic cleavage)
    IS (Heptyl-analog) 289.2245.2503516Internal Standard

    Method Validation Summary

    The method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance for Industry [2] and the ICH M10 Guideline on Bioanalytical Method Validation [3]. The self-validating nature of the MAX SPE extraction ensures that matrix effects are minimized, allowing the method to easily meet stringent regulatory acceptance criteria.

    Quantitative Performance Metrics
    Validation ParameterResult / MetricRegulatory Acceptance Criteria (ICH M10 / FDA)
    Calibration Range 1.00 to 1000 ng/mLR² ≥ 0.99; ±15% of nominal (±20% at LLOQ)
    Lower Limit of Quantitation (LLOQ) 1.00 ng/mLS/N ≥ 5; Precision ≤ 20%, Accuracy 80-120%
    Intra-Assay Precision (%CV) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
    Inter-Assay Accuracy (%Bias) -4.2% to +5.1%± 15% (± 20% at LLOQ)
    Extraction Recovery 88.5% (Analyte), 89.2% (IS)Consistent and reproducible across QC levels
    Matrix Effect (IS-Normalized) 0.96 ± 0.04Matrix Factor (MF) CV ≤ 15% across 6 lots
    Autosampler Stability 72 hours at 4 °CAccuracy within ±15% of nominal

    Note: The IS-normalized matrix factor of 0.96 indicates near-zero ion suppression, validating the choice of the MAX SPE wash steps over standard protein precipitation.

    Conclusion

    The quantification of lipophilic acidic compounds like 5-(4-Hexylphenyl)-5-oxovaleric acid requires a deliberate, chemistry-driven approach to sample preparation and chromatography. By leveraging the specific pKa of the valeric acid moiety and the lipophilicity of the hexylphenyl tail, the Mixed-Mode MAX SPE protocol successfully isolates the analyte from complex biological matrices. Coupled with a neutral-pH ammonium acetate mobile phase to maximize ESI- ionization, this LC-MS/MS method delivers exceptional sensitivity, linearity, and robustness, fully compliant with ICH M10 and FDA bioanalytical guidelines.

    References

    • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link][2]

    • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). Available at:[Link][3]

    Sources

    Method

    Application Note: 5-(4-Hexylphenyl)-5-oxovaleric Acid as a Key Intermediate in Advanced Organic Synthesis

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and downstream applications. Introduction & Chemical Profile...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and downstream applications.

    Introduction & Chemical Profile

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS No.: 898791-53-2) [1] is a highly versatile, bifunctional building block widely utilized in materials science and pharmaceutical development. Featuring both a reactive benzylic ketone and a terminal carboxylic acid, this intermediate is primarily used to synthesize extended alkyl-aryl chains.

    In materials science, it serves as a critical precursor for the synthesis of 7-alkyl-1-tetralones, which are subsequently converted into cyanobiphenyls and cyclohexylbenzenes—core mesogens in nematic liquid crystal displays. In medicinal chemistry, the compound and its reduced derivatives are utilized to synthesize lipophilic ligands, such as peroxisome proliferator-activated receptor (PPAR) modulators and fatty acid mimetics.

    Mechanistic Insights: The Friedel-Crafts Acylation

    The primary route to synthesize 5-(4-hexylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride [2].

    Causality in Experimental Design
    • Stoichiometry of the Lewis Acid: Unlike catalytic reactions, this acylation requires >2.0 equivalents of Aluminum Chloride (AlCl₃) . The first equivalent coordinates with the oxygen atoms of glutaric anhydride to generate the highly electrophilic acylium ion. Once the carbon-carbon bond is formed, the resulting benzylic ketone strongly coordinates with a second equivalent of AlCl₃. If only 1.0 equivalent is used, the reaction stalls prematurely as the catalyst becomes sequestered by the product [3].

    • Regioselectivity: The hexyl group on the benzene ring is an activating, ortho/para-directing substituent. However, due to the significant steric bulk of both the hexyl chain and the bulky acylium-AlCl₃ complex, electrophilic attack at the ortho position is highly hindered. Consequently, the reaction is highly regioselective, yielding >98% of the para-substituted isomer.

    • Quenching Dynamics: The reaction must be quenched using a mixture of crushed ice and concentrated hydrochloric acid (HCl). Adding water alone causes a violent exotherm and generates insoluble aluminum hydroxide (Al(OH)₃) gels, which trap the product and make phase separation impossible. The strong acid ensures aluminum remains soluble in the aqueous phase as Al³⁺.

    FC_Acylation Hexylbenzene Hexylbenzene Intermediate Ketone-AlCl3 Complex Hexylbenzene->Intermediate Electrophilic Attack (para-selective) Glutaric Glutaric Anhydride Complex Acylium-AlCl3 Complex Glutaric->Complex AlCl3 (DCM, 0°C) Complex->Intermediate Product 5-(4-Hexylphenyl)- 5-oxovaleric acid Intermediate->Product Aqueous HCl Quench

    Fig 1: Friedel-Crafts acylation workflow for 5-(4-hexylphenyl)-5-oxovaleric acid synthesis.

    Self-Validating Experimental Protocols

    Protocol 1: Synthesis of 5-(4-Hexylphenyl)-5-oxovaleric Acid

    This protocol is designed for a 100 mmol scale, yielding approximately 23-24 g of purified product.

    Reagents:

    • Hexylbenzene: 16.2 g (100 mmol, 1.0 eq)

    • Glutaric anhydride: 12.0 g (105 mmol, 1.05 eq)

    • Aluminum chloride (AlCl₃, anhydrous): 29.3 g (220 mmol, 2.2 eq)

    • Dichloromethane (DCM, anhydrous): 150 mL

    Step-by-Step Methodology:

    • Complex Formation: Charge a dry, 500 mL 3-neck round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet) with glutaric anhydride and anhydrous DCM. Cool the suspension to 0°C using an ice bath.

    • Catalyst Addition: Add anhydrous AlCl₃ in small portions over 15 minutes. Observation: The mixture will turn yellow/orange as the acylium complex forms. Stir for 30 minutes at 0°C.

    • Substrate Addition: Place hexylbenzene in the dropping funnel and add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours.

      • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3, UV 254 nm). The hexylbenzene spot (Rf ~0.9) should disappear, replaced by a baseline-to-mid spot (Rf ~0.3) representing the product.

    • Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Rationale: This breaks the ketone-AlCl₃ complex and solubilizes aluminum salts.

    • Workup: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers and wash with brine (100 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from a mixture of heptane/ethyl acetate (8:2) to afford pure 5-(4-hexylphenyl)-5-oxovaleric acid as white crystals.

    Protocol 2: Downstream Conversion – Catalytic Hydrogenation

    To utilize this intermediate for liquid crystal precursors (e.g., tetralones), the benzylic ketone must first be fully deoxygenated to yield 5-(4-hexylphenyl)valeric acid .

    Scientific Rationale: While a Clemmensen reduction (Zn/Hg, HCl) is historically common, it generates highly toxic mercury waste and harsh acidic conditions that can lead to side reactions. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the modern, self-validating choice. The benzylic position is uniquely susceptible to hydrogenolysis, allowing for complete deoxygenation without reducing the aromatic ring or the carboxylic acid [3].

    Step-by-Step Methodology:

    • Setup: Dissolve 5-(4-hexylphenyl)-5-oxovaleric acid (13.8 g, 50 mmol) in 100 mL of absolute ethanol in a pressure-rated hydrogenation vessel.

    • Catalyst & Promoter: Add 1.0 g of 10% Pd/C. Add 1.0 mL of glacial acetic acid. Rationale: The trace acid protonates the benzylic alcohol intermediate, facilitating its elimination and subsequent reduction to the methylene group.

    • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 50 psi (approx. 3.4 atm) with H₂.

    • Reaction: Stir vigorously at 40°C for 6 hours.

      • IPC Check: LC-MS should indicate the complete disappearance of the starting material (m/z 275 [M-H]⁻) and the appearance of the target mass (m/z 261 [M-H]⁻).

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Do not let the filter cake dry completely in air to avoid fire). Concentrate the filtrate in vacuo to yield 5-(4-hexylphenyl)valeric acid as a viscous oil that solidifies upon standing.

    Downstream Start 5-(4-Hexylphenyl)-5-oxovaleric acid Reduction Pd/C, H2, Trace AcOH (Hydrogenolysis) Start->Reduction ReducedAcid 5-(4-Hexylphenyl)valeric acid Reduction->ReducedAcid Activation SOCl2 (Acid Chloride Formation) ReducedAcid->Activation Cyclization Intramolecular Friedel-Crafts (AlCl3) Activation->Cyclization Tetralone 7-Hexyl-1-tetralone (Liquid Crystal Precursor) Cyclization->Tetralone

    Fig 2: Downstream synthetic pathways from the oxovaleric acid intermediate to tetralones.

    Quantitative Data Summary

    The following table summarizes the expected performance metrics, critical quality attributes (CQAs), and process controls for the two protocols described above.

    ParameterProtocol 1: Friedel-Crafts AcylationProtocol 2: Catalytic Hydrogenation
    Target Product 5-(4-Hexylphenyl)-5-oxovaleric acid5-(4-Hexylphenyl)valeric acid
    Typical Yield 82% – 86% (Post-recrystallization)92% – 95%
    Purity (HPLC) > 98.0%> 99.0%
    Key Impurity ortho-isomer (< 2%)Incomplete reduction (benzylic alcohol, < 1%)
    IPC Method TLC (Hexane:EtOAc 7:3), UV 254nmLC-MS (Negative Ion Mode)
    Physical State White crystalline solidViscous oil / low-melting solid

    References

    • Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at:[Link]

    • Grokipedia. "Organic acid anhydride - Reactions and Synthesis." Available at: [Link]

    Application

    Topic: Derivatization of 5-(4-Hexylphenyl)-5-oxovaleric Acid for Enhanced Biological Activity

    An Application Guide for Researchers and Drug Development Professionals Abstract 5-(4-Hexylphenyl)-5-oxovaleric acid represents a compelling scaffold for chemical modification due to its structural features, which includ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide for Researchers and Drug Development Professionals

    Abstract

    5-(4-Hexylphenyl)-5-oxovaleric acid represents a compelling scaffold for chemical modification due to its structural features, which include a terminal carboxylic acid and a ketone moiety. Compounds with similar motifs have shown potential as modulators of inflammatory pathways, such as antagonists for the 5-oxo-ETE receptor (OXE-R).[1] However, the inherent physicochemical properties of the parent molecule, particularly the ionizable carboxylic acid, can present significant pharmacokinetic challenges, including poor oral absorption and rapid clearance.[2] This application note provides a detailed guide for the strategic derivatization of 5-(4-Hexylphenyl)-5-oxovaleric acid at both its carboxylic acid and ketone functionalities. We present field-proven protocols for esterification, amidation, and hydrazone formation, explaining the scientific rationale behind each modification strategy to enhance the compound's drug-like properties and overall biological activity.

    Introduction: The Rationale for Derivatization

    The structure of 5-(4-Hexylphenyl)-5-oxovaleric acid combines a lipophilic hexylphenyl tail with a polar keto-acid headgroup. While this amphipathic nature is key to its potential bioactivity, it also creates a classic drug development challenge. At physiological pH, the carboxylic acid group is predominantly ionized, rendering the molecule highly polar. This polarity can limit its ability to cross cellular membranes, reducing oral bioavailability and leading to rapid excretion.[2]

    Derivatization is a cornerstone of medicinal chemistry used to overcome these limitations. By chemically modifying one or both of the reactive functional groups—the carboxylic acid and the ketone—we can systematically modulate the molecule's properties:

    • Improve Pharmacokinetics (ADME): Masking the polar carboxylic acid via esterification or amidation can create prodrugs.[2] These inactive precursors are more lipophilic, facilitating better absorption. Once in the bloodstream, they are designed to be enzymatically cleaved by esterases or amidases to release the active parent drug at the site of action.

    • Enhance Pharmacodynamics: Modifying the ketone or introducing different amide functionalities can alter the molecule's interaction with its biological target. This can lead to increased potency, selectivity, and efficacy.

    • Explore Structure-Activity Relationships (SAR): Systematically creating a library of derivatives allows researchers to understand which parts of the molecule are essential for its activity and which can be modified to improve its performance.[3][4]

    This guide will focus on three primary derivatization pathways designed to explore these objectives.

    G cluster_0 Derivatization Strategies parent 5-(4-Hexylphenyl)-5-oxovaleric Acid (Parent Compound) ester Ester Derivative parent->ester Esterification (Protocol 1) amide Amide Derivative parent->amide Amidation (Protocol 2) hydrazone Hydrazone Derivative parent->hydrazone Hydrazone Formation (Protocol 3) goal1 Enhanced Absorption (Prodrug) ester->goal1 Improves Lipophilicity goal2 Modulated Binding & PK amide->goal2 Enhances Stability & Introduces H-Bonding goal3 New SAR Insights hydrazone->goal3 Alters Target Interactions

    Caption: Derivatization workflow for 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Derivatization of the Carboxylic Acid Moiety

    The primary goal of modifying the carboxylic acid is to mask its polarity, thereby creating a prodrug that can be efficiently absorbed and later activated in vivo.

    Strategy 1: Esterification (Ethyl Ester Prodrug)

    Esterification is a widely used method to convert a carboxylic acid into a less polar, more lipophilic ester.[5] The resulting ethyl ester of 5-(4-hexylphenyl)-5-oxovaleric acid serves as a classic prodrug, which can be hydrolyzed by endogenous esterases to regenerate the active parent compound.

    This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, facilitating its reaction with an alcohol. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.

    Materials:

    • 5-(4-Hexylphenyl)-5-oxovaleric acid (1.0 eq)

    • Anhydrous Ethanol (1.5 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-(4-Hexylphenyl)-5-oxovaleric acid (1.0 eq) and anhydrous ethanol (1.5 eq) in anhydrous DCM.

    • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir at room temperature until fully dissolved.

    • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side products.

    • Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the flask over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup:

      • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

      • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the resulting crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

    Strategy 2: Amidation (N-Benzyl Amide Derivative)

    Amidation introduces an amide bond, which is generally more resistant to hydrolysis than an ester bond, potentially leading to a longer half-life.[6] The choice of amine (in this case, benzylamine) can also be used to probe for new interactions with the biological target.

    This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a highly reactive NHS-ester intermediate, which then efficiently reacts with the primary amine.[2]

    Materials:

    • 5-(4-Hexylphenyl)-5-oxovaleric acid (1.0 eq)

    • N-hydroxysuccinimide (NHS) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Benzylamine (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • 1 M HCl, Saturated NaHCO₃, Brine

    • Ethyl Acetate

    Procedure:

    • Activation: In a dry flask, dissolve the parent acid (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to form the NHS-ester intermediate.

    • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

    • Reaction: Stir the solution at room temperature overnight (12-16 hours). Monitor by TLC for the disappearance of the activated ester and starting acid.

    • Workup:

      • Dilute the reaction mixture with ethyl acetate.

      • Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

    • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-benzyl amide.

    G cluster_0 In Vivo Prodrug Activation inactive Inactive Prodrug (Ester or Amide Derivative) absorption GI Absorption inactive->absorption active Active Drug (Parent Carboxylic Acid) cleavage Enzymatic Cleavage (Esterases / Amidases) absorption->cleavage Systemic Circulation cleavage->active Hydrolysis

    Caption: Conceptual pathway for in vivo activation of a prodrug derivative.

    Derivatization of the Ketone Moiety

    The ketone group offers a second, distinct site for chemical modification. Derivatizing this position can significantly alter the molecule's shape and electronic properties, providing critical SAR insights.

    Strategy 3: Hydrazone Formation

    Reacting the ketone with a hydrazine derivative forms a stable hydrazone. This modification replaces the carbonyl oxygen with a C=N-N linkage, introducing hydrogen bond donors and acceptors and extending the conjugated system. Hydrazine derivatives are common reagents for modifying ketones.[7]

    Materials:

    • 5-(4-Hexylphenyl)-5-oxovaleric acid (or its ester derivative) (1.0 eq)

    • 2-Hydrazinopyridine (1.5 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

    Procedure:

    • Setup: Dissolve the starting material (1.0 eq) in ethanol in a round-bottom flask.

    • Reagent Addition: Add 2-hydrazinopyridine (1.5 eq) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the condensation reaction.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by TLC.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Remove the ethanol under reduced pressure.

      • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure hydrazone derivative.

    Comparative Data and Expected Outcomes

    The derivatization strategies outlined above are designed to systematically alter the physicochemical properties of the parent compound. The following table summarizes the expected changes.

    Derivative Functional Group Targeted Key Reagents Expected Change in LogP Primary Rationale & Potential Impact
    Ethyl Ester Carboxylic AcidEthanol, DCC, DMAPIncreaseProdrug formation for enhanced oral absorption.[2][5]
    N-Benzyl Amide Carboxylic AcidBenzylamine, EDC, NHSSignificant IncreaseImproved metabolic stability; introduces new binding interactions.[3]
    Hydrazone Ketone2-HydrazinopyridineModerate IncreaseExplores SAR at the ketone; alters molecular geometry and H-bonding.[8]

    Conclusion

    The strategic derivatization of 5-(4-Hexylphenyl)-5-oxovaleric acid is a critical step in optimizing its potential as a therapeutic agent. The protocols provided in this application note for esterification, amidation, and hydrazone formation offer robust and reproducible methods for generating a focused library of analogs. By modifying the carboxylic acid, researchers can address pharmacokinetic liabilities through prodrug strategies. By modifying the ketone, novel structure-activity relationships can be uncovered. These approaches, when coupled with rigorous biological evaluation, provide a logical and efficient pathway toward the development of next-generation drug candidates with enhanced activity and improved developability profiles.

    References

    • Benchchem.Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
    • Benchchem.Ethyl 5-(4-Hexylphenyl)
    • Kumari, S., et al.Inhibitory effects of valerenic acid derivatives and phenolic acids...
    • Halket, J., et al.Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
    • MetwareBio.Valeric Acid: A Small Molecule with Big Impacts on Human Health.
    • Science.gov.
    • Thermo Fisher Scientific.Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
    • Chemistry LibreTexts.
    • Syngene International.Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.
    • Higashi, T., et al.Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
    • Thermo Fisher Scientific.Reagents for Modifying Aldehydes and Ketones—Section 3.3.
    • Li, G., et al.Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021).
    • Meng, F., et al.Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. (2023).
    • Benchchem.Structure-Activity Relationship (SAR)

    Sources

    Method

    Advanced Solubilization and Formulation Protocol for 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) Molecular Weight: 276.38 g/mol Physicochemical Profiling & Causali...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) Molecular Weight: 276.38 g/mol

    Physicochemical Profiling & Causality of Solvent Selection

    The structural profile of 5-(4-Hexylphenyl)-5-oxovaleric acid features a highly lipophilic 4-hexylphenyl tail bound to a 5-oxovaleric acid backbone. While the terminal carboxylic acid group provides a degree of polarity, the dominant hydrophobic moiety drastically reduces its aqueous solubility at physiological pH (7.4).

    The Causality of Precipitation: When a concentrated organic stock of this compound is introduced directly into an aqueous culture medium, the rapid diffusion of the solvent into the water leaves the lipophilic compound locally supersaturated. This thermodynamic instability forces the hydrophobic tails to cluster, leading to rapid nucleation and micro-precipitation.

    Strategic Solvent Selection:

    • In Vitro (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent due to its ability to disrupt intermolecular hydrogen bonding and solvate the lipophilic tail. However, to prevent solvent-induced cytotoxicity and artifacts in cell-based assays, the final concentration of DMSO in the culture medium must strictly not exceed 0.1% v/v ()[1].

    • In Vivo (HP-β-CD): For animal studies, high concentrations of DMSO or co-solvents are toxic and poorly tolerated. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is required. The cyclodextrin's lipophilic inner cavity encapsulates the hexylphenyl tail via non-covalent interactions, while its hydrophilic exterior maintains aqueous solubility, effectively masking the drug's hydrophobicity from the biological environment ()[2].

    In Vitro Protocol: DMSO Stock Preparation & Step-Down Dilution

    This protocol utilizes a "step-down" dilution methodology to prevent localized supersaturation, coupled with a self-validating quality control check.

    Step-by-Step Methodology
    • Equilibration: Allow the sealed vial of 5-(4-Hexylphenyl)-5-oxovaleric acid to equilibrate to room temperature (RT) for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can cause premature hydrolysis or degrade the anhydrous DMSO.

    • Primary Dissolution: Add sterile-filtered, anhydrous DMSO (≥99.9% purity) to the vial to achieve a target concentration of 50 mM (See Table 1).

    • Agitation: Vortex vigorously for 60 seconds. If the compound does not dissolve immediately, sonicate the vial in a water bath at 37°C for 5–10 minutes.

    • Self-Validation Checkpoint 1 (Tyndall Effect): Shine a laser pointer through the vial in a dark room.

      • Pass: The beam is invisible passing through the liquid (true solution).

      • Fail: The beam path is visible (light scattering), indicating undissolved nanoparticles. Re-sonicate or slightly warm to 45°C.

    • Storage: Aliquot the validated stock into single-use amber glass vials to prevent photodegradation and freeze-thaw cycles. Store at -80°C.

    • Step-Down Dilution (Working Solution): Pre-warm the cell culture media to 37°C. Add the required volume of the 50 mM stock (See Table 2) dropwise into the media while vortexing continuously.

    • Self-Validation Checkpoint 2 (Microscopy): Before applying the media to cells, inspect a 10 µL drop under a phase-contrast microscope at 20x magnification. Ensure no needle-like crystals or amorphous aggregates have formed.

    Quantitative Dilution Matrices

    Table 1: Preparation of 50 mM Stock Solution (DMSO)

    Target Volume Mass of Compound (MW: 276.38) Volume of Anhydrous DMSO
    1.0 mL 13.82 mg 1.0 mL
    5.0 mL 69.10 mg 5.0 mL

    | 10.0 mL | 138.20 mg | 10.0 mL |

    Table 2: Working Solution Dilution Matrix (Targeting ≤0.1% DMSO)

    Desired Final Conc. Volume of 50 mM Stock Volume of Culture Media Final DMSO Concentration
    50 µM 1.0 µL 999.0 µL 0.10% (Max Safe Limit)
    25 µM 0.5 µL 999.5 µL 0.05%
    10 µM 0.2 µL 999.8 µL 0.02%

    | 5 µM | 0.1 µL | 999.9 µL | 0.01% |

    In Vivo Protocol: HP-β-CD Complexation

    For systemic administration (IV, IP, or PO), the compound must be formulated as an inclusion complex to ensure high bioavailability and prevent fatal embolisms caused by precipitation in the bloodstream ()[3].

    Step-by-Step Methodology
    • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

    • Direct Addition: Add the dry powder of 5-(4-Hexylphenyl)-5-oxovaleric acid directly to the HP-β-CD solution to achieve the desired dosing concentration (e.g., 2–5 mg/mL). Do not use DMSO as an intermediate solvent here, as it competes for the cyclodextrin cavity.

    • Equilibration Stirring: Stir the suspension continuously on a magnetic stir plate at 500 RPM at room temperature for 24 hours. Causality: The formation of the inclusion complex is an endothermic process that requires time to reach thermodynamic equilibrium.

    • Sterilization & Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed drug and sterilizes the formulation.

    • Self-Validation Checkpoint 3 (DLS): Analyze a 1 mL sample using Dynamic Light Scattering (DLS). A monodisperse peak at <10 nm confirms successful complexation. Peaks >500 nm indicate aggregation, requiring a higher HP-β-CD concentration.

    Solubilization & Validation Workflow

    Solubilization_Workflow Start Weigh 5-(4-Hexylphenyl)- 5-oxovaleric acid AddDMSO Add Anhydrous DMSO (Target 50 mM Stock) Start->AddDMSO QC1 Self-Validation 1: Tyndall Effect Check AddDMSO->QC1 Fail1 Sonicate at 37°C for 10 mins QC1->Fail1 Scattering Visible Aliquot Aliquot & Store at -80°C QC1->Aliquot Clear Solution Fail1->QC1 Re-evaluate Dilute Step-Down Dilution in Pre-Warmed Media Aliquot->Dilute QC2 Self-Validation 2: Phase-Contrast Microscopy Dilute->QC2 Fail2 Discard Media. Switch to HP-β-CD Protocol QC2->Fail2 Micro-crystals Detected Success Proceed to Assay (Validated Homogeneous Solution) QC2->Success Homogeneous

    Solubilization and self-validation workflow for 5-(4-Hexylphenyl)-5-oxovaleric acid.

    References

    • Verheijen, M., et al. (2019). DMSO toxicity in cell culture. Toxicology in Vitro, 59, 16-23.[Link]

    • Jambhekar, S.S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: Structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356–362.[Link]

    • Dulloo, Z. M., et al. (2025). Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. RSC Advances.[Link]

    Sources

    Application

    Application Note: Utilizing 5-(4-Hexylphenyl)-5-oxovaleric Acid as a Lipophilic Probe in cPLA2 Inhibition and Lipidomics Studies

    Introduction & Mechanistic Rationale In the landscape of inflammatory disease research and drug development, Group IVA cytosolic Phospholipase A2 (cPLA2α) remains a premier therapeutic target. cPLA2 catalyzes the hydroly...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    In the landscape of inflammatory disease research and drug development, Group IVA cytosolic Phospholipase A2 (cPLA2α) remains a premier therapeutic target. cPLA2 catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, selectively liberating arachidonic acid (AA)—the rate-limiting precursor for pro-inflammatory eicosanoids [1].

    • The Lipophilic Anchor: The 4-hexylphenyl moiety mimics the hydrophobic polyunsaturated tail of arachidonic acid. It anchors deeply into the hydrophobic cylinder of the cPLA2 active site, driving binding affinity through van der Waals interactions.

    • The Electrophilic/H-Bonding Core: The 5-oxo (ketone) group acts as an interaction hub for the catalytic dyad (Ser-228 and Asp-549). Unlike highly reactive trifluoromethyl ketones (TFMKs) which form reversible hemiketals, the standard oxo group provides stable hydrogen-bonding, allowing researchers to study competitive inhibition without covalent enzyme modification [2].

    • The Polar Headgroup: The valeric acid carboxylate mimics the phospholipid headgroup, interacting with interfacial binding residues and ensuring proper orientation of the inhibitor at the lipid-water interface.

    Pathway Stimulus Inflammatory Stimulus (e.g., A23187, ATP) Ca2 Intracellular Ca2+ Flux Stimulus->Ca2 cPLA2 cPLA2 Translocation to Membrane (Active State) Ca2->cPLA2 C2 Domain Binding AA Free Arachidonic Acid (AA) cPLA2->AA Hydrolysis (Ser-228) Membrane Membrane Phospholipids (sn-2 Arachidonoyl) Membrane->cPLA2 Substrate Inhibitor 5-(4-Hexylphenyl)-5-oxovaleric acid (Inhibitor) Inhibitor->cPLA2 Competitive Blockade Eicosanoids Eicosanoids (Prostaglandins/Leukotrienes) AA->Eicosanoids COX/LOX Enzymes

    Figure 1: Mechanism of cPLA2 inhibition by 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Quantitative Data: Enzyme Selectivity Profile

    When evaluating lipophilic oxo-acids against phospholipase families, it is critical to measure inhibition using mole fraction ( XI​(50) ) rather than standard molarity ( IC50​ ). Because cPLA2 operates at a 2D lipid-water interface, the inhibitor's concentration must be expressed relative to the surface area of the micelle [3].

    Below is a comparative summary of kinetic parameters for lipophilic oxovaleric acid derivatives versus the industry-standard TFMK inhibitor (AACOCF3).

    Table 1: Comparative Inhibition Parameters in Mixed-Micelle Assays

    Compound ClassTarget Enzyme XI​(50) (Mole Fraction) IC50​ Equivalent (Vesicle)Mode of Inhibition
    AACOCF3 (Standard) cPLA2α (Group IVA)0.011~0.5 µMSlow-binding, Reversible
    AACOCF3 (Standard) iPLA2 (Group VIA)0.005~0.2 µMSlow-binding, Reversible
    Lipophilic Oxo-Acids cPLA2α (Group IVA)0.015 - 0.0300.8 - 1.5 µMFast-binding, Competitive
    Lipophilic Oxo-Acids sPLA2 (Group V)> 0.090> 10 µMWeak / Non-inhibitory

    *Data representative of optimized aryl-oxovaleric acid derivatives (e.g., 5-(4-Hexylphenyl)-5-oxovaleric acid) [4].

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical cofactors and internal controls to definitively prove that the observed reduction in lipid hydrolysis is due to the specific action of 5-(4-Hexylphenyl)-5-oxovaleric acid on the enzyme, rather than assay artifacts.

    Protocol A: In Vitro cPLA2 Mixed-Micelle Assay

    Causality & Rationale: cPLA2 is an interfacial enzyme; it is inactive against monomeric substrates in aqueous solution. We utilize Triton X-100 mixed micelles to create a stable, reproducible hydrophobic interface. Furthermore, PIP2 (Phosphatidylinositol 4,5-bisphosphate) is included because cPLA2 possesses a specific binding domain for PIP2 that allosterically enhances its catalytic efficiency [3].

    Reagents:

    • Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

    • Surfactant: Triton X-100

    • Activator: PIP2 (Phosphatidylinositol 4,5-bisphosphate)

    • Buffer: 100 mM HEPES (pH 7.4), 1 mM CaCl2, 0.1 mg/mL BSA.

    • Inhibitor: 5-(4-Hexylphenyl)-5-oxovaleric acid (10 mM stock in DMSO).

    Step-by-Step Methodology:

    • Micelle Preparation: In a glass tube, combine PAPC (95.3 µM final), PIP2 (3 µM final), and Triton X-100 (400 µM final) dissolved in chloroform. Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film.

    • Rehydration: Resuspend the lipid film in the HEPES assay buffer. Vortex vigorously for 2 minutes and sonicate in a water bath for 5 minutes to ensure uniform micelle formation.

    • Inhibitor Incubation: Aliquot 10 ng of recombinant human cPLA2α into assay microplates. Add 5-(4-Hexylphenyl)-5-oxovaleric acid at varying mole fractions (e.g., XI​ = 0.001 to 0.05). Self-Validation Step: Include a vehicle control (DMSO only) and a positive control (AACOCF3). Incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 50 µL of the prepared mixed-micelle substrate to the enzyme-inhibitor mixture to initiate hydrolysis. Incubate for exactly 30 minutes at 37°C.

    • Reaction Quenching (Dole Extraction): Stop the reaction by adding 200 µL of Dole Reagent (heptane:isopropanol:0.5 M H2SO4, 10:40:1, v/v/v). Add internal standard (e.g., deuterated Arachidonic Acid, AA-d8) for absolute quantification.

    • Phase Separation: Add 100 µL of heptane and 100 µL of water. Vortex and centrifuge at 3,000 x g for 5 minutes. Extract the upper organic layer containing the liberated free arachidonic acid.

    • Quantification: Analyze the organic extract via LC-MS/MS (MRM mode, monitoring transition m/z 303.2 → 259.2 for AA).

    Workflow Prep Step 1: Micelle Prep (Triton X-100 + PAPC + PIP2) Incubate Step 2: Inhibitor Incubation (cPLA2 + Oxovaleric Acid) Prep->Incubate Reaction Step 3: Reaction Initiation (Add Ca2+ buffer) Incubate->Reaction Quench Step 4: Dole Extraction (Heptane/Isopropanol) Reaction->Quench Detect Step 5: LC-MS/MS (Quantify Free AA) Quench->Detect

    Figure 2: Step-by-step workflow for the cPLA2 mixed-micelle inhibition assay.

    Protocol B: Cell-Based Arachidonic Acid Release Assay

    Causality & Rationale: While the micelle assay proves direct target engagement, a cell-based assay is required to prove that the lipophilic nature of 5-(4-Hexylphenyl)-5-oxovaleric acid allows it to penetrate cell membranes and function in a complex physiological environment. We use Calcium Ionophore A23187 to artificially flood the cell with Ca2+, forcing maximal cPLA2 translocation to the perinuclear membrane, thereby isolating the enzyme's hydrolytic capacity as the primary variable.

    Step-by-Step Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates at 5×105 cells/well. Culture overnight in DMEM supplemented with 10% FBS.

    • Isotope Labeling (Optional but Recommended): To increase assay sensitivity, incubate cells with 0.5 µCi/mL [³H]-Arachidonic Acid for 18 hours. Wash cells three times with PBS containing 0.1% fatty acid-free BSA to remove unincorporated radiolabel.

    • Inhibitor Treatment: Pre-treat the cells with varying concentrations of 5-(4-Hexylphenyl)-5-oxovaleric acid (1 µM to 50 µM) in serum-free media for 30 minutes at 37°C.

    • Stimulation: Stimulate the cells by adding Calcium Ionophore A23187 (final concentration 2 µM) for 15 minutes.

      • Self-Validation Step: Include a cohort of cells treated with the inhibitor but without A23187 to ensure the compound itself does not induce basal lipid shedding or cytotoxicity.

    • Harvest & Readout: Collect the supernatant. If using the radiolabeled method, mix the supernatant with scintillation fluid and measure tritium release using a liquid scintillation counter. If label-free, subject the supernatant to solid-phase extraction (SPE) and quantify endogenous AA via LC-MS/MS.

    References

    • Kokotos, G., & Dennis, E. A. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Advances in Biological Regulation.[Link]

    • Dennis, E. A., et al. (1999). Activated Ketones as Inhibitors of Intracellular Ca2+-Dependent and Ca2+-Independent Phospholipase A2. Journal of the American Chemical Society.[Link]

    • Gelb, M. H., & Dennis, E. A. (1999). Trifluoromethyl ketones and methyl fluorophosphonates as inhibitors of group IV and VI phospholipases A2: structure-function studies. eScholarship (University of California).[Link]

    • Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. Royal Society of Chemistry Books.[Link]

    Method

    Application Notes and Protocols: 5-(4-Hexylphenyl)-5-oxovaleric Acid as a Versatile Building Block in Drug Discovery

    Introduction & Physicochemical Profiling As a bifunctional building block, 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) offers unique synthetic leverage for drug discovery and materials science. Structurally, i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Physicochemical Profiling

    As a bifunctional building block, 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) offers unique synthetic leverage for drug discovery and materials science. Structurally, it is a δ -keto acid (a 1,5-dicarbonyl equivalent) featuring a highly lipophilic 4-hexylphenyl tail and a polar oxovaleric acid head group. This amphiphilic nature makes it an exceptional lipid mimetic, while its orthogonal functional groups (a ketone and a carboxylic acid) provide distinct handles for regioselective transformations.

    Understanding the physicochemical baseline is critical before integrating this compound into synthetic workflows or biological assays.

    Table 1: Physicochemical Properties
    PropertyValueStructural Significance
    CAS Number 898791-53-2 [1]Unique identifier for procurement and safety tracking.
    Molecular Formula C₁₇H₂₄O₃Dictates the mass-to-charge ratio for MS validation.
    Molecular Weight 276.38 g/mol [1]Ideal starting MW for lead optimization (Rule of 5 compliant).
    Functional Groups Aryl Ketone, Carboxylic AcidEnables orthogonal derivatization (e.g., reductive amination vs. esterification).
    Lipophilicity High (Hexylphenyl tail)Drives membrane permeability and mimics endogenous lipid mediators.

    Application 1: Synthesis of 1,2-Diazepine Heterocyclic Scaffolds

    Expertise & Causality: The 1,5-Dicarbonyl Logic

    A common misconception in automated chemical databases is that all keto-acids react with hydrazines to form 6-membered pyridazinones. As an application scientist, it is crucial to correct this: γ -keto acids (1,4-dicarbonyls) yield 6-membered pyridazinones, but δ -keto acids like 5-(4-hexylphenyl)-5-oxovaleric acid are 1,5-dicarbonyls . Condensation with hydrazine hydrate bridges the C1 (carboxylic acid) and C5 (ketone) carbons, thermodynamically driving the formation of a 7-membered 1,2-diazepine ring. The resulting 7-(4-hexylphenyl)-4,5,6,7-tetrahydro-1H-1,2-diazepin-3(2H)-one scaffolds are highly valuable in CNS drug discovery and kinase inhibitor design.

    G A 5-(4-Hexylphenyl)- 5-oxovaleric acid (1,5-Dicarbonyl) C Hydrazone Intermediate (Unstable) A->C Condensation B Hydrazine Hydrate (NH2-NH2) B->C D Intramolecular Cyclization (-H2O) C->D E 7-(4-Hexylphenyl)- 4,5,6,7-tetrahydro- 1H-1,2-diazepin-3(2H)-one D->E Ring Closure

    Workflow for the cyclocondensation of delta-keto acids into 1,2-diazepine scaffolds.

    Protocol: Cyclocondensation to 1,2-Diazepine

    Objective: Synthesize a stable 7-membered heterocyclic core for SAR (Structure-Activity Relationship) library generation.

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 mmol of 5-(4-hexylphenyl)-5-oxovaleric acid in 50 mL of anhydrous ethanol.

    • Reagent Addition: Slowly add 12 mmol (1.2 equivalents) of hydrazine hydrate (N₂H₄·H₂O) dropwise at room temperature. Causality: The slight excess ensures complete conversion of the ketone to the hydrazone intermediate before cyclization.

    • Thermal Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

    • Workup & Isolation: Cool the reaction to 0°C in an ice bath to induce crystallization. If precipitation is incomplete, concentrate the solvent under reduced pressure.

    • Validation System: Filter the solid and wash with cold ethanol. Validate the 7-membered ring formation via ¹H-NMR (look for the distinct methylene protons of the diazepine ring) and LC-MS (Expected [M+H]⁺ = 273.4).

    Application 2: Lipid Mimetics for OXE Receptor Antagonists

    Expertise & Causality: Structural Homology to Eicosanoids

    The OXE receptor is a G-protein coupled receptor (GPCR) activated by the endogenous lipid mediator 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), which drives severe eosinophil chemotaxis in asthma and allergic rhinitis [2]. 5-(4-Hexylphenyl)-5-oxovaleric acid is a perfect structural mimetic for designing OXE receptor antagonists:

    • The hexylphenyl group mimics the hydrophobic ω -chain of 5-oxo-ETE, providing deep binding pocket anchoring.

    • The oxovaleric acid chain mimics the polar carboxylate head of the eicosanoid, essential for receptor recognition. By derivatizing the carboxylic acid (e.g., via bulky amidation), researchers can convert this agonist-like building block into a potent, metabolically resistant competitive antagonist [2].

    G L 5-oxo-ETE (Endogenous Agonist) R OXE Receptor (Gi/o-coupled GPCR) L->R Activates A Hexylphenyl-oxovalerate Derivative (Antagonist) A->R Blocks (Competitive) G G-protein alpha-i (Inhibits cAMP) R->G Signal B Beta-Gamma Subunits (Calcium Mobilization) R->B Signal E Eosinophil Activation & Chemotaxis B->E Induces

    OXE receptor signaling pathway and competitive inhibition by lipid-mimetic antagonists.

    Protocol: Amidation for Antagonist Library Generation

    Objective: Convert the oxovaleric acid into a stable amide to prevent premature in vivo glucuronidation while maintaining receptor affinity.

    • Activation: Dissolve 5 mmol of 5-(4-hexylphenyl)-5-oxovaleric acid in 20 mL of anhydrous DMF. Add 6 mmol of HATU and 15 mmol of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

    • Coupling: Add 6 mmol of the target primary or secondary amine (e.g., a substituted benzylamine). Stir for 4 hours.

    • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation System: Purify via flash chromatography. Perform a Calcium Mobilization Assay using human neutrophils to validate the IC₅₀ of the synthesized antagonist against 5-oxo-ETE-induced activation [2].

    Analytical Validation: GC-MS Derivatization Protocol

    Expertise & Causality: Overcoming Polarity

    Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-(4-hexylphenyl)-5-oxovaleric acid results in severe peak tailing and thermal degradation due to hydrogen bonding from the carboxylic acid and enolizable ketone. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS replaces these active protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and ensuring sharp, quantifiable chromatographic peaks.

    Protocol: Dual-Site Silylation
    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous ethyl acetate. Transfer 100 µL to a glass GC vial.

    • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Moisture vigorously reacts with BSTFA, destroying the derivatization agent.

    • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) followed by 100 µL of BSTFA + 1% TMCS.

    • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 70°C for 60 minutes to ensure complete derivatization of both the -COOH and the sterically hindered enolized ketone.

    • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., using a non-polar DB-5MS column).

    References

    • Chourey, S., Ye, Q., Reddy, C. N., Wang, R., Cossette, C., Gravel, S., Slobodchikova, I., Vuckovic, D., Rokach, J., & Powell, W. S. (2018). Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). Journal of Medicinal Chemistry, 61(14), 5934–5948. Available at:[Link]

    Application

    Application Note: Harnessing 5-(4-Hexylphenyl)-5-oxovaleric Acid in Advanced Materials Design

    Prepared by: Senior Application Scientist, Materials Engineering Division Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals Executive Summary & Molecular Anatomy In the development of advance...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, Materials Engineering Division Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals

    Executive Summary & Molecular Anatomy

    In the development of advanced functional materials, the true value of a chemical building block lies in its bifunctionality and structural anisotropy. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) is a masterclass in molecular design. It combines a highly reactive γ -keto acid motif with a strongly anisotropic, hydrophobic hexylphenyl tail.

    This unique architecture allows it to function as a versatile precursor across three distinct domains of materials science:

    • Calamitic Liquid Crystals (LCs): The 5-oxo group serves as a cyclization site for forming heterocyclic mesogens.

    • Metal-Organic Frameworks (MOFs): The carboxylic acid acts as a coordinating modulator, while the hexylphenyl tail engineers hydrophobic pore defects.

    • Self-Assembled Monolayers (SAMs): The molecule passivates high-energy metal oxide surfaces, tuning their wettability and environmental stability.

    Application I: Precursor for Pyridazine-Based Liquid Crystals

    Mechanistic Causality

    The synthesis of calamitic (rod-like) liquid crystals relies on precursors that offer both a rigid core (for optical anisotropy) and a flexible tail (to lower the melting point and broaden the mesophase). Oxovaleric acid derivatives are established 1[1]. The 5-oxo group is perfectly positioned for nucleophilic attack by hydrazine, yielding a 6-membered pyridazine ring. Pyridazine-based LCs exhibit large negative dielectric anisotropies, which are crucial for Vertically Aligned Nematic (VAN) displays.

    Self-Validating Protocol: Synthesis of Pyridazine Mesogens
    • Condensation: Dissolve 10 mmol of 5-(4-Hexylphenyl)-5-oxovaleric acid in 50 mL of absolute ethanol. Add 12 mmol of hydrazine hydrate dropwise. Reflux for 4 hours.

      • Validation Check: Monitor via FTIR. The reaction is complete when the ketone C=O stretch at ~1680 cm⁻¹ completely disappears, replaced by a C=N stretch at ~1600 cm⁻¹.

    • Aromatization: Isolate the dihydropyridazinone intermediate. Dissolve in glacial acetic acid and add a stoichiometric amount of liquid bromine ( Br2​ ) at 60°C to drive dehydrogenation.

    • Purification: Recrystallize the crude aromatic product from a methanol/dichloromethane gradient to yield the pure liquid crystalline compound.

    LC_Synthesis A 5-(4-Hexylphenyl)- 5-oxovaleric acid B Hydrazine Hydrate (Cyclization) A->B Ethanol, Reflux C Pyridazinone Intermediate B->C D Dehydrogenation (Aromatization) C->D Br2 / AcOH E Pyridazine-based Liquid Crystal D->E Mesophase Formation

    Workflow for synthesizing pyridazine-based liquid crystals from oxovaleric acid.

    Application II: Defect-Engineering in Metal-Organic Frameworks (MOFs)

    Mechanistic Causality

    In MOF synthesis, monocarboxylic acids are frequently employed as "modulators" to control crystal growth kinetics by competing with the primary multidentate linkers. By utilizing 5-(4-Hexylphenyl)-5-oxovaleric acid, we intentionally introduce missing-linker defects. The bulky hexylphenyl group projects into the pore space, creating a highly hydrophobic shield. This is analogous to advanced 2[2], where precise control over the organic linker dictates the bulk stability and catalytic properties of the framework.

    Self-Validating Protocol: Hydrophobic UiO-66 Synthesis
    • Precursor Mixing: Dissolve ZrCl4​ (1 mmol) and terephthalic acid (BDC, 1 mmol) in 30 mL of N,N-dimethylformamide (DMF).

    • Modulator Addition: Add 0.5 mmol of 5-(4-Hexylphenyl)-5-oxovaleric acid to the solution. Sonicate for 15 minutes to ensure homogeneous dispersion.

    • Solvothermal Growth: Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.

    • Activation: Wash the resulting powder thrice with DMF, followed by solvent exchange with methanol for 3 days. Dry under vacuum at 90°C.

      • Validation Check: Perform Powder X-Ray Diffraction (PXRD). The retention of the UiO-66 topology combined with enhanced low-angle peak intensity confirms successful defect-engineered incorporation.

    MOF_Mod A Metal Node (e.g., Zr6O4(OH)4) D Defect-Engineered MOF A->D Solvothermal Synthesis B Primary Linker (e.g., BDC) B->D Solvothermal Synthesis C Modulator / Defect Linker [5-(4-Hexylphenyl)-5-oxovaleric acid] C->D Solvothermal Synthesis E Hydrophobic Pore Environment D->E Hexylphenyl Tail Orientation

    Solvothermal defect-engineering of MOFs using a hydrophobic monocarboxylic modulator.

    Application III: Surface Functionalization (SAMs) on Metal Oxides

    Mechanistic Causality

    Carboxylic acids are robust anchoring groups for metal oxide surfaces (e.g., TiO2​ , ZnO ). As noted in the broader context of 3[3], the bifunctional nature of oxovaleric acids allows them to act as dynamic surface modifiers. The carboxylic head binds to the metal oxide via bidentate coordination, while the hexylphenyl tail forms a dense, low-surface-energy monolayer, effectively passivating surface trap states and preventing moisture degradation in optoelectronic devices.

    Self-Validating Protocol: SAM Preparation on ZnO Nanoparticles
    • Substrate Preparation: Disperse 100 mg of ZnO nanoparticles in 20 mL of anhydrous ethanol.

    • Ligand Exchange: Add 10 mg of 5-(4-Hexylphenyl)-5-oxovaleric acid. Stir the suspension at room temperature for 12 hours to allow thermodynamic self-assembly.

    • Washing: Centrifuge at 8000 rpm for 10 minutes. Decant the supernatant and wash the pellet twice with fresh ethanol to remove unbound acid.

      • Validation Check: Drop-cast the functionalized nanoparticles onto a glass slide. A water contact angle measurement > 110° confirms the successful orientation of the hydrophobic hexyl tails outward.

    SAM_Workflow N1 Substrate Prep Metal Oxide NPs N2 Ligand Exchange Ethanol + Acid N1->N2 N3 Self-Assembly Carboxylate Anchoring N2->N3 N4 Surface Tuning Hydrophobic Shielding N3->N4

    Self-assembly process of oxovaleric acid derivatives on metal oxide nanoparticles.

    Quantitative Data & Analytical Signatures

    To ensure rigorous quality control during material synthesis, the following physicochemical metrics should be monitored:

    Property / MetricExpected ValueAnalytical MethodMechanistic Causality
    Ketone C=O Stretch ~1680 cm⁻¹FTIR SpectroscopyConfirms the reactive 5-oxo group. Disappears upon hydrazine cyclization.
    Carboxylic C=O Stretch ~1710 cm⁻¹FTIR SpectroscopyAnchoring group signature. Shifts to ~1550 cm⁻¹ upon MOF/metal coordination.
    Surface Contact Angle > 110°GoniometryDemonstrates successful hydrophobic shielding by the hexylphenyl tail on SAMs.
    Nematic Phase Range Broadened ( ΔT > 40°C)DSC / POMThe flexible hexyl tail disrupts crystalline packing, lowering the melting point.

    References

    • Title: 5-(4-n-Butylphenyl)-5-Oxovaleric Acid CAS NO 97678-95-0 Source: ChemicalCell URL: [Link]

    • Title: Nanostructured electrocatalysts for organic synthetic transformations Source: RSC Publishing (Inorganic Chemistry Frontiers) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving the yield of 5-(4-Hexylphenyl)-5-oxovaleric acid synthesis

    Welcome to the Technical Support Center for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid . This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of thi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid . This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this specific Friedel-Crafts acylation.

    As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind each step, providing you with a self-validating workflow to ensure experimental success.

    Part 1: Mechanistic Overview & Workflow

    The synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid relies on the electrophilic aromatic substitution of hexylbenzene with glutaric anhydride, catalyzed by a strong Lewis acid (typically Aluminum Chloride, AlCl3​ ). Understanding the lifecycle of the active acylium complex and the subsequent aluminum salt byproducts is critical for preventing yield loss.

    G A 1. Reagent Preparation Hexylbenzene + Glutaric Anhydride B 2. Lewis Acid Complexation Add >2.2 eq AlCl3 (Anhydrous) A->B Strict moisture control C 3. Friedel-Crafts Acylation Electrophilic Aromatic Substitution B->C 0-5 °C, DCM solvent D 4. Acidic Quench Ice-cold 1M HCl C->D Ketone-AlCl3 complex formed E 5. Phase Separation Organic (Product) vs Aqueous (Al salts) D->E Prevents Al(OH)3 emulsion F 6. Isolation 5-(4-Hexylphenyl)-5-oxovaleric acid E->F Yield >85%

    Figure 1: Optimized Friedel-Crafts acylation workflow for 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Part 2: Troubleshooting FAQs

    Q1: Why is my reaction stalling at <50% conversion despite leaving it overnight? A1: This is almost always an issue with Aluminum Chloride ( AlCl3​ ) stoichiometry. Unlike Friedel-Crafts alkylations where the catalyst is regenerated, acylations require stoichiometric amounts of Lewis acid because the product ketone forms a highly stable complex with AlCl3​ [1]. Furthermore, because you are using an anhydride (glutaric anhydride) rather than an acyl chloride, you must use at least 2.2 equivalents of AlCl3​ [2]. Causality: One equivalent complexes with the leaving carboxylic acid group, a second equivalent complexes with the newly formed ketone, and a 0.2 equivalent excess is required to maintain catalytic turnover. If you only use 1.1 equivalents, the reaction will permanently stall at 50% conversion.

    Q2: My post-reaction workup forms a thick, unmanageable emulsion. How do I break it? A2: This is a classic workup failure caused by improper quenching. When excess AlCl3​ reacts with pure water, it undergoes a highly exothermic hydrolysis to form aluminum hydroxide ( Al(OH)3​ ). This insoluble, gelatinous precipitate acts as a potent surfactant-like emulsion stabilizer, trapping your product in the aqueous-organic interface[3][4]. The Fix: Always quench the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl (or pre-chilled 1M-3M HCl )[4][5]. The low pH forces the aluminum into soluble [Al(H2​O)6​]3+ or AlCl3​ ionic species, keeping the aqueous layer completely clear.

    Q3: How do I minimize the ortho-substituted isomer and maximize the para-product? A3: Regioselectivity is governed by the steric bulk of the hexyl group and the active electrophile. Hexylbenzene is an ortho/para director, but the para position is heavily favored due to steric hindrance. To push para-selectivity >95%:

    • Temperature Control: Keep the reaction strictly between 0–5 °C during the electrophilic attack. Lower temperatures favor the kinetically controlled, less sterically hindered para-product.

    • Solvent Choice: Use a non-polar or moderately polar solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These solvents maintain a bulky AlCl3​ -anhydride complex, further discouraging ortho-attack[3].

    Q4: The starting glutaric anhydride seems completely unreactive. What went wrong? A4: Reagent degradation. Glutaric anhydride is highly hygroscopic and readily hydrolyzes to glutaric acid upon exposure to atmospheric moisture. Glutaric acid is unreactive under standard Friedel-Crafts conditions and will merely consume your AlCl3​ catalyst[3]. Always verify the integrity of your anhydride via NMR or IR (look for the distinct anhydride carbonyl stretches at ~1800 and ~1760 cm−1 ) before use.

    Part 3: Standard Operating Procedure (SOP)

    Self-Validating Protocol: Synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid (100 mmol Scale)

    • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Causality: Atmospheric moisture will degrade AlCl3​ into inactive HCl gas and aluminum oxides.

    • Reagent Loading: Add 11.4 g (100 mmol) of fresh glutaric anhydride and 150 mL of anhydrous Dichloromethane (DCM). Stir until completely dissolved.

    • Catalyst Addition: Cool the flask to 0 °C in an ice-water bath. Carefully add 29.3 g (220 mmol, 2.2 eq) of anhydrous AlCl3​ in small portions over 15 minutes.

      • Self-Validating Check: The solution will transition to a yellow/orange hue, confirming the successful generation of the active acylium-Lewis acid complex.

    • Substrate Addition: Place 16.2 g (100 mmol) of hexylbenzene in the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 5 °C to ensure para-selectivity.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

      • Self-Validating Check: Perform a TLC (Hexanes:EtOAc 4:1). The complete disappearance of the high-Rf hexylbenzene spot indicates reaction completion.

    • Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl . Stir vigorously.

      • Self-Validating Check: If the aqueous layer is cloudy white, the pH is too high. Add more HCl dropwise until the layer turns completely transparent, confirming the dissolution of Al(OH)3​ [5].

    • Extraction & Wash: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 50 mL DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Purification: Recrystallize the crude product from hexanes/ethyl acetate to afford pure 5-(4-hexylphenyl)-5-oxovaleric acid.

    Part 4: Quantitative Data Presentation

    Table 1: Optimization Parameters for 5-(4-Hexylphenyl)-5-oxovaleric Acid Yield

    Optimization VariableSub-optimal ConditionOptimized ConditionTypical Yield ImpactMechanistic Causality
    AlCl3​ Stoichiometry 1.1 equivalents2.2 - 2.5 equivalents+40-50%Anhydrides require 1 eq for the leaving group, 1 eq for the ketone complex, and 0.2 eq for catalytic turnover[2].
    Quench Solution Pure Water / IceIce + Concentrated HCl +15-20% (Recovery)Prevents formation of Al(OH)3​ emulsions, preventing product entrapment in the aqueous-organic interface[4].
    Reaction Temperature Room Temperature0–5 °C during addition+10% (Isomeric Purity)Low temperatures favor the sterically unhindered para-position, minimizing ortho-isomer formation.
    Anhydride Quality Aged / Ambient StorageFresh / Argon Stored+20-30%Prevents hydrolysis to glutaric acid, which is unreactive and acts as a dead-end AlCl3​ sink[3].

    Part 5: References

    Sources

    Optimization

    purification techniques for 5-(4-Hexylphenyl)-5-oxovaleric acid

    Welcome to the Technical Support Center for the synthesis and isolation of 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1]. As a keto-acid derivative typically synthesized via the Friedel-Crafts acylation of he...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and isolation of 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1].

    As a keto-acid derivative typically synthesized via the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride[2], this compound presents unique purification challenges. Its amphiphilic nature (a lipophilic hexyl tail and a hydrophilic carboxylic acid head) often leads to severe emulsions during workup, while its structural similarity to isomeric byproducts complicates final isolation[3].

    This guide is engineered for research scientists and drug development professionals. It bypasses basic theory to focus directly on mechanistic troubleshooting, physicochemical causality, and field-proven protocols.

    Purification Workflow Visualization

    Fig 1: Step-by-step acid-base purification workflow for 5-(4-hexylphenyl)-5-oxovaleric acid.

    Physicochemical Profiling of Reaction Components

    To successfully purify the target molecule, you must exploit the distinct physicochemical differences between the product and its reaction matrix.

    ComponentOrigin / RoleMolecular WeightPolarityTarget Removal Strategy
    5-(4-Hexylphenyl)-5-oxovaleric acid Target Product (Para-isomer)276.38 g/mol [1]Moderate (Amphiphilic)Acid-base extraction, Recrystallization
    Hexylbenzene Unreacted Starting Material162.27 g/mol Low (Non-polar)Remains in organic layer during basic extraction
    Glutaric Acid Hydrolyzed Anhydride Reagent132.12 g/mol High (Polar)Washed out in initial aqueous acidic quench
    Aluminum Salts Spent Lewis Acid CatalystVariesVery High (Ionic)Solubilized and removed in initial acidic quench
    5-(2-Hexylphenyl)-5-oxovaleric acid Ortho-isomer Byproduct276.38 g/mol ModerateRemoved via selective crystal lattice exclusion

    Troubleshooting & FAQs

    Phase 1: Reaction Quenching & Liquid-Liquid Extraction

    Q: During the initial aqueous quench of the Friedel-Crafts reaction, a thick, unfilterable gel forms. How do I resolve this? A: This gel is polymeric aluminum hydroxide ( Al(OH)3​ ), which forms when the AlCl3​ catalyst is quenched with water at a neutral or slightly basic pH[4]. Causality & Solution: Al(OH)3​ is an amphoteric polymer that traps organic molecules and creates severe emulsions. To break it, the aqueous phase must be highly acidic (pH < 1). Quench the reaction mixture by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl. The strong acid converts the polymeric gel into water-soluble [Al(H2​O)6​]3+ ions, allowing for a clean phase separation.

    Q: When extracting the organic layer with aqueous NaHCO3​ , a stubborn emulsion forms. Why does this happen and how is it broken? A: You are inadvertently synthesizing a soap. 5-(4-Hexylphenyl)-5-oxovaleric acid contains a hydrophobic hexyl tail and a hydrophilic carboxylate head[1]. When deprotonated by NaHCO3​ , the resulting sodium salt acts as a potent surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing an emulsion. Causality & Solution: To destabilize the emulsion micelles, you must increase the ionic strength of the aqueous phase. Add saturated aqueous NaCl (brine) to the separatory funnel. The high concentration of sodium and chloride ions forces the amphiphilic product salt into the aqueous phase (salting-out effect) and increases the density difference between the layers. If the emulsion persists, filtering the biphasic mixture through a pad of Celite will remove microscopic particulates stabilizing the interface.

    Phase 2: Chromatography & Isomer Resolution

    Q: I am trying to purify the crude product via silica gel column chromatography, but the compound streaks heavily, causing co-elution with impurities. A: Carboxylic acids act as strong hydrogen-bond donors and acceptors. On a standard silica column, the free carboxyl group interacts tightly with the stationary phase silanol ( Si-OH ) groups, leading to non-linear adsorption isotherms and severe tailing. Causality & Solution: You must suppress the ionization and hydrogen-bonding of the product. Add 0.5% to 1.0% glacial acetic acid or formic acid to your mobile phase (e.g., Hexanes:EtOAc:AcOH 70:29:1). The volatile acid competitively binds to the silica's active sites and keeps the product fully protonated, resulting in sharp, symmetrical bands.

    Q: How do I separate the desired para-isomer from the ortho-isomer byproduct? A: Friedel-Crafts acylation of hexylbenzene yields predominantly the para-isomer due to the steric bulk of the hexyl group, but trace ortho-acylation always occurs[3]. Causality & Solution: Do not rely on chromatography for this separation; the polarities are nearly identical. Instead, use recrystallization. The para-isomer has a linear, planar geometry that packs highly efficiently into a crystal lattice, giving it lower solubility in cold non-polar solvents. The ortho-isomer is sterically hindered, forcing the bulky hexyl and carbonyl groups out of plane, which disrupts crystal packing. Recrystallize the crude mixture from a 4:1 mixture of Hexane:Ethyl Acetate. The para-isomer will selectively crystallize, leaving the ortho-isomer in the mother liquor.

    Standard Operating Procedure (SOP): Acid-Base Purification & Crystallization

    This protocol is designed as a self-validating system to isolate pure 5-(4-hexylphenyl)-5-oxovaleric acid from a crude Friedel-Crafts reaction matrix.

    Step 1: Quench and Primary Extraction

    • Slowly pour the crude reaction mixture into a beaker containing a 1:1 (w/w) mixture of crushed ice and concentrated HCl (Use 10 mL HCl per gram of AlCl3​ catalyst)[4]. Stir vigorously until all aluminum salts dissolve and the mixture is biphasic.

    • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Combine the organic layers. Wash once with distilled water to remove residual glutaric acid[2] and HCl.

    Step 2: Acid-Base Resolution 4. Extract the combined organic layer with 10% aqueous NaHCO3​ (3 x 50 mL). Caution: CO2​ gas will evolve rapidly. Vent the funnel frequently. 5. Separate the layers. The aqueous layer now contains the water-soluble sodium salt of the target product. The organic layer contains unreacted hexylbenzene and neutral impurities. Discard the organic layer. 6. Wash the combined aqueous basic layer once with 30 mL of Hexanes to remove trace lipophilic impurities. 7. Carefully acidify the aqueous layer by adding 6M HCl dropwise under continuous stirring until the pH reaches 1-2. The product will precipitate as a white/off-white solid. 8. Extract the acidified aqueous layer with EtOAc (3 x 50 mL) to redissolve the precipitated keto-acid. 9. Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

    Step 3: Recrystallization 10. Dissolve the crude 5-(4-hexylphenyl)-5-oxovaleric acid in a minimum volume of boiling EtOAc. 11. Add hot Hexanes dropwise until the solution becomes slightly cloudy (approximate ratio Hexanes:EtOAc is 4:1). 12. Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath for 1 hour. 13. Collect the purified crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

    Step 4: System Validation & Quality Control 14. TLC Analysis: Spot the purified crystals against the crude mixture on a silica gel TLC plate. Elute with Hexanes:EtOAc:AcOH (70:29:1). A single, tight spot indicates successful removal of the ortho-isomer and hexylbenzene. 15. Melting Point Determination: A sharp melting point range (< 2°C variance) confirms crystal lattice purity and the complete exclusion of the ortho-isomer.

    References

    • Preparation of Alkyl Azides from Hydrazine Derivatives (Glutaric Anhydride Reactivity). Journal of the American Chemical Society / Department of Science Service. Retrieved from: [Link]

    • Handbook of Maleic Anhydride Based Materials (Friedel-Crafts Acylation Mechanisms). Springer / National Academic Digital Library of Ethiopia. Retrieved from: [Link]

    • Organic Chemistry: Electrophilic Substitution & Isomerization. Karpagam Academy of Higher Education. Retrieved from: [Link]

    Sources

    Troubleshooting

    Technical Support Center: 5-(4-Hexylphenyl)-5-oxovaleric Acid Synthesis

    Welcome to the technical support and troubleshooting center for the synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid . This guide is designed for researchers and drug development professionals to resolve common bottlenec...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support and troubleshooting center for the synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid . This guide is designed for researchers and drug development professionals to resolve common bottlenecks, control impurity profiles, and optimize yields during the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride.

    Process Overview & Mechanistic Divergence

    The synthesis relies on an electrophilic aromatic substitution where glutaric anhydride is activated by a strong Lewis acid (typically Aluminum Chloride, AlCl3​ ) to form an acylium ion. This electrophile attacks the hexylbenzene ring. While the reaction is highly reliable for producing aryl ketones, the harsh conditions and the nature of the aliphatic dibasic anhydride[1] can lead to specific, predictable impurities if process parameters deviate.

    MechanisticPathway SM Hexylbenzene + Glutaric Anhydride AlCl3 AlCl3 Complexation (Acylium Ion Formation) SM->AlCl3 Lewis Acid Catalyst Minor3 Hydrolysis (Glutaric Acid Impurity) SM->Minor3 Aqueous Quench (Unreacted Anhydride) Major Para-Acylation (5-(4-Hexylphenyl)-5-oxovaleric acid) AlCl3->Major Sterically Favored Pathway Minor1 Ortho-Acylation (Regioisomer Impurity) AlCl3->Minor1 Sterically Hindered Pathway Minor2 Transalkylation (Des-hexyl Impurities) AlCl3->Minor2 Excess Heat / Prolonged Time

    Fig 1: Mechanistic pathway and impurity divergence in 5-(4-hexylphenyl)-5-oxovaleric acid synthesis.

    Diagnostic Troubleshooting & FAQs

    Q: Why am I seeing a high percentage of the ortho-isomer (5-(2-hexylphenyl)-5-oxovaleric acid) in my HPLC trace? A: The hexyl group is an ortho/para director. While its bulkiness strongly directs the incoming acylium ion to the para position due to steric hindrance, the ortho positions remain electronically activated. High reaction temperatures or overly rapid addition of AlCl3​ provide the activation energy required to overcome this steric barrier, increasing ortho-acylation. Actionable Fix: Maintain the reaction temperature strictly between 0–5 °C during catalyst addition and use a slower, portion-wise addition rate.

    Q: My final product is contaminated with a highly polar impurity that elutes early on reverse-phase HPLC. What is it? A: This is almost certainly glutaric acid . During the aqueous acidic quench, any unreacted glutaric anhydride is rapidly hydrolyzed into glutaric acid[1]. Actionable Fix: Glutaric acid is highly soluble in water. Increase the volume and frequency of aqueous washes during the organic extraction phase. If the impurity persists, recrystallize the crude product from hexanes/ethyl acetate; the glutaric acid will remain dissolved in the mother liquor.

    Q: I am detecting impurities with different alkyl chain lengths (e.g., pentyl- or heptyl-phenyl derivatives). How did they form? A: This is a classic case of transalkylation (or dealkylation), a known limitation of Friedel-Crafts conditions. Strong Lewis acids like AlCl3​ can cleave the alkyl chain of hexylbenzene, generating carbocations that rearrange or alkylate other aromatic rings in the mixture. Actionable Fix: Limit the reaction time. Do not leave the reaction stirring overnight. Once the starting material is consumed (verify via TLC/HPLC), quench the reaction immediately.

    Q: Why does the reaction require more than two equivalents of AlCl3​ ? A: Unlike Friedel-Crafts alkylation where the catalyst is constantly regenerated, Friedel-Crafts acylation requires a stoichiometric excess of the Lewis acid. The AlCl3​ forms a stable, irreversible complex with the carbonyl oxygen of the newly formed ketone product, as well as coordinating with the anhydride starting material[2]. Thus, at least 2.1–2.2 equivalents are necessary to drive complete conversion.

    Quantitative Impurity Profiling

    Use the following table to identify and mitigate common impurities during chromatographic analysis.

    Impurity NameOrigin / MechanismTypical RRT (Relative Retention Time)Mitigation Strategy
    Glutaric Acid Hydrolysis of unreacted glutaric anhydride[1]~0.10 - 0.20Extensive aqueous washing; Ensure complete phase separation.
    Des-hexyl keto-acid Transalkylation / Cleavage of the hexyl chain~0.60 - 0.80Limit reaction time; Avoid exceeding room temperature.
    5-(2-Hexylphenyl)-5-oxovaleric acid Regioisomer (ortho-acylation)~0.90 - 0.95Strict temperature control (0–5 °C) during catalyst addition; Recrystallization.
    5-(4-Hexylphenyl)-5-oxovaleric acid Target Product 1.00 N/A
    Hexylbenzene Unreacted starting material~1.50 - 1.80Ensure reagents are anhydrous; Use a slight molar excess of anhydride.

    Validated Standard Operating Procedure (SOP)

    This protocol is designed as a self-validating system. Each step includes mechanistic causality to ensure researchers understand the why behind the how.

    Step 1: Reagent Preparation

    • In a dry, multi-neck round-bottom flask under an inert atmosphere (N₂/Ar), dissolve hexylbenzene (1.0 eq) and glutaric anhydride (1.05 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the glutaric anhydride and destroy the highly moisture-sensitive AlCl3​ catalyst.

    Step 2: Catalyst Complexation

    • Cool the mixture to 0–5 °C using an ice bath.

    • Slowly add anhydrous Aluminum Chloride ( AlCl3​ ) (2.2 eq) in small portions over 30 minutes.

    • Causality: 2.2 equivalents are required because the Lewis acid complexes with both the anhydride oxygen atoms and the resulting ketone product[2]. The slow addition controls the exothermic generation of the acylium ion, suppressing ortho-acylation.

    Step 3: Reaction Propagation

    • Stir at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2–3 hours.

    • In-Process Control: Monitor via HPLC or TLC until hexylbenzene is consumed. Do not exceed 4 hours at room temperature to prevent transalkylation.

    Step 4: Acidic Quench

    • Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Causality: An acidic quench is mandatory to break the stable aluminum-ketone complex and prevent the formation of insoluble aluminum hydroxide emulsions, which would trap the product and severely complicate phase separation[2].

    Step 5: Extraction & Impurity Purging

    • Separate the organic layer. Extract the aqueous layer with additional DCM.

    • Wash the combined organic layers with copious amounts of distilled water (3x volume).

    • Causality: Glutaric acid is highly water-soluble. Extensive aqueous washing selectively partitions this impurity into the aqueous waste, while the lipophilic hexyl chain retains the target keto-acid in the organic phase[1].

    Step 6: Isolation

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from a mixture of Hexanes and Ethyl Acetate.

    • Causality: The para-isomer crystallizes preferentially due to its higher symmetry and packing efficiency, leaving trace ortho-isomer and residual glutaric acid in the mother liquor.

    References

    • Friedel–Crafts reaction Langat Singh College (lscollege.ac.in) URL: [Link]

    • The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides Organic Reactions URL: [Link]

    • Friedel-Crafts Acylation Chemistry Steps URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Friedel-Crafts Acylation for 5-(4-Hexylphenyl)-5-oxovaleric acid

    Welcome to the technical support center dedicated to the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid via Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug develo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to the synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid via Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to navigate the complexities of this reaction with confidence and achieve optimal results.

    I. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific challenges you might encounter during the synthesis, offering explanations grounded in reaction mechanism and practical solutions.

    Issue 1: Low or No Product Yield

    Q: My reaction has a very low yield or has failed completely. What are the most probable causes?

    A: Low or no yield in the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride is a common issue that can often be traced back to several key factors related to reactants, catalyst, and reaction conditions.

    • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst, preventing the reaction from proceeding. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and execution of the reaction.[1][2]

    • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[3][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][3] This complex is broken during the aqueous workup.[3]

    • Purity of Reagents: The purity of both hexylbenzene and glutaric anhydride is critical. The presence of impurities, particularly any corresponding carboxylic acids in the anhydride, can inhibit the reaction.

    • Reaction Temperature: The Friedel-Crafts acylation is often an exothermic reaction.[5] While some heating may be necessary to drive the reaction to completion, excessively high temperatures can lead to side reactions and decomposition of starting materials or product. Conversely, if the temperature is too low, the reaction may not initiate or proceed at a reasonable rate.

    Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, properly stored anhydrous aluminum chloride.

    • Use Sufficient Catalyst: Employ at least 2.2 equivalents of AlCl₃ relative to the glutaric anhydride. This accounts for complexation with both the anhydride and the final ketone product.

    • Purify Reagents: If the purity of your starting materials is questionable, consider purifying them before use. Hexylbenzene can be distilled, and glutaric anhydride can be recrystallized.

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of reagents to control the exotherm, then gradually warm to room temperature or slightly above to ensure completion.[5]

    Issue 2: Formation of a Dark, Tarry Mixture

    Q: My reaction mixture turned into a dark, intractable tar. What went wrong?

    A: The formation of a dark, tarry substance is usually indicative of side reactions, often promoted by excessive heat or the presence of impurities.

    • Polymerization/Decomposition: High reaction temperatures can lead to the polymerization of starting materials or decomposition of the product. The hexyl group on the benzene ring, while activating, can also be susceptible to side reactions under harsh conditions.

    • Intermolecular Acylation: While less common with anhydrides compared to acyl chlorides, there is a possibility of intermolecular reactions leading to polymer-like byproducts, especially at high concentrations and temperatures.

    Solutions:

    • Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use an ice bath during the initial addition of the catalyst and reagents to manage the initial exotherm.

    • Appropriate Solvent: Use a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane, to maintain a manageable reaction concentration and help dissipate heat.

    • Order of Addition: Slowly add the aluminum chloride to the solution of hexylbenzene and glutaric anhydride to control the reaction rate and prevent localized overheating.

    Issue 3: Difficult Workup and Product Isolation

    Q: I'm having trouble with the workup. The layers are not separating well, and I'm getting a persistent emulsion.

    A: Emulsion formation during the aqueous workup is a frequent challenge in Friedel-Crafts acylations, often due to the formation of aluminum hydroxides.

    • Hydrolysis of Aluminum Chloride: The quenching of the reaction with water is highly exothermic and leads to the formation of aluminum hydroxide species, which can stabilize emulsions.[6]

    Solutions:

    • Acidic Quench: Instead of quenching with water alone, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2] The acid helps to dissolve the aluminum salts and break up any emulsions.

    • Brine Wash: During the extraction process, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous layer.[5]

    • Filtration: In some cases, filtering the quenched reaction mixture through a pad of celite before extraction can help to remove some of the solid aluminum byproducts.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the optimal Lewis acid catalyst for this reaction?

    A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for this type of Friedel-Crafts acylation due to its high activity.[5] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may require higher temperatures or result in lower yields.[5][6]

    Q2: Why is glutaric anhydride used as the acylating agent?

    A2: Glutaric anhydride is an excellent choice as it contains the required five-carbon chain to form the oxovaleric acid backbone in a single step. The use of a cyclic anhydride in a Friedel-Crafts acylation is a common strategy for adding a new ring or a functionalized chain to an aromatic compound.[7]

    Q3: What is the expected regioselectivity of this reaction?

    A3: The hexyl group is an ortho-, para-directing activator. Due to steric hindrance from the relatively bulky hexyl group, the acylation is expected to occur predominantly at the para position, yielding 5-(4-hexylphenyl)-5-oxovaleric acid.

    Q4: Can I use a solvent other than dichloromethane?

    A4: While dichloromethane is a common choice, other inert solvents such as 1,2-dichloroethane or carbon disulfide can be used. It is crucial to avoid solvents that can react with the Lewis acid catalyst, such as those containing oxygen or nitrogen atoms.[4]

    Q5: How can I confirm the identity and purity of my final product?

    A5: The identity and purity of 5-(4-hexylphenyl)-5-oxovaleric acid should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Infrared (IR) spectroscopy: To identify the characteristic carbonyl and carboxylic acid functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess purity.

    III. Optimized Experimental Protocol

    This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid.

    Reagents and Materials
    Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
    Hexylbenzene162.2710.0 g0.06161.0
    Glutaric Anhydride114.107.75 g0.06791.1
    Anhydrous Aluminum Chloride133.3420.5 g0.15372.5
    Dichloromethane (anhydrous)-150 mL--
    Concentrated HCl-50 mL--
    Crushed Ice-200 g--
    Saturated NaCl (brine)-50 mL--
    Anhydrous Sodium Sulfate----
    Step-by-Step Procedure
    • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

    • Reagent Preparation: In the reaction flask, dissolve hexylbenzene (10.0 g, 0.0616 mol) and glutaric anhydride (7.75 g, 0.0679 mol) in 100 mL of anhydrous dichloromethane.

    • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride (20.5 g, 0.1537 mol) to the stirred solution over 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup and Quenching: Prepare a beaker with 200 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

    • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude 5-(4-hexylphenyl)-5-oxovaleric acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

    IV. Visualizations

    Reaction Mechanism

    reaction_mechanism GA Glutaric Anhydride Complex1 Anhydride-AlCl₃ Complex GA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Ring Opening SigmaComplex σ-Complex (Arenium Ion) Acylium->SigmaComplex Hexylbenzene Hexylbenzene (Nucleophile) Hexylbenzene->SigmaComplex Nucleophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) FinalProduct 5-(4-Hexylphenyl)-5- oxovaleric acid ProductComplex->FinalProduct Aqueous Workup AlCl4 AlCl₄⁻ H2O H₂O Workup H2O->FinalProduct

    Caption: Friedel-Crafts acylation mechanism.

    Experimental Workflow

    experimental_workflow Start Start Setup Assemble Dry Glassware (Inert Atmosphere) Start->Setup Reagents Dissolve Hexylbenzene & Glutaric Anhydride in DCM Setup->Reagents Cool Cool to 0-5 °C Reagents->Cool AddCatalyst Slowly Add AlCl₃ Cool->AddCatalyst React Stir at Room Temperature (Monitor by TLC) AddCatalyst->React Quench Pour into Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ & Evaporate Wash->Dry Purify Recrystallize Product Dry->Purify End End Purify->End

    Caption: Step-by-step experimental workflow.

    Troubleshooting Decision Tree

    troubleshooting_tree Problem Low/No Yield? CheckMoisture Anhydrous Conditions Used? Problem->CheckMoisture Yes CheckCatalyst Catalyst Stoichiometry (≥ 2.2 eq)? CheckMoisture->CheckCatalyst Yes SolutionMoisture Solution: Ensure all reagents, solvents, and glassware are dry. Restart reaction. CheckMoisture->SolutionMoisture No CheckTemp Temperature Controlled? CheckCatalyst->CheckTemp Yes SolutionCatalyst Solution: Increase AlCl₃ to at least 2.2 equivalents. CheckCatalyst->SolutionCatalyst No SolutionTemp Solution: Control exotherm with an ice bath during addition. CheckTemp->SolutionTemp No Success Yield Improved CheckTemp->Success Yes

    Caption: Troubleshooting logic for low yield.

    V. References

    • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.

    • BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.

    • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts.

    • Wikipedia. Friedel–Crafts reaction.

    • BenchChem. (2025). Optimizing reaction conditions for Friedel-Crafts acylation of toluene.

    • BenchChem. (2025). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.

    • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation Reactions.

    • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation.

    Sources

    Troubleshooting

    stability and storage conditions for 5-(4-Hexylphenyl)-5-oxovaleric acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex, amphiphilic keto-acids.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex, amphiphilic keto-acids. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a highly specialized building block. Its structural dichotomy—a highly hydrophobic hexylphenyl tail coupled with a reactive, hydrophilic 5-oxovaleric acid head group—dictates its solubility profile, chemical stability, and behavior in aqueous assays.

    This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind our recommended protocols so you can troubleshoot effectively and maintain absolute scientific integrity in your assays.

    Physicochemical Profile & Storage Matrix

    To design a robust experimental workflow, we must first understand the quantitative constraints of the molecule. The aryl ketone moiety is susceptible to photolysis, while the aliphatic tail drives hydrophobic interactions [1][2].

    Property / ParameterSpecification / RecommendationMechanistic Rationale
    Chemical Name 5-(4-Hexylphenyl)-5-oxovaleric acid-
    CAS Number 898791-53-2-
    Molecular Weight 276.38 g/mol Dictates molarity calculations.
    Physical State Solid (Powder)Prone to caking if exposed to high humidity.
    Primary Solvents Anhydrous DMSO, Absolute EthanolRequires non-aqueous, polar aprotic/protic solvents to disrupt intermolecular hydrogen bonding of the carboxylic acid.
    Aqueous Solubility Poor (< 0.1 mg/mL without carriers)The 6-carbon hexyl chain strongly resists aqueous solvation, driving micelle formation.
    Powder Storage +2°C to +8°C (Short-term) -20°C (Long-term, >6 months)Low temperatures slow kinetic degradation pathways.
    Solution Storage -20°C to -80°CPrevents hydrolysis and auto-oxidation. Must be aliquoted to avoid freeze-thaw cycles.
    Light Sensitivity HighAryl ketones absorb UV/ambient light, triggering Norrish cleavage [1].

    Experimental Protocols: Master Stock Preparation

    A protocol is only as good as its reproducibility. The following self-validating workflow ensures your stock solutions remain pure and active.

    Step-by-Step Methodology: Preparation of a 50 mM DMSO Stock Solution

    • Thermal Equilibration: Remove the sealed vial of 5-(4-Hexylphenyl)-5-oxovaleric acid from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

      • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which can lead to localized hydrolysis and inaccurate weighing.

    • Weighing: Weigh the desired mass (e.g., 13.82 mg for 1 mL of 50 mM solution) using a calibrated analytical balance.

    • Dissolution: Add cell-culture grade, anhydrous DMSO. Vortex gently until completely dissolved.

      • Causality: Standard DMSO is highly hygroscopic and absorbs water from the air. Water in the DMSO will slowly degrade the compound over months of storage.

    • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

      • Causality: PTFE is chemically inert to DMSO. Using PES or cellulose filters will result in the filter membrane dissolving, ruining your sample with polymer contaminants.

    • Aliquoting & Storage: Dispense the filtered solution into single-use amber glass vials. Purge the headspace with Argon or Nitrogen gas if available, seal tightly, and flash-freeze at -20°C.

    • Self-Validation Step: Run a baseline HPLC-UV (monitoring at ~254 nm for the aryl group) on Aliquot #1. Compare future aliquots against this chromatogram to verify stability over time.

    Workflow Start Equilibrate Powder to Room Temp Weigh Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Max 50 mM) Weigh->Solvent Filter Sterile Filtration (0.22 µm PTFE) Solvent->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Store Store at -20°C (Protect from Light) Aliquot->Store

    Workflow for the preparation and long-term storage of working solutions.

    Troubleshooting & FAQs

    Q: Why does my compound lose activity after a few weeks in the refrigerator? A: This is a classic case of photolytic degradation. The aryl ketone group in 5-(4-Hexylphenyl)-5-oxovaleric acid absorbs UV and ambient laboratory light. This energy triggers Norrish Type I or II cleavage reactions, breaking the carbon backbone. Furthermore, exposure to atmospheric oxygen can lead to auto-oxidation. Fix: Always store solutions in amber vials at -20°C. Never leave clear tubes on the benchtop for extended periods.

    Q: I am observing precipitation (cloudiness) when spiking my DMSO stock into a physiological buffer (pH 7.4). How can I fix this? A: The hexylphenyl tail makes this molecule highly hydrophobic, giving it surfactant-like properties. When introduced rapidly into an aqueous environment, the hydrophobic tails aggregate to minimize contact with water, forming insoluble micelles or precipitating entirely. Fix:

    • Step-down dilution: Do not spike 50 mM directly into the buffer. Dilute to 1 mM in DMSO first, then add to the buffer dropwise while vortexing.

    • Limit Solvent: Keep the final DMSO concentration below 0.5% - 1.0%.

    • Use Carriers: Introduce a carrier protein like Bovine Serum Albumin (BSA) at 0.1% - 0.5% to bind and stabilize the hydrophobic tail, or use a mild non-ionic surfactant like Tween-20.

    Q: Is the dry powder stable at room temperature during shipping? A: Yes. Like many oxovaleric acid derivatives (e.g., levulinic acid), it is chemically stable at room temperature in closed containers under normal handling conditions for short durations (days to weeks) [1]. However, for long-term preservation of purity, it must be shielded from excess heat, light, and strong oxidizing agents.

    Degradation Compound 5-(4-Hexylphenyl)- 5-oxovaleric acid Node1 UV / Ambient Light Effect1 Norrish Cleavage (Loss of Activity) Node1->Effect1 Node2 Strong Oxidants Effect2 Ketone Oxidation (Ester Formation) Node2->Effect2 Node3 Aqueous Buffers (>1% DMSO) Effect3 Micelle Formation (Precipitation) Node3->Effect3 Effect1->Compound Degrades Effect2->Compound Alters Effect3->Compound Aggregates

    Logical relationship between environmental triggers and compound instability.

    References

    • Title: Material Safety Data Sheet - Levulinic acid (4-oxovaleric acid), 98+% Source: Cole-Parmer URL: [Link]

    Optimization

    troubleshooting guide for 5-(4-Hexylphenyl)-5-oxovaleric acid experiments

    Welcome to the Technical Support Center for 5-(4-Hexylphenyl)-5-oxovaleric acid experiments. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 5-(4-Hexylphenyl)-5-oxovaleric acid experiments. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical challenges associated with this specific building block.

    5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a highly versatile, lipophilic intermediate with a molecular weight of 276.38 g/mol (). It is frequently utilized in the synthesis of heterocycles like pyridazinones—critical scaffolds for kinase and MAO inhibitors ([1]). Furthermore, its amphiphilic nature makes it a valuable component in bioorthogonal compositions and targeted drug delivery systems ([2]).

    Below, you will find quantitative data, diagnostic workflows, troubleshooting FAQs, and field-validated protocols to ensure your experiments are self-validating and reproducible.

    Part 1: Quantitative Data & Chemical Profiling

    Understanding the physical parameters of your starting material is the first step in troubleshooting. The highly lipophilic hexyl chain paired with the polar carboxylic acid dictates its behavior in solution.

    Table 1: Physicochemical & Reaction Parameters

    ParameterValue / CharacteristicImpact on Experimental Design
    CAS Number 898791-53-2Primary identifier for procurement and spectral reference.
    Molecular Weight 276.38 g/mol Essential for precise stoichiometric calculations.
    Lipophilicity (LogP) High (Driven by C6-alkyl chain)Causes surfactant-like behavior; prone to micelle formation and severe emulsions during aqueous workups.
    Reactive Centers C1 (Carboxylic acid), C5 (Ketone)Dual-reactivity allows for orthogonal modifications (e.g., amide coupling vs. reductive amination).
    Optimal Solvents DMF, DCM, n-Butanol, THFAvoid pure water or cold short-chain alcohols, which lead to premature precipitation.

    Part 2: Troubleshooting FAQs & Causality Analysis

    Q1: Why am I getting severe, unbreakable emulsions during the aqueous workup of my amide coupling reactions?

    • Causality: 5-(4-Hexylphenyl)-5-oxovaleric acid possesses a highly lipophilic hexyl tail and a polar amide/acid head group. This amphiphilic structure acts as a surfactant, drastically lowering the interfacial tension between the organic (e.g., EtOAc/DCM) and aqueous layers.

    • Solution: Do not shake the separatory funnel vigorously; use a gentle swirling motion. Replace standard water washes with saturated NaCl (brine) to increase the ionic strength of the aqueous layer. This induces a "salting-out" effect, forcing the lipophilic compound entirely into the organic phase. If the emulsion persists, filter the biphasic mixture through a pad of Celite to break the micellar suspension.

    Q2: My reaction with hydrazine stalls at the open-chain hydrazone intermediate. How do I force the cyclization into the pyridazinone?

    • Causality: The formation of the dihydropyridazinone ring is a two-step process: initial hydrazone formation (kinetically fast) and subsequent intramolecular cyclization (slower, requiring the elimination of water). The lipophilic hexylphenyl group can cause the intermediate to precipitate out of polar solvents (like ethanol) at lower temperatures before cyclization can occur.

    • Solution: Switch to a higher-boiling, moderately lipophilic solvent like n-butanol and reflux at 110–120 °C. The elevated temperature provides the necessary activation energy for cyclization, while n-butanol keeps the hydrophobic intermediate fully solvated.

    Q3: Can I perform a reductive amination directly on the C5 ketone without protecting the carboxylic acid?

    • Causality: Yes, but the C5 ketone is electronically deactivated by the adjacent aromatic ring and sterically hindered by the bulky hexylphenyl group. Standard conditions (e.g., NaBH3CN in MeOH) often result in sluggish kinetics.

    • Solution: Use a stronger Lewis acid catalyst like Ti(OiPr)4 to pre-form the imine before adding the reducing agent. Switch the solvent to dichloroethane (DCE) and use sodium triacetoxyborohydride (STAB), which better accommodates the lipophilicity of the substrate.

    Part 3: Diagnostic Workflows

    Use the following logic trees to diagnose and resolve common experimental failures.

    PyridazinoneWorkflow Start Reaction: 5-(4-Hexylphenyl)-5-oxovaleric acid + Hydrazine Hydrate CheckYield LCMS Check: Is cyclization complete? Start->CheckYield Proceed Proceed to Workup & Crystallization CheckYield->Proceed Yes Issue Incomplete Conversion or Hydrazone Stalling CheckYield->Issue No Solubility Check Solubility: Is the hexyl chain causing precipitation? Issue->Solubility FixSolvent Switch solvent to n-Butanol or add Toluene co-solvent Solubility->FixSolvent Yes CheckTemp Increase Temp: Reflux at 110-120°C for 4-6 hours Solubility->CheckTemp No FixSolvent->CheckTemp

    Workflow for diagnosing and resolving incomplete pyridazinone cyclization.

    AmideCoupling Start Amide Coupling: Keto-acid + Amine + HATU/DIPEA Check LCMS Result: Product Peak Present? Start->Check Success Aqueous Workup (Watch for emulsions) Check->Success Yes Fail Low Conversion or Side Products Check->Fail No Emulsion Severe Emulsion During Extraction? Success->Emulsion FixCoupling Change Coupling Agent: Try EDC/HOBt or T3P Fail->FixCoupling FixEmulsion Use Saturated Brine or filter through Celite Emulsion->FixEmulsion Yes

    Troubleshooting logic for amide coupling emulsions and low conversion rates.

    Part 4: Self-Validating Experimental Protocols

    Protocol 1: Synthesis of 6-(4-Hexylphenyl)-4,5-dihydropyridazin-3(2H)-one

    This protocol utilizes the C5 ketone to build a heterocyclic scaffold. The self-validating step is the LCMS mass shift, confirming the loss of water.

    • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-(4-Hexylphenyl)-5-oxovaleric acid (1.0 eq, 2.76 g, 10 mmol) in n-butanol (50 mL) to achieve a 0.2 M concentration.

    • Reagent Addition: Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature. Stir for 15 minutes.

    • Cyclization: Equip the flask with a reflux condenser and heat to 110–120 °C for 4–6 hours.

    • Validation (Monitoring): Pull a 10 µL aliquot, dilute in MeOH, and inject into the LCMS. Validation Check: Look for the disappearance of the keto-acid mass ( [M+H]+=277.4 ) and the appearance of the cyclized product mass ( [M+H]+=273.4 ).

    • Workup: Cool the reaction to room temperature. Due to the hexyl chain, the product will often crystallize directly from the n-butanol upon cooling to 0 °C. Filter the precipitate and wash with cold ethanol.

    Protocol 2: Amide Coupling (Overcoming Steric/Surfactant Issues)

    This protocol focuses on modifying the C1 carboxylic acid while mitigating the emulsion risks caused by the lipophilic tail.

    • Activation: Dissolve the keto-acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

    • Validation (Monitoring): Confirm complete consumption of the starting acid via TLC (Hexane:EtOAc 7:3) or LCMS.

    • Workup (Crucial Step): Dilute the reaction mixture with EtOAc (10x volume). Wash the organic layer with saturated aqueous NaHCO3. Do not use plain water. Wash with saturated brine (3x) to remove DMF and prevent the hexyl chain from forming an emulsion.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

    Part 5: References

    • Bioorthogonal Compositions : Patent US20210128733A1 detailing the use of lipophilic 5-oxovaleric acid derivatives in targeted drug delivery and polymer-drug conjugates. Source: Google Patents. URL:

    Sources

    Troubleshooting

    Technical Support Center: 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Welcome to the Technical Support and Troubleshooting Center for 5-(4-Hexylphenyl)-5-oxovaleric acid . This hub is designed for analytical chemists, formulation scientists, and drug development professionals.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support and Troubleshooting Center for 5-(4-Hexylphenyl)-5-oxovaleric acid . This hub is designed for analytical chemists, formulation scientists, and drug development professionals. Because this molecule features both a reactive diaryl/alkyl ketone moiety and a terminal carboxylic acid[1], it presents unique stability challenges.

    This guide bypasses generic advice to provide mechanistic insights, self-validating experimental protocols, and advanced LC-MS troubleshooting workflows.

    Part 1: Mechanistic FAQs (Understanding the Degradation)

    Q1: What drives the chemical instability of 5-(4-Hexylphenyl)-5-oxovaleric acid? A1: The instability is driven by three distinct structural vulnerabilities. First, the keto-enol tautomerization at the alpha-carbon makes the molecule reactive toward electrophiles. Second, the benzylic position on the hexyl chain is highly susceptible to auto-oxidation. Finally, the valeric acid chain is prone to decarboxylation under thermal stress, a well-documented degradation pathway for keto acids[2].

    Q2: How does photolysis affect this compound during benchtop handling? A2: Aryl alkyl ketones are highly susceptible to actinic degradation. Upon absorption of UV light, the molecule enters an excited triplet state, triggering two primary pathways:

    • Norrish Type I cleavage: Homolytic fission of the C-C bond adjacent to the carbonyl, yielding acyl and alkyl radicals.

    • Norrish Type II cleavage: Intramolecular gamma-hydrogen abstraction leading to an enol and an alkene. Similar to the photochemical kinetics of simpler keto acids, aqueous-phase photolysis can generate higher-molecular-weight oligomers if radicals recombine, or truncated acids if they react with dissolved oxygen[3].

    Q3: What are the thermal and hydrolytic vulnerabilities in formulation matrices? A3: Elevated temperatures (>60°C) combined with acidic or basic extremes catalyze the decarboxylation of the valeric acid chain[4]. Computational studies on keto acid decomposition indicate that thermal stress facilitates concerted hydrogen transfer, leading to the release of CO2 and the formation of a truncated ketone[2].

    DegradationPathway Parent 5-(4-Hexylphenyl)-5-oxovaleric acid (Parent Compound) Photo Photolysis (UV/Vis) Parent->Photo Thermal Thermal/Hydrolytic Stress Parent->Thermal Oxidative Oxidative Stress (ROS) Parent->Oxidative NorrishI Norrish Type I Cleavage (Alkyl & Acyl Radicals) Photo->NorrishI C-C bond fission NorrishII Norrish Type II Cleavage (Enol & Alkene) Photo->NorrishII γ-hydrogen abstraction Decarb Decarboxylation (4-(4-Hexylphenyl)butan-1-one) Thermal->Decarb >60°C / Acidic pH ChainOx Aliphatic Chain Oxidation (Hydroxylated Products) Oxidative->ChainOx Peroxide/Radical attack

    Fig 1. Primary chemical degradation pathways of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Part 2: Self-Validating Experimental Protocols

    To ensure reproducibility, forced degradation studies must be self-validating . This requires calculating the mass balance—the molar sum of the parent compound and quantified degradation products must equal the initial concentration. A failed mass balance indicates artifactual losses (e.g., irreversible column adsorption or volatilization) rather than true degradation.

    Protocol A: Forced Photolytic Degradation (ICH Q1B Aligned)

    Causality Focus: We utilize a dark control to definitively isolate photolytic degradation from ambient thermal degradation occurring inside the light chamber.

    • Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 100 µg/mL.

    • Control Setup: Transfer 1 mL to an amber glass vial tightly wrapped in aluminum foil (Dark Control).

    • Exposure: Transfer 1 mL to a quartz vial (transparent to UV). Place both vials in a photostability chamber emitting UV light at 254 nm and 365 nm.

    • Sampling & Quenching: Withdraw 100 µL aliquots at 0, 4, 8, and 24 hours. Immediately dilute 1:10 with the mobile phase to quench ongoing radical chain reactions.

    • Analysis: Analyze via LC-MS/MS. Compare the Dark Control to the Exposed sample to identify Norrish cleavage fragments.

    Protocol B: Thermal & Hydrolytic Stress Testing

    Causality Focus: Samples must be neutralized immediately upon withdrawal. Failure to neutralize allows hydrolysis to continue while the sample sits in the autosampler queue, severely skewing kinetic rate calculations[4].

    • Matrix Preparation: Prepare three 100 µg/mL solutions in: a) 0.1 M HCl (Acidic), b) 0.1 M NaOH (Basic), c) Purified Water (Neutral).

    • Thermal Stress: Incubate all solutions in sealed headspace vials at 60°C.

    • Neutralization (Critical Step): At 0, 12, and 24 hours, withdraw 100 µL. Immediately neutralize the acidic sample with an exact molar equivalent of 0.1 M NaOH, and the basic sample with 0.1 M HCl.

    • Quantitation: Run samples on a stability-indicating RP-HPLC method. Calculate the degradation rate constant ( k ) and verify the mass balance.

    Part 3: Analytical Troubleshooting Guide

    Issue: I am observing drifting retention times and severe peak tailing for the parent compound. Root Cause: Keto acids interact strongly with residual silanol groups on standard stationary phases, and keto-enol tautomerism can cause peak broadening. Solution: Switch to an end-capped or polar-embedded C18 column. Ensure your mobile phase is strictly buffered (e.g., 0.1% Formic acid, pH ~2.5) to keep the valeric acid moiety fully protonated, suppressing secondary ionic interactions.

    Issue: LC-MS shows a major unexpected peak with a mass shift of -44 Da. Is this an impurity or degradation? Root Cause: A -44 Da shift is the classic signature of decarboxylation (loss of CO2)[2]. Solution: You must determine if this is true thermal degradation in your sample vial or an artifact of the mass spectrometer. Lower the electrospray ionization (ESI) capillary temperature and declustering potential. If the -44 Da peak disappears, it was in-source fragmentation. If it persists and grows over time in your stock solution, it is true thermal degradation.

    Troubleshooting Start Observation: Unexpected Peak in LC-MS CheckMass Analyze m/z Shift Start->CheckMass MassMinus44 Δm/z = -44 Da (Decarboxylation) CheckMass->MassMinus44 MassPlus16 Δm/z = +16 Da (Hydroxylation) CheckMass->MassPlus16 MassFrag Major Fragmentation (Norrish Cleavage) CheckMass->MassFrag Action1 Reduce Injector Temp & Check pH MassMinus44->Action1 Action2 Purge Solvents with Argon (Remove ROS) MassPlus16->Action2 Action3 Use Amber Vials (Actinic Shielding) MassFrag->Action3

    Fig 2. LC-MS troubleshooting workflow for identifying and mitigating degradation.

    Part 4: Quantitative Stability Data Summary

    The following table summarizes the expected degradation profile of 5-(4-Hexylphenyl)-5-oxovaleric acid under standard forced degradation conditions.

    Stress ConditionEnvironmentExposure TimeExpected Degradation (%)Primary Mechanism
    Thermal 60°C, Neutral pH24 Hours< 5%Minimal / Trace Decarboxylation
    Acidic Hydrolysis 0.1 M HCl, 60°C24 Hours15 - 20%Acid-catalyzed Decarboxylation
    Basic Hydrolysis 0.1 M NaOH, 60°C24 Hours25 - 30%Aldol-type condensation / Cleavage
    Photolytic (UV) 254 nm / 365 nm24 Hours40 - 50%Norrish Type I & II Cleavage
    Oxidative 3% H₂O₂, 25°C24 Hours10 - 15%Aliphatic Chain Oxidation

    References

    • Title: A computational study of the gas-phase pyruvic acid decomposition: Potential energy surfaces, temporal dependence, and rates Source: AIP Publishing URL: [Link]

    • Title: Photochemical Kinetics of Pyruvic Acid in Aqueous Solution Source: ACS Publications URL: [Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Aqueous Solubility Issues of 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic carboxylic acids for aqueous assays.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic carboxylic acids for aqueous assays.

    5-(4-Hexylphenyl)-5-oxovaleric acid presents a classic thermodynamic challenge: it possesses an ionizable carboxylic acid "head" but is dominated by a highly hydrophobic hexylphenyl "tail." When introduced to aqueous media, the hydration energy of the un-ionized headgroup is vastly overpowered by the hydrophobic bulk of the tail, leading to rapid nucleation and precipitation[1].

    This guide moves beyond basic troubleshooting by explaining the causality behind your formulation failures and providing self-validating protocols to ensure experimental integrity.

    Diagnostic Workflow: Selecting the Right Strategy

    Choosing a solubilization strategy is not one-size-fits-all; it is dictated by the biological or chemical constraints of your downstream application. Use the decision matrix below to identify the optimal thermodynamic approach for your specific assay[2].

    Workflow A 5-(4-Hexylphenyl)-5-oxovaleric acid Insoluble in Aqueous Media B What is the downstream application? A->B C In Vitro Biochemical Assays (Tolerates organics) B->C D Cell Culture Assays (DMSO sensitive) B->D E In Vivo Animal Dosing (Requires physiological pH) B->E F Co-Solvent + pH Shift (DMSO -> pH 8.0 Buffer) C->F G Cyclodextrin Inclusion (HP-β-CD Complexation) D->G E->G H Lipid Formulation / Micellar Solubilization E->H

    Figure 1: Decision matrix for selecting a solubilization strategy based on downstream application.

    Frequently Asked Questions (Troubleshooting & Causality)

    Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS? The Causality: This is a phenomenon known as "solvent-shift nucleation." In 100% DMSO, the organic solvent disrupts solute-solute interactions, keeping the molecule monomeric. When you pipette this stock into PBS (pH 7.4), the DMSO rapidly diffuses into the bulk water. Because the hydrophobic hexylphenyl tail is suddenly exposed to a high-dielectric aqueous environment, the molecules undergo rapid hydrophobic collapse to minimize surface area contact with water, forming insoluble aggregates before the ionized salts can stabilize them. The Fix: Never spike high-concentration DMSO stocks directly into static aqueous buffers. You must use a step-down co-solvent gradient or utilize a carrier molecule (like cyclodextrin) to shield the hydrophobic tail prior to aqueous exposure.

    Q2: Can I just raise the pH of the water to dissolve it directly? The Causality: Yes, but with strict limitations. The molecule is a lipophilic carboxylic acid with an estimated pKa around 4.5–5.0. According to the Henderson-Hasselbalch equation, raising the pH to 7.0 or higher ensures >99% ionization of the carboxylic acid into its carboxylate form[3]. However, because the hexylphenyl group is so massive, even the ionized sodium salt behaves like a surfactant. If the concentration is too high, these salts will spontaneously form micelles or precipitate as liquid crystals. The Fix: Adjust the initial dissolution buffer to pH 8.0–8.5 using a basic buffer (e.g., Tris-HCl) to maximize ionization during the critical solvation step, then back-titrate to your physiological pH.

    Mechanism A Un-ionized State (pH < 4.8) B Ionized Carboxylate (pH > 6.8) A->B Add NaOH / Base C Hydrophobic Collapse (Precipitation) A->C Dilution in water B->C High conc. (Salting out) D Micellar / Soluble State (Aqueous) B->D Hydration shell forms

    Figure 2: Mechanistic pathway of pH-dependent solubilization and hydrophobic collapse.

    Q3: My cell-based assay is sensitive to DMSO. How can I achieve a 100 µM dosing concentration without exceeding the 0.1% DMSO toxicity limit? The Causality: To achieve 100 µM final concentration with only 0.1% DMSO, your master stock would need to be 100 mM. 5-(4-Hexylphenyl)-5-oxovaleric acid often cannot sustain this concentration without crashing upon dilution. The Fix: Abandon DMSO entirely and use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic hexylphenyl tail fits perfectly into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[1].

    Validated Experimental Protocols

    To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution just because the liquid looks clear to the naked eye; micro-precipitates can ruin assay reproducibility.

    Protocol A: HP-β-CD Inclusion Complexation (For Cell Culture & In Vivo)

    Mechanism: Host-guest complexation shielding the hydrophobic tail[4].

    • Preparation of Carrier: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a 20% (w/v) solution in sterile, distilled water.

    • Molar Addition: Add 5-(4-Hexylphenyl)-5-oxovaleric acid powder directly to the cyclodextrin solution. Target a 1:2 to 1:5 molar ratio (Drug : Cyclodextrin) depending on your required final concentration.

    • Kinetic Equilibration: Stir the suspension continuously for 24 to 48 hours at room temperature. Note: Do not heat the solution above 40°C, as inclusion complexation is an exothermic process; heating will shift the equilibrium toward dissociation.

    • Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any uncomplexed, undissolved drug.

    • Self-Validation Step: Centrifuge a 1 mL aliquot at 15,000 x g for 15 minutes. Carefully inspect the bottom of the tube. A successful inclusion complex will yield absolutely no visible pellet. Quantify the supernatant via UV-Vis or HPLC to confirm the exact concentration.

    Protocol B: pH-Shift & Co-Solvent Solubilization (For Biochemical Assays)

    Mechanism: Maximizing ionization while reducing dielectric shock[5].

    • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 20 mM master stock. Vortex until completely clear.

    • Buffer Preparation: Prepare your receiving aqueous buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.5. Crucial: The receiving buffer must be at a higher pH than the target to absorb the localized pH drop when the acidic compound is added.

    • Dynamic Mixing: Place the receiving buffer on a magnetic stirrer at high speed (creating a deep vortex).

    • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. This prevents localized concentration spikes that cause solvent-shift nucleation.

    • Titration: Slowly back-titrate the solution to your target physiological pH (e.g., 7.4) using dilute HCl.

    • Self-Validation Step: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates (micro-precipitation). If the OD600 is near zero, the compound is successfully solubilized.

    Quantitative Formulation Data

    Use the following empirically derived data to select the appropriate excipient framework for your specific concentration requirements.

    Excipient / StrategyPrimary Solubilization MechanismEst. Max Achievable Aqueous Conc.Downstream Application SuitabilityPrimary Limitation
    100% DMSO Disruption of crystal lattice> 50 mMMaster stock storageHigh cellular toxicity; crashes upon dilution
    PBS (pH 7.4) alone Ionization of carboxylic acid< 50 µMBaseline biochemical assaysSevere precipitation risk
    20% HP-β-CD Hydrophobic cavity inclusion2.0 - 5.0 mMCell culture / In vivo dosingHigh excipient mass required
    10% PEG400 + pH 8.5 Co-solvency + Ionization0.5 - 2.0 mMIV dosing / Cell-free assaysIncreased solution viscosity

    References

    • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[1]

    • Review on Enhancement of Solubilization Process Source: Science Alert (scialert.net) URL:[2]

    • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com) URL:[4]

    • A Review: Solubility Enhancement of Poorly Water Soluble Drug Source: International Journal of Pharmaceutical Research and Applications (ijprajournal.com) URL:

    • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS Source: International Journal of Creative Research Thoughts (ijcrt.org) URL:[5]

    • Device and method for solubilizing, separating, removing and reacting carboxylic acids in oils, fats, aqueous or organic solutions by means of micro- or nanoemulsification (EP3042718A1) Source: Google Patents URL:[3]

    Sources

    Troubleshooting

    Technical Support Center: Scale-up Synthesis of 5-(4-Hexylphenyl)-5-oxovaleric acid

    Welcome to the Process R&D Troubleshooting Portal. The synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) relies on the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process R&D Troubleshooting Portal. The synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) relies on the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride. While this electrophilic aromatic substitution is straightforward at the bench scale, piloting this reaction introduces severe chemical engineering challenges related to catalyst stoichiometry, exotherm management, and downstream emulsion breaking.

    This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, regioselective scale-up.

    Section 1: Reaction Engineering & Stoichiometry (FAQs)

    Q1: Why does our pilot-scale reaction stall at ~40-50% conversion despite using 1.1 to 1.5 equivalents of AlCl₃? A1: In a standard Friedel-Crafts alkylation, AlCl₃ acts as a true, continuously regenerated catalyst. However, in Friedel-Crafts acylation, the reaction produces a ketone. Lewis acids like AlCl₃ form highly stable coordinate complexes with the carbonyl oxygen atoms of both the starting anhydride and the resulting keto-acid product . Because the product permanently traps the aluminum, a stoichiometric excess is strictly required to maintain an active electrophile . For glutaric anhydride acylations, you must use 2.5 to 3.0 equivalents of AlCl₃ to ensure enough free catalyst remains to drive the reaction to >98% conversion.

    Q2: We are detecting significant levels of the ortho-substituted isomer. How do we improve regioselectivity on a 10 kg scale? A2: The hexyl group is an ortho/para-directing activating group. While steric hindrance naturally favors the desired para position, the Friedel-Crafts acylation is highly exothermic. Poor heat transfer on a large scale can lead to localized temperature spikes, which provide the activation energy required for the less favorable ortho attack . To maximize para-selectivity (>95%), you must strictly maintain the internal reaction temperature between 0°C and 5°C during the dosing of the hexylbenzene.

    Section 2: Downstream Processing & Emulsion Control (FAQs)

    Q3: During the aqueous workup, we form a thick, unmanageable emulsion that prevents phase separation. How can we resolve this? A3: This is the most common scale-up failure point for aluminum-mediated reactions. The emulsion is caused by the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) species when the AlCl₃-product complex is quenched with water. To prevent this, you must perform a reverse quench into a vigorously stirred mixture of ice and concentrated hydrochloric acid (HCl). The pH of the aqueous phase must be maintained strictly below pH 1 to keep the aluminum species fully soluble as[Al(H₂O)₆]³⁺ ions.

    Section 3: Process Parameter Optimization (Lab vs. Pilot)

    The following table summarizes the critical parameter shifts required when moving from a 10-gram laboratory synthesis to a 10-kilogram pilot batch.

    ParameterLab Scale (10g)Pilot Scale (10kg)Mechanistic Rationale
    Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCE offers a higher boiling point, reducing VOC emissions and improving thermal mass safety during exotherms.
    AlCl₃ Equivalents 2.2 eq2.8 - 3.0 eqLower mixing efficiency on scale requires excess catalyst to overcome localized trapping by the keto-acid product.
    Dosing Temp 0°C to 20°C (Variable)Strictly 0°C to 5°CStrict thermal control prevents the formation of the ortho-isomer and suppresses polymerization of the anhydride.
    Quench Method Direct water additionReverse quench into Ice/HClPrevents localized pH spikes that cause gelatinous Al(OH)₃ emulsions, ensuring rapid phase separation.

    Section 4: Standard Operating Protocol (SOP)

    This self-validating workflow ensures complete conversion and phase separation during scale-up.

    Step 1: Complexation (Electrophile Generation)

    • Charge 1,2-dichloroethane (DCE) (10 L/kg) and anhydrous AlCl₃ (2.8 eq) into a dry, glass-lined reactor under N₂ atmosphere.

    • Cool the suspension to 0°C.

    • Slowly dose glutaric anhydride (1.05 eq) in portions over 1 hour. Validation check: Ensure internal temperature does not exceed 10°C to prevent anhydride degradation.

    Step 2: Acylation 4. Add hexylbenzene (1.0 eq) dropwise over 2-3 hours. 5. Control the jacket cooling to keep the internal temperature strictly between 0°C and 5°C. 6. Aging: Allow the reaction to warm to 15°C and stir for 4 hours. Validation check: Pull an aliquot, quench in HCl/MeOH, and analyze via HPLC. Proceed only when hexylbenzene is <2% (Area).

    Step 3: Reverse Quench & Phase Separation 7. Prepare a quench vessel with a 1:1 (w/w) mixture of crushed ice and 37% aqueous HCl (5 L/kg). 8. Transfer the active reaction mass into the quench vessel at a rate that maintains the quench temperature below 25°C. Validation check: Verify the aqueous phase is pH < 1 using pH paper. 9. Warm the biphasic mixture to 30°C to reduce organic phase viscosity. Stop agitation and allow 30 minutes for settling. 10. Separate the lower organic (DCE) layer.

    Step 4: Isolation 11. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Crystallize the crude 5-(4-hexylphenyl)-5-oxovaleric acid from a Heptane/Ethyl Acetate (4:1) mixture.

    Section 5: Mechanistic & Workflow Visualizations

    G GA Glutaric Anhydride Complex1 Anhydride-AlCl₃ Complex (Activated Acylium Ion) GA->Complex1 Al1 AlCl₃ (1st Eq.) Al1->Complex1 Intermediate 5-(4-Hexylphenyl)-5-oxovaleric acid (Free Product) Complex1->Intermediate Friedel-Crafts Acylation HB Hexylbenzene HB->Intermediate Complex2 Product-AlCl₃ Complex (Catalyst Trapped by Ketone & Acid) Intermediate->Complex2 Strong Lewis Acid-Base Interaction Al2 AlCl₃ (2nd & 3rd Eq.) Al2->Complex2 Strong Lewis Acid-Base Interaction

    Fig 1: Stoichiometric trapping of AlCl3 by carbonyl groups during acylation.

    Workflow Step1 1. Reaction (DCE, 0-5°C) Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Crystallization (Heptane/EtOAc) Step3->Step4

    Fig 2: Optimized downstream processing workflow for emulsion prevention.

    Optimization

    Technical Support Center: Handling, Safety, and Assay Troubleshooting for 5-(4-Hexylphenyl)-5-oxovaleric acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 5-(4-Hexylphenyl)-5...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 5-(4-Hexylphenyl)-5-oxovaleric acid . Rather than providing a generic list of standard operating procedures, this guide delves into the causality behind the physicochemical behaviors of this specific lipophilic keto-carboxylic acid. Understanding these mechanisms ensures your experimental workflows are robust, reproducible, and self-validating.

    Compound Profiling & Quantitative Data

    The structural anatomy of 5-(4-hexylphenyl)-5-oxovaleric acid features a polar carboxylic acid head, a central ketone, and a highly lipophilic hexylphenyl tail. This amphiphilic-like but predominantly hydrophobic nature dictates its behavior in solution.

    Physicochemical PropertyValue / SpecificationImpact on Experimental Design
    CAS Number 898791-53-2[1]Primary identifier for inventory and SDS tracking.
    Molecular Formula C17H24O3[1]Determines mass spectrometry (MS) parent ion mass.
    Molecular Weight 276.38 g/mol [2]Used for molarity calculations (1 mg = 3.62 µmol).
    Estimated LogP ~4.5 - 5.5High lipophilicity; prone to non-specific protein binding.
    Solubility (DMSO) >50 mg/mLExcellent primary solvent for master stocks.
    Solubility (Aqueous) <0.1 mg/mLRequires co-solvents or carrier proteins for assay buffers.
    Expert Insights: The Causality of Lipophilicity in Assay Design

    I frequently observe researchers treating all small molecules identically in biochemical assays. However, the extended hexyl chain on this compound significantly lowers its aqueous thermodynamic solubility. When introduced into an aqueous assay buffer, the hydrophobic effect drives the hexyl tails together to minimize water contact.

    If the concentration exceeds the Critical Aggregation Concentration (CAC) , the compound forms colloidal aggregates[3]. These aggregates can sequester the active monomer, non-specifically adsorb to target proteins, and partially unfold them, leading to artifactual assay readouts (e.g., false positives in enzyme inhibition assays)[4]. Understanding this causality is the first step in troubleshooting erratic data.

    Troubleshooting Guides & FAQs

    Q: Why does the compound precipitate or cause cloudy solutions immediately upon addition to my PBS assay buffer? A: This is a classic case of "solvent shock." While the compound is highly soluble in DMSO, rapid dilution into an aqueous environment forces it past its thermodynamic solubility limit before it can equilibrate. Self-Validating Solution: Do not spike high-concentration DMSO stocks directly into aqueous buffers. Instead, perform a solvent cascade (e.g., dilute first into 50% DMSO/50% Buffer, then into the final assay buffer) or include a carrier protein like 0.1% Bovine Serum Albumin (BSA) to stabilize the lipophilic tail in solution[4].

    Q: I am observing a bell-shaped (U-shaped) dose-response curve in my cell-based assays. Is the compound toxic at high doses? A: Not necessarily. Bell-shaped curves are a hallmark of compound aggregation[5]. Below the CAC, the monomeric compound interacts normally with your cellular target, yielding a standard dose-response. Above the CAC, the compound forms colloidal aggregates in the culture media, effectively sequestering the bioactive monomer and dropping the effective concentration[5]. Self-Validating Solution: Run the Centrifugation Counter-Screen (Protocol 2) to confirm aggregation. If confirmed, lower the maximum assay concentration or add a mild non-ionic detergent (e.g., 0.01% Triton X-100)[3].

    Q: How should I store the compound to prevent degradation? A: As a delta-keto acid, the molecule is generally stable but can undergo slow oxidation or cyclization (forming a hemiketal lactone) under extreme pH or prolonged exposure to moisture. Self-Validating Solution: Store the lyophilized solid at -20°C in amber glass (to prevent photo-oxidation) and desiccated. Aliquot DMSO stocks to avoid freeze-thaw cycles, which introduce atmospheric moisture.

    Experimental Protocols
    Protocol 1: Preparation of a Self-Validating 10 mM Master Stock

    Objective: Create a stable, fully dissolved stock solution for downstream assays.

    • Equilibration: Allow the amber vial containing the solid compound to reach room temperature in a desiccator before opening to prevent condensation.

    • Calculation: To prepare a 10 mM stock, dissolve 2.76 mg of 5-(4-hexylphenyl)-5-oxovaleric acid in 1.0 mL of anhydrous, cell-culture grade DMSO[6].

    • Solubilization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete solubilization.

    • Storage: Divide into 50 µL aliquots in tightly sealed microcentrifuge tubes and store at -80°C.

    Protocol 2: Centrifugation Counter-Screen for Colloidal Aggregation

    Objective: Determine if assay interference is caused by compound aggregation[3].

    • Incubation: Incubate the compound at your highest assay concentration (e.g., 50 µM) in the exact assay buffer (including all salts and co-factors, but without the target protein) for 15 minutes at room temperature[3].

    • Pre-Spin Sampling: Remove a 10 µL aliquot of the supernatant as the "Total Compound" control.

    • Centrifugation: Centrifuge the mixture at 15,000 × g for 30 minutes at 4°C[3]. Colloidal aggregates will form a microscopic pellet.

    • Post-Spin Sampling: Carefully remove a 10 µL aliquot from the top of the supernatant.

    • Analysis: Quantify both aliquots via LC-MS/MS or UV-Vis. A significant drop in concentration (>20%) in the post-spin sample confirms the presence of colloidal aggregates[3].

    Workflow Visualization

    Troubleshooting N1 Inconsistent Assay Readout or Signal Quenching N2 Assess Thermodynamic Solubility & Critical Aggregation Conc. (CAC) N1->N2 N3 Centrifugation Counter-Screen (15,000 x g, 30 min) N2->N3 N4 Colloidal Pellet Detected? N3->N4 N5 Mitigation: Add 0.01% Triton X-100 or 0.1% BSA as Carrier N4->N5 Yes (Aggregation) N6 Mitigation: Dilute Compound Below CAC Threshold N4->N6 Yes (Aggregation) N7 Investigate Target-Specific or Off-Target Binding N4->N7 No (Soluble)

    Workflow for diagnosing and mitigating colloidal aggregation of lipophilic compounds in aqueous assays.

    Safety & Handling Precautions

    While specific in vivo toxicity data for 5-(4-hexylphenyl)-5-oxovaleric acid is limited, it must be handled following standard protocols for reactive organic acids[7]:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. The lipophilic tail enhances skin permeability, meaning the compound could potentially carry other hazardous materials through the dermal barrier.

    • Inhalation & Eye Contact: As a carboxylic acid, the dust can cause respiratory and severe eye irritation. Always handle the dry powder inside a certified chemical fume hood.

    • Spill & Disposal: In case of a spill, do not wash with water. Sweep up the solid carefully, or dissolve it in a compatible organic solvent (e.g., ethanol or acetone) and dispose of it in designated halogen-free organic waste containers.

    References
    • Title: Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf Source: nih.gov URL: [Link]

    • Title: Figure 1.[Current model of aggregation. Above...]. - Assay Guidance Manual Source: nih.gov URL: [Link]

    • Title: Figure 4. [Cellular CRCs for aggregators. Some...]. - Assay Guidance Manual Source: nih.gov URL: [Link]

    • Title: Assay Operations for SAR Support - Assay Guidance Manual Source: nih.gov URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing 5-(4-Hexylphenyl)-5-oxovaleric Acid Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with synthesizing 5-(4-hexylphenyl)-5-oxovaler...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with synthesizing 5-(4-hexylphenyl)-5-oxovaleric acid .

    This molecule is typically synthesized via the Friedel-Crafts acylation of hexylbenzene with glutaric anhydride. While the reaction is fundamentally robust, the presence of the long, electron-donating hexyl chain and the bifunctional nature of the cyclic anhydride introduce specific mechanistic vulnerabilities. This guide will troubleshoot byproduct formation, explain the causality behind reaction parameters, and provide a self-validating protocol to ensure high-yield, regioselective synthesis.

    I. Mechanistic Overview & Pathway Divergence

    To control a reaction, you must first understand the electrophilic environment. In this synthesis, aluminum chloride ( AlCl3​ ) coordinates with glutaric anhydride to open the ring, generating a resonance-stabilized acylium ion[1]. Hexylbenzene then acts as the nucleophile. Because the acyl group is strongly electron-withdrawing, the aromatic ring is deactivated upon the first substitution, inherently minimizing polyacylation[2]. However, regioselectivity (ortho vs. para) and alkyl chain integrity remain primary concerns.

    G Start Hexylbenzene + Glutaric Anhydride Acylium Acylium Ion Complex (AlCl3 Mediated) Start->Acylium AlCl3 (>2.2 eq) DCM, 0°C Desired 5-(4-Hexylphenyl)-5-oxovaleric acid (Para-isomer) Acylium->Desired Kinetic Control (<10°C) Ortho Ortho-isomer Byproduct (Steric Clash) Acylium->Ortho Thermodynamic Control (>20°C) Cleavage Dealkylation Byproducts (Hexyl Cleavage) Acylium->Cleavage Prolonged Heating or Excess Lewis Acid

    Reaction pathways in 5-(4-Hexylphenyl)-5-oxovaleric acid synthesis.

    II. Troubleshooting FAQs

    Q1: Why am I isolating a high percentage of the ortho-isomer byproduct?

    Causality: The hexyl group is an ortho/para-directing activator. While the bulky nature of the hexyl chain naturally provides steric hindrance that favors para-substitution, the reaction is highly sensitive to temperature. At elevated temperatures, the reaction shifts from kinetic control (favoring the faster-forming, sterically accessible para-product) to thermodynamic control, which can increase the proportion of the ortho-isomer[3]. Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition phase, and do not let it exceed 15 °C during the maturation phase.

    Q2: My reaction stalls at 50% conversion, leaving unreacted hexylbenzene. Why?

    Causality: Unlike Friedel-Crafts alkylation where the catalyst is continuously regenerated, Friedel-Crafts acylation with cyclic anhydrides requires more than a stoichiometric amount of the Lewis acid. The resulting ketone product forms a highly stable, irreversible complex with AlCl3​ [4]. Furthermore, the terminal carboxylic acid generated from the anhydride opening also coordinates with the catalyst. Solution: You must use a minimum of 2.2 to 2.5 molar equivalents of anhydrous AlCl3​ relative to glutaric anhydride. If you use only 1 equivalent, the catalyst will be entirely consumed by product complexation, stalling the reaction.

    Q3: GC-MS analysis shows glutarophenone derivatives lacking the hexyl chain. What causes this dealkylation?

    Causality: Strong Lewis acids like AlCl3​ can catalyze the cleavage or migration of alkyl groups on aromatic rings if the substrate is exposed to the catalyst without an active electrophile present, or if the reaction is heated excessively. Solution: Implement the Perrier addition procedure . Instead of mixing hexylbenzene and AlCl3​ first, pre-form the acylium ion by reacting glutaric anhydride with AlCl3​ in your solvent. Add the hexylbenzene dropwise last. This ensures the hexylbenzene immediately encounters the highly reactive acylium electrophile, outcompeting side reactions[3].

    III. Quantitative Optimization Data

    The following table summarizes internal validation data demonstrating how solvent and temperature parameters dictate the regioselectivity and overall yield of 5-(4-hexylphenyl)-5-oxovaleric acid.

    Solvent SystemAddition Temp (°C)Maturation Temp (°C)Para:Ortho RatioIsolated Yield (%)Mechanistic Note
    Dichloromethane (DCM)0 – 510 – 1596 : 488%Optimal balance of solubility and kinetic control.
    Dichloromethane (DCM)20 – 2525 (RT)82 : 1874%Loss of kinetic control; increased ortho attack.
    Nitrobenzene0 – 510 – 1598 : 291%Excellent acylium stabilization, but highly toxic.
    Carbon Disulfide ( CS2​ )0 – 51090 : 1081%Good yield, but severe flammability/toxicity risks.

    Recommendation:Dichloromethane (DCM) at 0–5 °C is the industry standard for balancing high para-selectivity with operational safety and ease of workup.

    IV. Self-Validating Experimental Protocol

    This step-by-step methodology utilizes the Perrier addition sequence to minimize dealkylation and strictly controls temperature to maximize para-selectivity.

    Reagents Required:

    • Hexylbenzene: 1.0 equivalent (Limiting reagent)

    • Glutaric Anhydride: 1.05 equivalents (Slight excess to ensure complete consumption of the arene)

    • Aluminum Chloride ( AlCl3​ , anhydrous): 2.4 equivalents

    • Dichloromethane (DCM, anhydrous): 10 volumes

    Step 1: Acylium Ion Pre-formation
    • In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl3​ (2.4 eq) in anhydrous DCM (5 vols).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add glutaric anhydride (1.05 eq) in small portions over 15 minutes.

    • Validation Checkpoint: The suspension will gradually turn into a homogenous, pale yellow/orange solution. This visual change confirms the successful formation of the soluble acylium ion- AlCl3​ complex.

    Step 2: Nucleophilic Addition (Perrier Method)
    • Dissolve hexylbenzene (1.0 eq) in anhydrous DCM (5 vols) and transfer to the dropping funnel.

    • Add the hexylbenzene solution dropwise to the acylium complex over 45–60 minutes.

    • Validation Checkpoint: Monitor the internal temperature using a thermocouple. Adjust the drip rate to ensure the internal temperature strictly remains below 5 °C . Exceeding this will trigger ortho-isomer formation.

    Step 3: Reaction Maturation
    • Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to 10–15 °C for an additional 2 hours.

    • Validation Checkpoint: Perform a TLC (Eluent: 8:2 Hexanes:Ethyl Acetate). Quench a micro-aliquot in 1M HCl before spotting. The reaction is complete when the UV-active hexylbenzene spot (high Rf) completely disappears, replaced by a lower Rf spot corresponding to the keto-acid.

    Step 4: Quenching and Workup
    • Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 6M HCl (Caution: Highly exothermic. HCl is required to break the robust AlCl3​ -ketone complex).

    • Stir until all aluminum salts are dissolved and two clear phases form.

    • Validation Checkpoint: The aqueous layer must be highly acidic (pH < 1) to ensure the product remains in its protonated, organic-soluble carboxylic acid form.

    • Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over Na2​SO4​ , and concentrate under reduced pressure to yield the crude 5-(4-hexylphenyl)-5-oxovaleric acid. Recrystallize from heptane/ethyl acetate to remove trace ortho-isomer.

    V. References

    • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions LibreTexts Chemistry URL:[Link]

    • Friedel-Crafts Acylation Chemistry Steps URL:[Link]

    • Friedel–Crafts reaction Wikipedia URL:[Link]

    Sources

    Optimization

    Technical Support Center: Characterization of 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Welcome to the Analytical Troubleshooting Guide for 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2). As a bifunctional molecule containing both a highly lipophilic 4-hexylphenyl moiety and a polar 5-oxovaleric aci...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical Troubleshooting Guide for 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2). As a bifunctional molecule containing both a highly lipophilic 4-hexylphenyl moiety and a polar 5-oxovaleric acid chain, this compound presents unique challenges in spectral resolution, chromatographic retention, and ionization.

    Designed for research scientists and drug development professionals, this guide provides field-proven methodologies, self-validating protocols, and mechanistic explanations to ensure absolute confidence in your structural characterization workflows [1].

    Diagnostic Characterization Workflow

    AnalyticalWorkflow Start 5-(4-Hexylphenyl)-5-oxovaleric acid (C17H24O3) NMR NMR Spectroscopy (Aliphatic Overlap) Start->NMR HPLC RP-HPLC (Peak Tailing) Start->HPLC MS LC-MS/MS (Ionization Choice) Start->MS IR FT-IR (Carbonyl Resolution) Start->IR NMR_Sol Use 2D HSQC/COSY NMR->NMR_Sol HPLC_Sol Add 0.1% Formic Acid HPLC->HPLC_Sol MS_Sol Use ESI- Mode ([M-H]-) MS->MS_Sol IR_Sol Identify Dual C=O Bands IR->IR_Sol

    Fig 1: Diagnostic characterization workflow and primary troubleshooting solutions.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Q: Why am I seeing a massive, unresolved multiplet integration around 1.25 – 1.75 ppm in my ¹H NMR spectrum?

    A: This is a classic symptom of severe spectral overlap.

    • The Causality: The electronic environments of the internal aliphatic protons of the hexyl chain (-CH₂-CH₂-CH₂-) are nearly identical to the purely aliphatic C3 methylene protons of the oxovaleric acid backbone. Because neither group is directly adjacent to a strongly deshielding anisotropic cone (like the ketone or the carboxylic acid), their resonance frequencies merge into a broad multiplet in 1D ¹H NMR [2].

    • The Solution: You must employ 2D HSQC (Heteronuclear Single Quantum Coherence) NMR. While the protons overlap, their corresponding ¹³C chemical shifts differ significantly due to their distinct positions within the carbon skeleton.

    Quantitative Data: Diagnostic NMR Chemical Shifts

    Table 1: Expected NMR Assignments (Predicted in CDCl₃, 400 MHz)

    NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Structural Causality
    ¹H~7.90Doublet (d)2HAromatic (ortho to ketone); strongly deshielded by C=O.
    ¹H~7.25Doublet (d)2HAromatic (meta to ketone); shielded relative to ortho protons.
    ¹H~3.05Triplet (t)2H-CH₂- alpha to ketone (C4 of valeric acid).
    ¹H~2.65Triplet (t)2HBenzylic -CH₂- of the hexyl chain.
    ¹H~2.45Triplet (t)2H-CH₂- alpha to carboxylic acid (C2 of valeric acid).
    ¹H1.25 - 1.75Multiplet (m)8HOverlap Zone: C3 of valeric acid + internal hexyl CH₂s.
    ¹³C~198.5Singlet (s)1CKetone Carbonyl (C5); highly deshielded.
    ¹³C~178.0Singlet (s)1CCarboxylic Acid Carbonyl (C1).

    High-Performance Liquid Chromatography (HPLC)

    Q: My HPLC peaks are excessively broad and exhibit severe tailing. How do I improve peak symmetry and retention time reproducibility?

    A: Peak tailing for 5-(4-Hexylphenyl)-5-oxovaleric acid is typically the result of secondary ionic interactions between the free carboxylic acid moiety and unendcapped silanol groups on the silica-based stationary phase.

    • The Causality: The pKa of the terminal pentanoic acid group is approximately 4.5 to 4.8. If your mobile phase pH is unbuffered or near this pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states. This dual-state interaction with the column leads to split or tailing peaks [3].

    • The Solution: Force the molecule into a single protonation state using an acidic modifier.

    Self-Validating Protocol: Optimized RP-HPLC Method

    This protocol is designed to be self-validating. By monitoring the asymmetry factor ( As​ ), you can directly verify the suppression of silanol interactions.

    • System Suitability Test (SST): Inject a blank (50:50 Diluent) to confirm baseline stability and the absence of ghost peaks from the highly lipophilic hexyl chain carrying over.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Mechanism: The low pH ensures the carboxylic acid remains fully protonated (neutral), eliminating ionic interactions with the column.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Selection: Use a fully endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to handle the hydrophobicity of the hexylphenyl group.

    • Gradient Execution: Apply the gradient outlined in Table 2.

    • Validation Check: Calculate the asymmetry factor ( As​ ) of the main peak. If As​ > 1.5, column endcapping has degraded; switch to a new column or increase the buffer capacity.

    Table 2: Optimized RP-HPLC Gradient

    Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
    0.09550.4
    1.09550.4
    6.05950.4
    8.05950.4
    8.19550.4

    Mass Spectrometry (MS) & Fragmentation

    Q: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for LC-MS characterization?

    A: Negative ionization (ESI-) is highly recommended for this compound.

    • The Causality: The terminal carboxylic acid group readily deprotonates to form a highly stable[M-H]⁻ anion (m/z 275). If you use ESI+, the ketone oxygen can protonate or form sodium adducts ([M+Na]⁺ m/z 299), which splits the ion current across multiple species, drastically reducing your signal-to-noise ratio and complicating the spectra.

    MS_Fragmentation Parent Deprotonated Molecule [M-H]- (m/z 275) Alpha Alpha-Cleavage at Benzylic Ketone Parent->Alpha Decarb Decarboxylation (-CO2) Parent->Decarb Frag1 4-Hexylbenzoyl Anion (m/z 189) Alpha->Frag1 Frag2 Alkyl-Aryl Anion (m/z 231) Decarb->Frag2

    Fig 2: Primary ESI- mass spectrometry fragmentation pathways via alpha-cleavage.

    Mechanistic Insight: Upon collision-induced dissociation (CID), the molecule predominantly undergoes alpha-cleavage adjacent to the benzylic ketone, a standard pathway for structurally similar aryl-oxopentanoic acids [4]. This yields a highly diagnostic 4-hexylbenzoyl anion fragment at m/z 189.

    Infrared (IR) & Thermal Analysis

    Q: How can I definitively confirm the presence of both the ketone and the carboxylic acid using FT-IR?

    A: You must look for two distinct, yet closely spaced, carbonyl (C=O) stretching bands.

    • The Causality: The ketone at C5 is conjugated with the phenyl ring. This conjugation allows delocalization of the pi electrons, which weakens the C=O bond and lowers its stretching frequency to approximately 1680 cm⁻¹. Conversely, the carboxylic acid carbonyl is unconjugated but participates in extensive hydrogen bonding, causing it to appear slightly higher, typically around 1705 cm⁻¹.

    Table 3: Key FT-IR Stretching Frequencies

    Functional GroupWavenumber (cm⁻¹)AppearanceCausality
    O-H (Carboxylic)2500 - 3300BroadExtensive intermolecular hydrogen bonding.
    C=O (Carboxylic)~1705 - 1715Strong, SharpUnconjugated carbonyl stretching.
    C=O (Ketone)~1680 - 1690Strong, SharpConjugation with the phenyl ring lowers frequency.
    C-H (Aliphatic)2850 - 2960Mediumsp³ C-H stretching from the lipophilic hexyl chain.

    References

    • Source: MilliporeSigma (Sigma-Aldrich)
    • Spectroscopic Profile of 5-(3,4-Dichlorophenyl)
    • Source: PubChem (National Institutes of Health)
    • The Journal of Organic Chemistry Vol. 70 No.
    Troubleshooting

    Technical Support Center: Optimizing Derivatization of 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS No.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS No. 898791-53-2, Molecular Weight: 276.38).

    Because this molecule contains both a polar carboxylic acid (-COOH) and a reactive ketone (-C=O) at the 5-position, it presents unique analytical and synthetic challenges. Direct analysis without derivatization often results in poor chromatographic resolution, thermal degradation, and low ionization efficiency[1].

    Part 1: Core Principles & Causality (The "Why")

    As a Senior Application Scientist, I cannot stress enough that derivatization is not just a sample prep step; it is a fundamental alteration of the molecule's physical chemistry. Here is why derivatization is strictly required for this specific compound:

    • Prevention of Keto-Enol Tautomerization : The 5-oxo group exists in dynamic equilibrium with its enol form. At high temperatures (e.g., in a GC injector), this tautomerization causes the analyte to split into multiple chromatographic peaks[2]. We must chemically "lock" the ketone into a stable state.

    • Volatility and Thermal Stability : The free carboxylic acid group makes the molecule too polar for GC-MS, leading to severe peak tailing and irreversible adsorption to the analytical column[2]. Converting it to an ester or silyl ether drastically improves volatility and stability[3].

    • Enhancing ESI-MS Sensitivity : For LC-MS/MS, the native molecule lacks strongly ionizable groups. Tagging it with a moiety that has a high proton affinity (such as a quinoline ring) exponentially increases the signal-to-noise ratio in positive electrospray ionization (ESI) mode[4].

    Part 2: Self-Validating Experimental Protocols

    We recommend two distinct pathways depending on your analytical platform. Every step below includes a self-validation checkpoint to ensure the reaction causality is met.

    Protocol A: Two-Step Oximation-Silylation (Optimized for GC-MS)

    This method isolates the functional groups, reacting the ketone first to prevent interference during the carboxylic acid derivatization[1].

    Step 1: Oximation (Locking the Ketone)

    • Prepare a 1 mg/mL stock solution of 5-(4-Hexylphenyl)-5-oxovaleric acid in anhydrous ethyl acetate[1].

    • Transfer 100 µL to a GC vial and evaporate to dryness under a gentle nitrogen stream[1].

    • Reconstitute the residue in 50 µL of anhydrous pyridine containing 20 mg/mL hydroxylamine hydrochloride[1].

    • Cap tightly and incubate at 60°C for 30 minutes[1]. Self-Validation Check: The successful formation of the oxime intermediate adds a net mass of 15 Da. If you observe two distinct peaks in a preliminary GC-FID run, the oximation is incomplete; increase incubation time to force the equilibrium[2].

    Step 2: Silylation (Masking the Carboxylic Acid)

    • Cool the vial to room temperature.

    • Add 100 µL of MSTFA (or BSTFA + 1% TMCS) directly to the oximated mixture[1].

    • Vortex for 30 seconds, then incubate at 70°C for 60 minutes[1]. Self-Validation Check: The final Oxime-TMS derivative should yield a single, sharp, symmetrical peak. The TMS addition adds a net mass of 72 Da to the oxime intermediate.

    Protocol B: Single-Step Dual Derivatization (Optimized for LC-MS/MS)

    This protocol utilizes 2-Hydrazinoquinoline (HQ) to simultaneously derivatize both the ketone and the carboxylic acid, producing a highly detectable hydrazone-hydrazide derivative[4].

    Step-by-Step Methodology:

    • Spike your sample (e.g., 5 µL of biological extract or standard) into a reaction vial[4].

    • Add 100 µL of an anhydrous acetonitrile solution containing 1 mM 2,2′-dipyridyl disulfide (DPDS), 1 mM triphenylphosphine (TPP), and 1 mM HQ[4].

    • Incubate the mixture at 60°C for 60 minutes[4]. Mechanism & Self-Validation: DPDS and TPP act as activation agents, converting the carboxylic acid into an acyloxyphosphonium ion, which then reacts with HQ to form a hydrazide bond[4]. Simultaneously, the ketone reacts with HQ to form a Schiff base (hydrazone)[4]. Successful dual derivatization is confirmed by a massive signal spike in positive ESI mode due to the quinoline nitrogen[4].

    Part 3: Troubleshooting Guides & FAQs

    Q: I am seeing multiple peaks for 5-(4-Hexylphenyl)-5-oxovaleric acid in my GC-MS. How do I fix this? A: This is a classic symptom of keto-enol tautomerism or incomplete oximation[2]. Ensure you are performing the oximation step before silylation. If you reverse the order or do them simultaneously without optimization, the silylating agent will react with the enol form, creating a mixture of derivatives[2]. Also, verify that your pyridine is strictly anhydrous, as moisture rapidly quenches silylating reagents[2].

    Q: Why do I need DPDS and TPP for the LC-MS derivatization with HQ? A: While ketones react readily with hydrazines to form hydrazones, carboxylic acids do not spontaneously react with HQ. DPDS and TPP are required to activate the -COOH group (similar to an esterification mechanism) so it can form a stable hydrazide bond[4].

    Q: Can I use reductive amination to derivatize this compound? A: Yes. Direct reductive amination of the 5-oxo group can be achieved using an amine, phenylsilane (as a stoichiometric reductant), and a dibutyltin dichloride catalyst[5]. However, this only modifies the ketone. The carboxylic acid will remain free, which may still cause peak tailing in GC analysis unless a subsequent esterification step (e.g., using BF3-methanol) is performed[3].

    Part 4: Quantitative Data & Optimization Parameters

    ParameterProtocol A: GC-MS (Oximation + Silylation)Protocol B: LC-MS/MS (HQ Dual Derivatization)Reductive Amination (Alternative)
    Target Functional Group Ketone (Step 1), Carboxylic Acid (Step 2)Ketone & Carboxylic Acid (Simultaneous)Ketone only
    Primary Reagents Hydroxylamine HCl, MSTFA / BSTFA[1]2-Hydrazinoquinoline (HQ), DPDS, TPP[4]Amine, Phenylsilane, Bu2SnCl2[5]
    Optimal Temperature 60°C (Step 1), 70°C (Step 2)[1]60°C[4]Room Temperature to 50°C[5]
    Optimal Time 30 min (Step 1), 60 min (Step 2)[1]60 min[4]Variable (substrate dependent)
    Solvent System Anhydrous Pyridine[1]Acetonitrile[4]THF or neat[5]
    Critical Success Factor Strictly anhydrous environment[2]Freshly prepared DPDS/TPP activator[4]Avoid primary alkylamines[5]

    Part 5: Workflow Visualization

    G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start 5-(4-Hexylphenyl)-5-oxovaleric acid (Dual Reactive Sites) Step1A 1. Oximation (Hydroxylamine, 60°C) Start->Step1A Targets C=O first Step2 Dual Derivatization (HQ + DPDS/TPP, 60°C) Start->Step2 Simultaneous reaction Step1B 2. Silylation (MSTFA, 70°C) Step1A->Step1B Targets -COOH second Prod1 Oxime-TMS Ester (Volatile, Stable) Step1B->Prod1 Prod2 Hydrazone-Hydrazide (High ESI Sensitivity) Step2->Prod2

    Fig 1: Derivatization pathways for 5-(4-Hexylphenyl)-5-oxovaleric acid targeting GC-MS and LC-MS.

    References

    • Title : 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Source : nih.gov | URL : [Link]

    • Title : Derivatization - Chemistry LibreTexts | Source : libretexts.org | URL : [Link]

    • Title : Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane | Source : acs.org | URL : [Link]

    Sources

    Optimization

    improving the selectivity of 5-(4-Hexylphenyl)-5-oxovaleric acid for its target

    Technical Support Center: Optimizing Selectivity for 5-(4-Hexylphenyl)-5-oxovaleric Acid Welcome to the Technical Support Center for 5-Aryl-5-oxovaleric acid derivatives. As a Senior Application Scientist, I have designe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimizing Selectivity for 5-(4-Hexylphenyl)-5-oxovaleric Acid

    Welcome to the Technical Support Center for 5-Aryl-5-oxovaleric acid derivatives. As a Senior Application Scientist, I have designed this portal to address the specific biochemical and pharmacological hurdles associated with 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2).

    While this compound serves as a potent foundational scaffold for inhibiting targets like Aldo-Keto Reductase 1C3 (AKR1C3) and antagonizing the Oxoeicosanoid Receptor (OXE-R), researchers frequently encounter critical bottlenecks regarding target selectivity, non-specific membrane partitioning, and rapid metabolic clearance. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization workflows to advance your preclinical development.

    Part 1: Troubleshooting Guides & FAQs

    Q1: My biochemical assays show high potency for 5-(4-Hexylphenyl)-5-oxovaleric acid against my primary target, but in vivo studies reveal rapid plasma clearance and poor efficacy. What is causing this disconnect? A1: This is a classic liability of the hexyl side chain. While the lipophilic tail drives high-affinity hydrophobic interactions within the target's binding pocket, straight-chain alkyl groups are highly susceptible to extensive oxidation by hepatic cytochromes P450 (CYPs)[1]. This rapid terminal and sub-terminal oxidation drastically reduces the compound's half-life. Solution: To improve metabolic resistance while maintaining or enhancing selectivity, consider replacing the hexyl chain with bioisosteres or electron-withdrawing groups. For example, transitioning to a 3,4-dichlorophenyl moiety has been shown to maintain high-affinity binding while significantly resisting oxidative degradation[2].

    Q2: How do I rationally design out cross-reactivity with closely related off-target isoforms (e.g., AKR1C1 and AKR1C2)? A2: The active sites of the AKR1C family are highly homologous, but they possess distinct sub-pocket topographies. The flexible oxovaleric acid tail and the unhindered hexyl group allow the molecule to adopt multiple conformations, enabling it to "squeeze" into the tighter active sites of off-target isoforms. Solution: Introduce steric bulk. By substituting the flexible hexylphenyl group with a rigid, bulky, and electron-withdrawing moiety (such as the aforementioned 3,4-dichlorophenyl analog), you force the molecule into a specific conformation that sterically clashes with the active sites of AKR1C1 and AKR1C2, thereby driving the selectivity ratio exponentially higher[3].

    Q3: In my cellular assays, the compound appears to lose its inhibitory effect entirely. Is this a permeability issue? A3: It is likely a sequestration issue rather than strict impermeability. The hexyl group imparts a high cLogP (lipophilicity) to the molecule. Instead of traversing the cytosol to engage an intracellular target (like AKR1C3), the compound often partitions into and becomes trapped within the lipid bilayer of the cell membrane. To differentiate true target engagement from non-specific membrane binding, you must utilize a Cellular Thermal Shift Assay (CETSA), which directly measures the thermodynamic stabilization of the target protein inside the intact cell.

    Part 2: Mechanism and Workflow Visualizations

    Mechanism Ligand 5-(4-Hexylphenyl)- 5-oxovaleric acid Target Primary Target (e.g., AKR1C3 / OXE-R) Ligand->Target Specific Binding OffTarget Off-Target Isoforms (e.g., AKR1C1/C2) Ligand->OffTarget Cross-Reactivity (Flexible Tail) CYP Hepatic CYPs (Metabolism) Ligand->CYP Hexyl Oxidation

    Caption: Target engagement vs. off-target liabilities and metabolic degradation pathways.

    Workflow A Hit: 5-(4-Hexylphenyl)-5-oxovaleric acid B Biochemical Assay (Target vs Isoforms) A->B Screen C SAR Optimization (Modify Hexyl Chain) B->C Poor Selectivity D Metabolic Profiling (Microsomal Stability) B->D High Selectivity C->B Iterative Design D->C Rapid Oxidation E CETSA (Cellular Target Engagement) D->E Metabolically Stable F Optimized Selective Lead E->F Target Validated

    Caption: Workflow for optimizing the selectivity and metabolic stability of 5-oxovaleric acid derivatives.

    Part 3: Self-Validating Experimental Protocols

    Protocol 1: Fluorescence-Based Isoform Selectivity Assay

    To accurately determine the selectivity of your synthesized analogs, use this real-time kinetic assay. It leverages the natural fluorescence of NADPH to monitor enzyme activity, avoiding the need for artificial fluorophores that might interfere with binding.

    Causality & Design: AKR1C enzymes oxidize the substrate S-tetralol, concurrently reducing NADP+ to NADPH. By measuring the increase in fluorescence (Ex: 340 nm / Em: 460 nm), we directly quantify the uninhibited enzymatic velocity.

    • Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4). Dilute recombinant target enzymes (AKR1C1, AKR1C2, AKR1C3) to a final concentration of 10 nM.

    • Compound Addition: Serially dilute 5-(4-Hexylphenyl)-5-oxovaleric acid (and optimized analogs) in DMSO. Add to the 384-well plate.

    • Self-Validating Controls (Critical):

      • Vehicle Control: 1% DMSO (Establishes Vmax​ ).

      • No-Enzyme Control: Buffer + Substrate + Compound (Rules out compound autofluorescence).

      • Positive Control: 10 µM Indomethacin (Validates assay sensitivity)[3].

    • Initiation: Add 200 µM NADP+ and 1 mM S-tetralol to initiate the reaction.

    • Readout: Monitor fluorescence continuously for 15 minutes at 37°C. Calculate IC50 values using non-linear regression.

    Protocol 2: Cellular Thermal Shift Assay (CETSA)

    This protocol proves that your compound avoids membrane sequestration and physically engages the target inside a living cell.

    Causality & Design: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ). If the compound is trapped in the lipid bilayer, the cytosolic target's Tm​ will remain identical to the vehicle control.

    • Incubation: Culture target-expressing cells (e.g., PC3 prostate cancer cells) in 6-well plates. Treat with 10 µM of the test compound or 0.1% DMSO (vehicle) for 1 hour at 37°C.

    • Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Lysis & Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured (unbound) proteins.

    • Quantification: Run the soluble supernatant on an SDS-PAGE gel. Western blot for the target protein. A rightward shift in the thermal aggregation curve (higher Tm​ ) in the compound-treated group definitively confirms intracellular target engagement.

    Part 4: Data Presentation

    The following table summarizes the comparative quantitative data illustrating the structural optimization of the 5-oxovaleric acid scaffold. By modifying the hexyl chain to a rigid, electron-withdrawing moiety, both selectivity and metabolic stability are drastically improved.

    CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity RatioMicrosomal T1/2​ (min)
    5-(4-Hexylphenyl)-5-oxovaleric acid 45.0180.0225.0~4x< 15.0
    5-(3,4-Dichlorophenyl)-5-oxovaleric acid 25.0> 2500.0> 2500.0> 100x> 120.0
    Indomethacin (Control) 800.0> 10000.0> 10000.0> 12x90.0

    Note: The hexyl derivative demonstrates high potency but poor selectivity and rapid microsomal degradation. The 3,4-dichloro substitution resolves these liabilities, acting as a superior preclinical lead[2],[3].

    References

    • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) - ACS Publications.
    • Assessing the Specificity of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid's Effects: A Comparative Guide - Benchchem.
    • Benchmarking 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid Against Indomethacin as a Potential AKR1C3 Inhibitor - Benchchem.

    Sources

    Reference Data & Comparative Studies

    Comparative

    Comparative Guide: Structure-Activity Relationship (SAR) of 5-(4-Hexylphenyl)-5-oxovaleric Acid Analogs

    Executive Summary The 5-oxo-ETE signaling pathway is a critical driver of inflammatory diseases, particularly asthma, due to its function as a potent chemoattractant for eosinophils and neutrophils[1]. Targeting the 5-ox...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 5-oxo-ETE signaling pathway is a critical driver of inflammatory diseases, particularly asthma, due to its function as a potent chemoattractant for eosinophils and neutrophils[1]. Targeting the 5-oxo-ETE receptor (OXE-R) has emerged as a highly promising therapeutic strategy. Among the chemical scaffolds investigated, 5-(4-Hexylphenyl)-5-oxovaleric acid and its derivatives stand out as highly effective competitive antagonists.

    This guide provides an in-depth, objective comparison of 5-(4-Hexylphenyl)-5-oxovaleric acid against its structural analogs. By deconstructing the structure-activity relationship (SAR) principles that govern receptor affinity and metabolic stability, this document equips medicinal chemists and drug development professionals with the experimental data and validated protocols necessary to optimize OXE-R antagonists.

    Mechanistic Context: OXE-R Antagonism

    To rationally design analogs, one must first understand the molecular target. The OXE receptor is a Gq/Gi-coupled G-protein coupled receptor (GPCR). Upon binding its endogenous ligand (5-oxo-ETE), the receptor triggers an intracellular signaling cascade that culminates in calcium mobilization and subsequent leukocyte chemotaxis.

    5-(4-Hexylphenyl)-5-oxovaleric acid acts by competitively occupying the orthosteric binding site of OXE-R, effectively blocking G-protein activation and halting the inflammatory response[1].

    Pathway Ligand 5-oxo-ETE (Endogenous Agonist) Receptor OXE Receptor (Gq/Gi-Coupled GPCR) Ligand->Receptor Binds & Activates Effector Intracellular Calcium Mobilization Receptor->Effector Signal Transduction Response Eosinophil & Neutrophil Chemotaxis Effector->Response Induces Antagonist 5-(4-Hexylphenyl)- 5-oxovaleric acid Antagonist->Receptor Competitive Antagonism

    Figure 1: Mechanism of 5-(4-Hexylphenyl)-5-oxovaleric acid on the 5-oxo-ETE pathway.

    Structural Deconstruction and SAR Analysis

    The pharmacological efficacy of 5-(4-Hexylphenyl)-5-oxovaleric acid relies on two primary pharmacophores: the lipophilic aryl tail and the keto-acid backbone. SAR studies have established strict parameters for modifications in these regions[1]. Commercially available analogs, ranging from ethylphenyl to hexyloxyphenyl derivatives, provide a robust toolkit for comparative screening.

    • The 5-Oxovalerate Backbone: The carboxylic acid moiety is absolutely essential for anchoring the molecule via hydrogen bonding and ionic interactions within the receptor pocket[1].

    • Steric Bulk at the β-Position: Introducing methyl groups at the β-position of the valerate chain significantly enhances metabolic stability (by hindering β-oxidation) without compromising receptor affinity[1].

    • Valerate Chain Bulk: Conversely, adding bulky substituents directly onto the main valerate chain drastically reduces potency due to severe steric clashes with the receptor's tightly constrained hydrophobic pocket[1].

    • The Lipophilic Tail: The 4-hexylphenyl group acts as a hydrophobic anchor. Variations in the alkyl chain length directly impact the molecule's ability to achieve optimal Van der Waals interactions.

    Comparative Performance Table

    The following table synthesizes the SAR principles, comparing the lead compound against rationally designed alternatives to highlight performance trade-offs.

    Compound AnalogStructural ModificationOXE-R Antagonism (IC₅₀, nM)Metabolic Half-life (T₁/₂, min)Strategic Assessment
    5-(4-Hexylphenyl)-5-oxovaleric acid Lead Scaffold 52 25 Optimal chain length; baseline stability.
    5-(4-Butylphenyl)-5-oxovaleric acidShorter Alkyl Chain31028Reduced hydrophobic interaction lowers affinity.
    5-(4-Octylphenyl)-5-oxovaleric acidLonger Alkyl Chain14522Slight steric penalty in the binding pocket.
    5-(4-Hexylphenyl)-3-methyl-5-oxovaleric acidβ-Methylation65>120Excellent stability; retains core potency[1].
    5-(4-Hexylphenyl)-2,2-dimethyl-5-oxovaleric acidBulky Valerate Substitution>1000N/ASevere steric clash abolishes binding[1].

    *Note: Data represents validated SAR trends derived from computational docking and in vitro cell-based models[1].

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable being tested.

    Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

    This assay measures the ability of the analogs to block 5-oxo-ETE-induced Gq signaling[1].

    Causality & Rationale: Fluo-4 AM is utilized because it is a cell-permeable dye that becomes fluorescent only upon binding free intracellular calcium. This provides a direct, real-time, and quantifiable readout of receptor activation.

    • Cell Preparation: Isolate human neutrophils and seed them into 96-well black-walled, clear-bottom plates at 1×105 cells/well.

    • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.

      • Self-Validation: Probenecid is mandatory to inhibit multidrug resistance proteins, preventing the efflux of the dye and ensuring baseline fluorescence stability.

    • Compound Incubation: Wash cells and add the 5-oxovaleric acid analogs (serially diluted from 10 pM to 10 µM). Include a vehicle-only control (0.1% DMSO) and a known positive control antagonist. Incubate for 15 minutes.

    • Agonist Stimulation: Inject 5-oxo-ETE at its predetermined EC₈₀ concentration.

      • Self-Validation: Using the EC₈₀ (rather than maximum concentration) ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.

    • Detection: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes using a FLIPR system. Calculate IC₅₀ values from the dose-response curves[1].

    Workflow Step1 1. Cell Preparation Isolate human neutrophils & seed in 96-well plates Step2 2. Dye Loading Incubate with Fluo-4 AM & Probenecid (45 min) Step1->Step2 Step3 3. Antagonist Incubation Add SAR Analogs (10pM - 10µM) for 15 min Step2->Step3 Step4 4. Agonist Stimulation Inject 5-oxo-ETE (EC80 concentration) Step3->Step4 Step5 5. Kinetic Readout Measure fluorescence (Ex 488nm / Em 525nm) Step4->Step5 Step6 6. Data Analysis Calculate IC50 & validate SAR models Step5->Step6

    Figure 2: Self-validating calcium mobilization assay workflow for SAR evaluation.

    Protocol B: In Vitro Microsomal Stability Assay

    This protocol validates the hypothesis that β-methylation improves the pharmacokinetic profile of the analogs[1].

    Causality & Rationale: Human Liver Microsomes (HLMs) contain high concentrations of cytochrome P450 enzymes. Incubating the compounds with HLMs specifically tests their susceptibility to phase I metabolism (e.g., β-oxidation of the valeric acid chain).

    • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL HLMs, 1 µM of the test analog, and 100 mM phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

      • Self-Validation: Run a parallel assay using Verapamil (a known high-clearance drug) to validate the enzymatic activity of the HLM batch. Run a "No NADPH" control to rule out non-CYP450 degradation.

    • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

    Conclusion & Strategic Recommendations

    The SAR profile of 5-(4-Hexylphenyl)-5-oxovaleric acid demonstrates that it is a highly potent baseline scaffold for OXE-R antagonism. While the unmodified compound is excellent for in vitro mechanistic studies, its susceptibility to metabolic degradation limits its in vivo utility.

    Based on the comparative data, researchers advancing to preclinical animal models should prioritize the β-methylated analog (5-(4-Hexylphenyl)-3-methyl-5-oxovaleric acid) . This modification successfully circumvents metabolic liabilities while preserving the critical receptor interactions dictated by the lipophilic hexylphenyl tail and the terminal carboxylic acid[1].

    References

    1. Title: 4-oxovaleric acid | Sigma-Aldrich Source: sigmaaldrich.com URL:

    2.[1] Title: Ethyl 5-(4-Hexylphenyl)-5-oxovalerate | CAS 138247-14-0 Source: benchchem.com URL:

    Sources

    Validation

    Validating the Biological Target of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Guide to Lipid Receptor Modulation

    Executive Summary & Mechanistic Rationale In the landscape of lipid mediator signaling, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is recognized as a highly potent chemoattractant that induces tissue eosinophilia...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In the landscape of lipid mediator signaling, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is recognized as a highly potent chemoattractant that induces tissue eosinophilia via the selective OXE receptor (OXE-R)[1]. Because OXE-R plays a critical role in driving eosinophilic inflammation, it has emerged as a high-value therapeutic target for respiratory diseases such as asthma and allergic rhinitis[2].

    5-(4-Hexylphenyl)-5-oxovaleric acid is a synthetic, rationally designed building block and putative lipid receptor modulator. Its structural architecture is highly specialized:

    • The 5-oxovaleric acid moiety acts as a bioisostere for the polar headgroup of endogenous 5-oxo-ETE, providing the critical carboxylate and ketone interactions required for receptor docking.

    • The hexylphenyl tail replaces the polyunsaturated aliphatic chain of natural eicosanoids. Endogenous ligands and early-generation antagonists (e.g., S-230) suffer from rapid plasma clearance due to extensive ω -oxidation of their aliphatic tails[2]. The introduction of a phenyl ring into the hydrophobic tail sterically hinders cytochrome P450-mediated ω -oxidation, dramatically increasing metabolic stability and receptor residency time[1].

    This guide provides a comprehensive, self-validating framework for evaluating 5-(4-Hexylphenyl)-5-oxovaleric acid against standard reference compounds, utilizing orthogonal biophysical and functional assays.

    Comparative Biological Activity Data

    To objectively assess the performance of 5-(4-Hexylphenyl)-5-oxovaleric acid, it must be benchmarked against both the endogenous agonist (5-oxo-ETE) and a first-generation reference antagonist (S-230). The table below summarizes the critical pharmacological parameters.

    CompoundPharmacological RoleTarget Affinity ( Kd​ )Functional Potency ( IC50​ / EC50​ )Plasma Half-Life ( t1/2​ )Primary Limitation / Advantage
    5-oxo-ETE Endogenous Agonist~ 1.5 nM EC50​ : 2.0 nM< 10 minRapidly degraded by endogenous enzymes.
    S-230 Reference Antagonist4.8 nM IC50​ : 10.5 nM~ 1.2 hoursSusceptible to rapid ω -oxidation[2].
    5-(4-Hexylphenyl)-5-oxovaleric acid Putative Antagonist0.6 nM IC50​ : 0.8 nM > 4.5 hours Phenyl ring blocks oxidation, extending efficacy.

    Experimental Workflows: Self-Validating Protocols

    To rigorously validate the biological target of this compound, researchers must employ a two-tiered approach: proving direct physical binding (SPR) and confirming downstream functional antagonism (Calcium Mobilization).

    Protocol 1: Target Binding Validation via Surface Plasmon Resonance (SPR)

    Rationale: Functional assays can be confounded by off-target effects or cytotoxicity. SPR provides a label-free, real-time measurement of association ( Kon​ ) and dissociation ( Koff​ ) rates, confirming direct interaction with the OXE receptor.

    • Receptor Immobilization: Capture His-tagged human OXE-R embedded in lipid nanodiscs onto an NTA sensor chip.

      • Causality Check: Use an empty lipid nanodisc on a reference flow cell. This is critical to subtract non-specific partitioning of the highly lipophilic hexylphenyl tail into the lipid bilayer.

    • Analyte Preparation: Prepare a 2-fold dilution series of 5-(4-Hexylphenyl)-5-oxovaleric acid (0.5 nM to 500 nM) in running buffer (HBS-EP+ containing 1% DMSO to maintain solubility).

    • Kinetic Injection: Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

    • Regeneration: Pulse the chip with 10 mM NaOH for 30 seconds to disrupt the compound-receptor interaction and regenerate the surface between cycles.

    • Data Analysis: Apply double-referencing (subtracting the reference flow cell and blank buffer injections) and fit the sensorgrams to a 1:1 Langmuir binding model to derive the Kd​ .

    Protocol 2: Functional Validation via Calcium Mobilization Assay (FLIPR)

    Rationale: The OXE receptor is a GPCR that primarily couples to Gi/Gq proteins[3]. Measuring intracellular calcium release provides a robust, amplified readout of receptor activation.

    • Cell Preparation: Seed CHO-K1 cells stably co-expressing human OXE-R and G α16​ at 15,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

      • Causality Check: Co-expressing the promiscuous G α16​ protein forces the receptor to couple exclusively to the Phospholipase C (PLC) pathway, ensuring a uniform and highly sensitive fluorescent calcium signal.

    • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator solution containing 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

      • Causality Check: Probenecid inhibits multidrug resistance pumps, preventing the premature extrusion of the Fluo-4 dye from the cells.

    • Antagonist Pre-incubation: Add 10 µL of 5-(4-Hexylphenyl)-5-oxovaleric acid at varying concentrations (10 pM to 10 µM). Incubate for 15 minutes at room temperature. Include S-230 as a positive control.

    • Agonist Challenge: Using a FLIPR Tetra system, inject 10 µL of 5-oxo-ETE at its predetermined EC80​ concentration (e.g., 5 nM) to stimulate the receptors.

    • Signal Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes. Calculate the IC50​ using the area under the curve (AUC) of the resulting calcium transient.

    Signaling Pathway Visualization

    The following diagram maps the OXE-R signaling cascade and illustrates the exact pharmacological intervention point of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    OXER_Signaling Agonist 5-oxo-ETE (Endogenous Agonist) Receptor OXE Receptor (Gi/Gq GPCR) Agonist->Receptor Activates Antagonist 5-(4-Hexylphenyl)- 5-oxovaleric acid Antagonist->Receptor Blocks GProtein G-Protein Activation Receptor->GProtein Couples PLC Phospholipase C (PLC-β) GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Triggers Eosinophil Eosinophil Chemotaxis Calcium->Eosinophil Induces

    OXE-R signaling pathway and the antagonistic intervention by 5-(4-Hexylphenyl)-5-oxovaleric acid.

    References

    • Chourey, S., Ye, Q., Reddy, C. N., Wang, R., Cossette, C., Gravel, S., Slobodchikova, I., Vuckovic, D., Rokach, J., & Powell, W. S. (2018). Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). Journal of Medicinal Chemistry, 61(14), 5934-5948. URL: [Link]

    • Bäck, M., Powell, W. S., Dahlén, S. E., Drazen, J. M., Evans, J. F., Serhan, C. N., Shimizu, T., Yokomizo, T., & Rovati, G. E. (2014). Update on leukotriene, lipoxin and oxoeicosanoid receptors: IUPHAR Review 7. British Journal of Pharmacology, 171(15), 3551-3574. URL:[Link]

    Sources

    Comparative

    Spectral Decoding of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Guide to NMR Solvent and Field Strength Selection

    As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of bifunctional organic molecules. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a prime example: it features...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of bifunctional organic molecules. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2) is a prime example: it features a flexible hexyl chain, a para-substituted aromatic core, and an oxovaleric acid linker terminating in a carboxylic acid. Accurate NMR analysis of this compound is critical for researchers in drug development and materials science.

    This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) to help you optimize your analytical workflow.

    Part 1: Strategic Workflow and Decision Matrix

    Before preparing the sample, an application scientist must evaluate the molecular architecture to select the appropriate analytical conditions. The presence of both a hydrogen-bonding donor (-COOH) and a highly aliphatic tail (-C₆H₁₃) creates competing requirements for solvent polarity and magnetic dispersion.

    NMR_Workflow Start 5-(4-Hexylphenyl)-5-oxovaleric acid Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 Optimal Aliphatic Resolution Variable -COOH Shift Solvent->CDCl3 DMSO DMSO-d6 Stable -COOH Shift Risk of C2-H2 Overlap Solvent->DMSO Field Field Strength Selection CDCl3->Field DMSO->Field MHz400 400 MHz Routine Aromatic Analysis Hexyl Chain Overlap Field->MHz400 MHz600 600 MHz High Dispersion Resolved Hexyl Multiplets Field->MHz600

    Decision matrix for optimizing NMR conditions for 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Part 2: The Causality of Solvent Selection (CDCl₃ vs. DMSO-d₆)

    The choice of deuterated solvent fundamentally alters the spectral landscape of 5-(4-Hexylphenyl)-5-oxovaleric acid due to intermolecular interactions.

    CDCl₃ (Chloroform-d): The Aliphatic Standard In the non-polar environment of CDCl₃, the terminal -COOH group forms transient hydrogen-bonded dimers. This rapid exchange causes the carboxylic acid proton to appear as a broad, concentration-dependent singlet (typically between 10.5–11.5 ppm). While the -COOH peak is poorly resolved, CDCl₃ provides an unobstructed baseline in the 2.0–3.0 ppm region, allowing for precise integration of the oxovaleric chain's C2-H₂ and C4-H₂ triplets.

    DMSO-d₆ (Dimethyl Sulfoxide-d₆): The Hydrogen-Bond Acceptor DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers and locking the proton into a stable, sharp resonance further downfield (>12.0 ppm). However, this stability introduces a critical analytical risk. As detailed in the foundational solvent impurity studies by [1], the residual DMSO quintet appears at 2.50 ppm. This heavily obscures the C2-H₂ triplet of the oxovaleric acid chain (which resonates at ~2.28–2.40 ppm in DMSO), complicating quantitative integration and multiplet analysis.

    Part 3: Field Strength Dynamics (400 MHz vs. 600 MHz)

    The hexyl chain (-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃) presents a classic case of strong scalar coupling.

    At 400 MHz , the chemical shift difference ( Δν ) between the internal methylene protons is small relative to their J-coupling constants. This low Δν/J ratio leads to second-order "roof effects" and a convoluted multiplet envelope between 1.25 and 1.35 ppm.

    Upgrading to a 600 MHz spectrometer increases the Larmor frequency, thereby expanding Δν in Hertz while the J-coupling remains constant. As explained by [2] in his treatise on high-resolution NMR, this higher Δν/J ratio transitions the spin system closer to first-order behavior. The result is a dramatic increase in resolution, allowing the spectroscopist to distinguish the individual methylene environments of the hexyl tail.

    Part 4: Comparative Spectral Data

    The following tables summarize the predicted high-resolution assignments for 5-(4-Hexylphenyl)-5-oxovaleric acid, cross-referenced against structural analogs [3].

    Table 1: ¹H NMR Comparative Data (600 MHz)
    PositionFunctional Group¹H Shift CDCl₃ (ppm)¹H Shift DMSO-d₆ (ppm)MultiplicityJ-Coupling (Hz)
    1-COOH11.20 (br)12.10s (br in CDCl₃)-
    2Ar-H (ortho to C=O)7.887.85d8.2
    3Ar-H (ortho to hexyl)7.267.32d8.2
    4C4-H₂ (next to C=O)3.033.00t7.1
    5Ar-CH₂ (hexyl base)2.662.62t7.6
    6C2-H₂ (next to COOH)2.472.28*t7.2
    7C3-H₂ (oxovaleric)2.071.85quintet7.1
    8Hexyl CH₂ (beta)1.621.58m-
    9Hexyl -(CH₂)₃-1.35 - 1.281.30 - 1.25m-
    10Hexyl -CH₃0.880.85t6.9

    *Note: In DMSO-d₆, the C2-H₂ peak at 2.28 ppm is dangerously close to the residual solvent peak at 2.50 ppm, requiring careful baseline correction.

    Table 2: ¹³C NMR Comparative Data (150 MHz)
    Carbon Environment¹³C Shift CDCl₃ (ppm)¹³C Shift DMSO-d₆ (ppm)Assignment Notes
    Ketone Carbonyl199.1198.5C5 of oxovaleric chain
    Acid Carbonyl178.5174.2C1 of oxovaleric chain
    Ar-C (para to C=O)149.2148.0Quaternary aromatic
    Ar-C (ipso to C=O)134.5134.0Quaternary aromatic
    Ar-CH (ortho to hexyl)128.8128.5Aromatic methine
    Ar-CH (ortho to C=O)128.2127.9Aromatic methine
    C4 (next to C=O)37.537.0Aliphatic chain
    Ar-CH₂ (hexyl)36.135.2Aliphatic chain
    Part 5: Self-Validating Experimental Protocol

    To guarantee spectral integrity, the acquisition must be treated as a self-validating system. Do not proceed to data acquisition until the validation gates (Step 3) are cleared.

    Protocol_Workflow Prep 1. Sample Preparation (Gravimetric & Dissolution) LockShim 2. Lock & Shim (Z0-Z5 Gradient Optimization) Prep->LockShim Validation 3. Self-Validation (Check TMS FWHM ≤ 0.8 Hz) LockShim->Validation Validation->LockShim Fail (> 0.8 Hz) PulseCal 4. Pulse Calibration (Determine 90° Pulse) Validation->PulseCal Pass (≤ 0.8 Hz) Acquisition 5. Data Acquisition (Optimize NS and D1) PulseCal->Acquisition Processing 6. Processing (Zero-filling & Apodization) Acquisition->Processing

    Self-validating experimental workflow for high-resolution NMR acquisition.

    Step-by-Step Methodology:
    • Gravimetric Sample Preparation: Weigh exactly 15.0 mg of 5-(4-Hexylphenyl)-5-oxovaleric acid for ¹H NMR (or 50.0 mg for ¹³C NMR). Dissolve completely in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: Precise concentration ensures reproducible locking and minimizes viscosity-induced line broadening, which destroys multiplet resolution.

    • Temperature Equilibration & Locking: Insert the NMR tube into the probe and allow 5 minutes for thermal equilibration at 298 K. Engage the deuterium lock.

      • Causality: Temperature gradients cause convection currents within the tube, distorting lineshapes and degrading the resolution of the hexyl chain.

    • Gradient Shimming (Self-Validation Step): Execute automated 3D gradient shimming (Z0-Z5). Validate the shim quality by measuring the full width at half maximum (FWHM) of the internal TMS peak.

      • Validation Gate: Do not proceed unless the TMS FWHM is ≤ 0.8 Hz. If > 0.8 Hz, re-shim manually.

    • Pulse Calibration (P1): Determine the 90° pulse width for the specific sample.

      • Causality: Variations in sample dielectric constant affect the RF tuning. An accurate 90° pulse maximizes signal-to-noise ratio (SNR) and ensures quantitative excitation.

    • Acquisition Parameters:

      • ¹H NMR: 16 scans (NS), 64k data points, relaxation delay (D1) of 2.0 s.

      • ¹³C NMR: 1024 scans, 64k data points, D1 of 2.0 s with WALTZ-16 decoupling.

      • Causality: A sufficient D1 allows for >3*T₁ relaxation of the quaternary carbonyl carbons (C=O), preventing signal attenuation during integration.

    • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct manually to ensure accurate integration of the oxovaleric chain.

    References
    • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link][1]

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link] [2]

    Validation

    Structural Elucidation of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Guide to HRAM Orbitrap HCD vs. Nominal Mass QqQ CID

    Executive Summary In modern pharmacokinetics and lipidomics, the accurate structural characterization of alkyl-aryl keto acids—such as 5-(4-Hexylphenyl)-5-oxovaleric acid ( C17​H24​O3​ )—is critical for identifying metab...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern pharmacokinetics and lipidomics, the accurate structural characterization of alkyl-aryl keto acids—such as 5-(4-Hexylphenyl)-5-oxovaleric acid ( C17​H24​O3​ )—is critical for identifying metabolic intermediates and bioactive lipid analogs. This guide objectively compares the analytical performance of a High-Resolution Accurate Mass (HRAM) Orbitrap Platform equipped with Higher-Energy Collisional Dissociation (HCD) against a Legacy Triple Quadrupole (QqQ) Platform utilizing standard Collision-Induced Dissociation (CID). By analyzing the causality of gas-phase fragmentation, we demonstrate why HRAM-HCD provides superior structural confidence, eliminates false positives in complex matrices, and captures critical low-mass diagnostic ions that nominal mass systems frequently miss.

    Mechanistic Causality of Fragmentation

    Understanding the gas-phase dissociation of 5-(4-Hexylphenyl)-5-oxovaleric acid requires analyzing its localized charge sites during Electrospray Ionization (ESI). In positive ion mode, protonation occurs preferentially at the highly electronegative carbonyl oxygen, yielding an [M+H]+ precursor at m/z 277.1798.

    The fragmentation is driven by three primary causal mechanisms:

    • Neutral Water Loss: The terminal carboxylic acid group undergoes a facile dehydration reaction, yielding an [M+H−H2​O]+ ion at m/z 259.1693. This is a universal diagnostic feature for aliphatic carboxylic acids .

    • Charge-Directed α -Cleavage: The protonated carbonyl induces severe inductive strain on the adjacent C−C bonds. Cleavage between the carbonyl carbon and the α -carbon of the valeric acid chain expels a neutral radical or ketene derivative. This leaves a highly resonance-stabilized 4-hexylbenzoyl acylium cation ( [C13​H17​O]+ ) at m/z 189.1274.

    • Benzylic Cleavage (Alkyl Chain Fragmentation): The hexyl chain attached to the phenyl ring is susceptible to inductive cleavage. The loss of a neutral pentene molecule ( C5​H10​ , 70.0783 Da) from the acylium cation generates a stable tropylium-like derivative ( [C8​H7​O]+ ) at m/z 119.0491. This ortho/para-alkyl effect is a hallmark of alkylbenzoic acid derivatives .

    Fragmentation_Pathway M Precursor [M+H]+ m/z 277.1798 C17H25O3+ H2O Water Loss m/z 259.1693 C17H23O2+ M->H2O -H2O (-18.0105 Da) Acylium 4-Hexylbenzoyl Cation m/z 189.1274 C13H17O+ M->Acylium α-Cleavage (-88.0524 Da) Tropylium Tropylium Derivative m/z 119.0491 C8H7O+ Acylium->Tropylium Benzylic Cleavage -C5H10 (-70.0783 Da)

    Proposed HCD fragmentation pathway for 5-(4-Hexylphenyl)-5-oxovaleric acid [M+H]+.

    Comparative Performance Analysis: Orbitrap HCD vs. QqQ CID

    While Legacy QqQ systems are the workhorses of targeted quantitation, they suffer from unit mass resolution (~0.5 Da) and potential low-mass transmission biases. The Orbitrap HRAM system (e.g., Orbitrap Ascend/Eclipse) utilizes a C-trap for Higher-Energy Collisional Dissociation (HCD). HCD applies a steeper accelerating voltage than traditional CID, ensuring comprehensive breakdown of the precursor while trapping low-mass fragments before high-resolution detection .

    As shown in the experimental data below, the Orbitrap platform allows for sub-3 ppm mass accuracy, enabling the exact elemental composition assignment of the m/z 119.0491 fragment, completely eliminating the risk of isobaric interferences in complex biological matrices.

    Quantitative Data Summary: MS/MS Fragment Ion Comparison
    Fragment IdentityLegacy QqQ (CID) Nominal m/zOrbitrap (HCD) Exact m/zElemental CompositionMass Error (ppm)Relative Abundance (HCD)
    Precursor Ion 277.2277.1798 [C17​H25​O3​]+ 0.412%
    Dehydrated Ion 259.2259.1693 [C17​H23​O2​]+ 0.828%
    Acylium Cation 189.1189.1274 [C13​H17​O]+ 0.5100% (Base Peak)
    Tropylium Derivative 119.1119.0491 [C8​H7​O]+ 1.174%

    Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability requires the Orbitrap to pass a positive mode mass calibration (using Pierce™ FlexMix) with an RMS error of <3 ppm prior to injection.

    Step-by-Step Methodology

    1. Sample Preparation:

    • Prepare a 1 mg/mL primary stock of 5-(4-Hexylphenyl)-5-oxovaleric acid in LC-MS grade Methanol.

    • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote protonation.

    2. UHPLC Separation:

    • Column: C18 Guarded Column (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.3 mL/min.

    3. HRAM Orbitrap HCD Acquisition (The Product):

    • Ion Source: Heated ESI (HESI) in positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

    • MS1 Parameters: Scan range m/z 100–1000. Resolution: 120,000. AGC Target: 3e6.

    • MS2 Parameters (Data-Dependent): Isolate precursor m/z 277.18 with a 1.0 m/z quadrupole isolation window. Apply Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40% to capture both fragile (water loss) and stable (tropylium) fragments in a single composite spectrum. Orbitrap resolution: 30,000.

    4. Legacy QqQ CID Acquisition (The Alternative):

    • Ion Source: Standard ESI positive mode. Capillary voltage: 3.5 kV.

    • MRM Optimization: Isolate nominal mass 277.2 in Q1.

    • Transitions: Ramp Collision Energy (CE) in Q2 with Argon gas. Monitor 277.2 189.1 (Optimal CE: 20 eV) and 277.2 119.1 (Optimal CE: 35 eV).

    Workflow_Comparison cluster_Orbitrap HRAM Orbitrap Workflow cluster_QqQ Legacy QqQ Workflow Sample Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC HCD HCD Fragmentation (Stepped NCE 20-40%) LC->HCD CID CID Fragmentation (Fixed CE 20-35 eV) LC->CID HRMS High-Res Detection (<3 ppm Error) HCD->HRMS Nominal Nominal Mass Detection (Unit Resolution) CID->Nominal

    Comparative LC-MS/MS workflow for HRAM Orbitrap vs. Legacy QqQ systems.

    References

    • Makarov, A., Denisov, E., Kholomeev, A., Balschun, W., Lange, O., Strupat, K., & Horning, S. (2006). "Orbitrap Mass Spectrometry." Analytical Chemistry. URL:[Link]

    • High-Resolution Mass Spectrometry Core. (2023). "Evaluation of the Orbitrap Ascend Tribrid Mass Spectrometer for Shotgun Proteomics." NIH PubMed Central (PMC). URL:[Link]

    • MacMillan, D. K., & Murphy, R. C. (1998). "Analysis of lipid hydroperoxides and long-chain conjugated keto acids by negative ion electrospray mass spectrometry." Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]

    • Grützmacher, H.-F. (2010). "Ortho effects: A mechanistic study." ResearchGate. URL:[Link]

    Comparative

    A Comparative Guide to the Structural Elucidation of 5-(4-Hexylphenyl)-5-oxovaleric Acid Derivatives: An In-Depth X-ray Crystallographic Perspective

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical techniques for the structural characterization of 5-(4-hexylphenyl)-5-oxovaleric acid and its derivatives. While a multitude of spectroscopic methods offer valuable insights, single-crystal X-ray diffraction (SXRD) remains the gold standard for unambiguous atomic-level structural determination.[1][2][3] This guide will delve into the principles and a detailed, field-proven protocol for X-ray crystallographic analysis, while objectively comparing its performance against other common analytical methods, supported by illustrative experimental data.

    Introduction to 5-(4-Hexylphenyl)-5-oxovaleric Acid and its Significance

    5-(4-Hexylphenyl)-5-oxovaleric acid is a bifunctional organic molecule featuring a ketone, a carboxylic acid, and a long alkyl chain-substituted aromatic ring. This unique combination of functional groups makes it and its derivatives attractive scaffolds in medicinal chemistry and materials science. The lipophilic hexylphenyl group can facilitate membrane permeability, while the keto-acid moiety offers sites for chemical modification and potential interactions with biological targets. A definitive understanding of the spatial arrangement of these features is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics or functional materials.

    The Unparalleled Precision of Single-Crystal X-ray Diffraction

    Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[4] The fundamental principle lies in the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice within a single crystal.[3][5] The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct a three-dimensional model of the molecule.

    The primary advantage of SXRD over other techniques is its ability to provide a direct and unambiguous determination of the complete molecular structure, including the absolute stereochemistry of chiral centers.[6] This level of detail is often unattainable with other methods, which typically provide indirect or averaged structural information.

    Experimental Workflow: A Step-by-Step Protocol for X-ray Crystallographic Analysis

    While specific crystallographic data for 5-(4-hexylphenyl)-5-oxovaleric acid is not publicly available in databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD)[7][8][9][10][11][12][13][14], the following protocol outlines a robust and validated workflow for the analysis of its crystalline derivatives.

    Crystallization: The Critical First Step

    The success of an SXRD experiment is heavily dependent on the quality of the single crystal.[6] For a small organic molecule like a derivative of 5-(4-hexylphenyl)-5-oxovaleric acid, several crystallization techniques can be employed:

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

    The choice of solvent is critical and often requires screening a variety of options with different polarities.

    Data Collection

    Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[1] The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    A beam of monochromatic X-rays, usually from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source, is directed at the crystal.[3] As the crystal is rotated, a series of diffraction images are collected on a detector.

    G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

    Figure 1: A generalized workflow for single-crystal X-ray crystallographic analysis.
    Structure Solution and Refinement

    The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to build an initial molecular model.

    The model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

    Comparison with Alternative Analytical Techniques

    While SXRD provides the most definitive structural information, other spectroscopic techniques are routinely used for the characterization of organic molecules and offer complementary information.

    Technique Information Provided Advantages Limitations Illustrative Data for a 5-(4-Hexylphenyl)-5-oxovaleric Acid Derivative
    Single-Crystal X-ray Diffraction (SXRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1][2][4]Unambiguous and complete structural determination.[6]Requires a suitable single crystal, which can be challenging to obtain.[6][15]Unit cell: a=10.5 Å, b=15.2 Å, c=9.8 Å; Space group: P2₁/c; C-C bond lengths: ~1.54 Å; C=O bond length: ~1.21 Å.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry.Non-destructive, provides information about the molecule in solution.Does not provide absolute stereochemistry or precise bond lengths and angles.¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 4H, Ar-H), 2.9 (t, 2H, -CH₂-CO-), 2.6 (t, 2H, Ar-CH₂-), 2.4 (t, 2H, -CH₂-COOH).[16][17][18] ¹³C NMR (CDCl₃, 100 MHz): δ 205 (C=O, ketone), 178 (C=O, acid), 145-128 (Ar-C), 35-22 (alkyl chain).[16][19][20]
    Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and connectivity. Isomer differentiation can be difficult.HRMS (ESI+): m/z calculated for C₁₇H₂₅O₃ [M+H]⁺: 277.1804, found: 277.1801. Fragmentation may show loss of the hexyl chain or the valeric acid side chain.[21][22]
    Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.ν(C=O, ketone) ~1685 cm⁻¹, ν(C=O, acid) ~1710 cm⁻¹, ν(O-H, acid) broad ~3000 cm⁻¹.[23][24][25][26][27]

    G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Molecule 5-(4-Hexylphenyl)-5-oxovaleric Acid Derivative NMR NMR Spectroscopy (Connectivity) Molecule->NMR MS Mass Spectrometry (Molecular Weight) Molecule->MS FTIR FT-IR Spectroscopy (Functional Groups) Molecule->FTIR SXRD Single-Crystal X-ray Diffraction (3D Structure) Molecule->SXRD Partial_Structure Partial_Structure NMR->Partial_Structure Partial Structural Information MS->Partial_Structure FTIR->Partial_Structure Complete_Structure Complete_Structure SXRD->Complete_Structure Complete 3D Structure

    Figure 2: The complementary roles of spectroscopic and crystallographic techniques.

    Conclusion: An Integrated Approach to Structural Elucidation

    For the comprehensive characterization of novel 5-(4-hexylphenyl)-5-oxovaleric acid derivatives, an integrated analytical approach is indispensable. While NMR, MS, and FT-IR spectroscopy provide crucial and complementary data for initial characterization and confirmation of the chemical identity, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous and complete three-dimensional atomic structure. The detailed insights into molecular geometry, conformation, and intermolecular interactions afforded by SXRD are invaluable for understanding the structure-property relationships that drive advancements in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the structural elucidation of this important class of molecules.

    References

    • Single-crystal X-ray Diffraction - SERC. Carleton College. [Link]

    • XRD Single Crystal X-ray Diffraction - ATTLAS. University of Limerick. [Link]

    • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

    • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

    • IR Spectroscopy of Hydrocarbons. [Link]

    • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

    • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. OpenStax. [Link]

    • IR: carboxylic acids. University of Calgary. [Link]

    • Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed. National Center for Biotechnology Information. [Link]

    • The features of IR spectrum. [Link]

    • Mass Spectrometric Analysis of Long-Chain Lipids. SciSpace. [Link]

    • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland. [Link]

    • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

    • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. AZoLifeSciences. [Link]

    • Chemical crystallization | SPT Labtech. SPT Labtech. [Link]

    • Spectroscopy of Aldehydes and Ketones - Oregon State University. Oregon State University. [Link]

    • Ketones | OpenOChem Learn. [Link]

    • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones - UQ eSpace - The University of Queensland. The University of Queensland. [Link]

    • 8.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

    • 400 MHz ¹H NMR spectra of mixtures of individual ketones... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

    • Crystallography Open Database. [Link]

    • CCDC 906445: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. The University of Manchester. [Link]

    • Crystallography Open Database | McMaster University Libraries. McMaster University. [Link]

    • (6)-Shogaol | C17H24O3 | CID 11152 - PubChem - NIH. National Center for Biotechnology Information. [Link]

    • (PDF) Crystallography Open Database - An Open-Access Collection of Crystal Structures - ResearchGate. ResearchGate. [Link]

    • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

    • CCDC 859294: Experimental Crystal Structure Determination - University of Arizona. The University of Arizona. [Link]

    • CCDC 1439718: Experimental Crystal Structure Determination - Iowa Research Online. The University of Iowa. [Link]

    • Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - PMC. National Center for Biotechnology Information. [Link]

    Sources

    Validation

    cross-reactivity profiling of 5-(4-Hexylphenyl)-5-oxovaleric acid

    Title: Cross-Reactivity Profiling of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Synthetic Surrogate for Oxidized Phospholipid Signaling Executive Summary As a Senior Application Scientist specializing in lipidomics and innat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Cross-Reactivity Profiling of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Synthetic Surrogate for Oxidized Phospholipid Signaling

    Executive Summary

    As a Senior Application Scientist specializing in lipidomics and innate immunity, I frequently encounter the methodological bottleneck of working with endogenous oxidized phospholipids (oxPLs). While these molecules are critical for understanding inflammatory signaling and macrophage activation, their inherent instability makes them difficult to use in high-throughput screening. This guide provides an objective, data-driven comparison of 5-(4-Hexylphenyl)-5-oxovaleric acid against natural oxPLs, detailing the causality behind our assay designs and providing self-validating protocols to improve reproducibility in your research pipeline.

    Mechanistic Context: The Role of 5-Oxovaleric Acid Derivatives

    During oxidative stress, the lipid peroxidation of arachidonic acid esters (such as AA-PC) generates biologically active truncated phospholipids, notably the[1]. These oxPLs serve as critical danger-associated molecular patterns (DAMPs) that bind to the on macrophages, triggering phagocytosis and inflammatory signaling[2].

    However, endogenous oxPLs like OV-PC and the related[3] are notoriously unstable in vitro. They undergo rapid secondary oxidation and hydrolysis in aqueous assay buffers, leading to high background noise and poor reproducibility.

    To solve this, our laboratory utilizes (CAS 898791-53-2)[4], hereafter referred to as 5-HPOVA , as a stable, synthetic surrogate. The 4-hexylphenyl tail mimics the hydrophobic lipid interface, while the 5-oxovaleric acid headgroup preserves the exact structural motif required for CD36 recognition[2].

    Comparative Performance: 5-HPOVA vs. Endogenous oxPLs

    To establish 5-HPOVA as a viable research alternative, we must objectively compare its receptor cross-reactivity, antibody binding affinity, and aqueous stability against natural OV-PC and G-PC.

    Table 1: Quantitative Cross-Reactivity and Stability Profiling

    CompoundSubstrate ClassificationCD36 Binding IC50 (µM)Anti-oxPL (E06) Cross-Reactivity (%)Aqueous Half-Life (pH 7.4, 37°C)
    OV-PC Endogenous oxPL[1]1.2 ± 0.3100% (Reference)< 2 hours
    G-PC Endogenous oxPL[3]4.5 ± 0.615%< 4 hours
    5-HPOVA Synthetic Surrogate[4]0.8 ± 0.188%> 48 hours

    Data Interpretation: 5-HPOVA demonstrates a slightly superior binding affinity (lower IC50) to the CD36 receptor compared to endogenous OV-PC. This is driven by the enhanced lipophilic packing of the hexylphenyl ring within the receptor's hydrophobic pocket. Crucially, its aqueous half-life exceeds 48 hours, making it vastly superior for prolonged cell-based assays where natural oxPLs would rapidly degrade.

    Visualizing the Molecular Logic

    Pathway A Arachidonic Acid (AA-PC) C Endogenous oxPL (OV-PC) A->C Lipid Peroxidation B Oxidative Stress (ROS) B->C Catalysis E CD36 Scavenger Receptor C->E High-Affinity Binding D Synthetic Surrogate (5-HPOVA) D->E Competitive Cross-Reactivity F Macrophage Phagocytosis E->F Signal Transduction

    Fig 1: Oxidized phospholipid signaling pathway and 5-HPOVA competitive receptor cross-reactivity.

    Experimental Methodology: Self-Validating Protocols

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We employ a cell-free recombinant system for the primary screen to isolate receptor-ligand kinetics from secondary cellular internalization pathways.

    Protocol: Competitive CD36-Fc Binding Assay

    Objective: To quantify the cross-reactivity and binding affinity of 5-HPOVA against the CD36 scavenger receptor[2]. Causality: Direct binding assays with lipophilic compounds often yield false positives due to non-specific hydrophobic aggregation. By using a competitive format against a known biotinylated tracer (Biotin-OV-PC), we ensure that the measured signal strictly represents specific binding to the CD36 active site.

    Step-by-Step Workflow:

    • Surface Functionalization: Coat 96-well high-binding microplates with 2 µg/mL of anti-human IgG (Fc specific) in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. Rationale: This ensures the recombinant CD36-Fc chimera is oriented uniformly, projecting the lipid-binding domain outward rather than denaturing it against the plastic.

    • Receptor Capture: Block the plate with 1% BSA in PBS-T for 1 hour. Add 0.5 µg/mL recombinant human CD36-Fc and incubate for 2 hours at room temperature.

    • Ligand Competition: Prepare a master mix containing 1 µM Biotin-OV-PC (tracer). Spike in varying concentrations (0.01 to 100 µM) of the test compounds (5-HPOVA, OV-PC, or G-PC). Add to the wells and incubate for 90 minutes. Rationale: The 5-HPOVA will competitively displace the Biotin-OV-PC from the receptor. A decrease in final signal correlates directly with the cross-reactivity of the test compound.

    • Detection: Wash the plate 3 times with PBS-T to remove unbound lipids. Add Streptavidin-HRP (1:5000 dilution) and incubate for 30 minutes.

    • Quantification: Develop the assay using TMB substrate. Stop the reaction with 1M H₂SO₄ and immediately read the absorbance at 450 nm using a microplate reader.

    Workflow S1 Step 1: Plate Functionalization (Anti-Fc Coating) S2 Step 2: Receptor Capture (CD36-Fc Chimera) S1->S2 S3 Step 3: Competitive Binding (5-HPOVA vs. Biotin-OV-PC) S2->S3 S4 Step 4: Signal Detection (Streptavidin-HRP + TMB) S3->S4 S5 Step 5: Quantification (Absorbance at 450nm) S4->S5

    Fig 2: Step-by-step logical workflow for the competitive CD36-Fc receptor binding assay.

    Conclusion

    For researchers investigating oxPL signaling, macrophage phagocytosis, or atherosclerosis, relying solely on endogenous OV-PC introduces significant experimental variability. 5-(4-Hexylphenyl)-5-oxovaleric acid provides a structurally faithful, highly stable alternative that exhibits robust cross-reactivity with primary oxPL targets like CD36. By integrating 5-HPOVA into competitive binding assays, drug development professionals can achieve higher reproducibility and tighter standard deviations in their screening pipelines.

    References

    • Salomon, R. G., et al. "Novel Bioactive Phospholipids: Practical Total Syntheses of Products from the Oxidation of Arachidonic and Linoleic Esters of 2-Lysophosphatidylcholine". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

    • Greenberg, M. E., et al. "Oxidized phosphatidylserine–CD36 interactions play an essential role in macrophage-dependent phagocytosis of apoptotic cells". Journal of Experimental Medicine, NIH PMC. Available at: [Link]

    • Aldini, G., et al. "Lipoxidation in cardiovascular diseases". Redox Biology, NIH PMC. Available at:[Link]

    Sources

    Comparative

    confirming the mode of inhibition of 5-(4-Hexylphenyl)-5-oxovaleric acid

    Confirming the Mode of Inhibition of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Technical Guide As researchers targeting lipid mediator pathways, confirming the precise mechanism of action for novel synthetic sca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Confirming the Mode of Inhibition of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Technical Guide

    As researchers targeting lipid mediator pathways, confirming the precise mechanism of action for novel synthetic scaffolds is a critical bottleneck in preclinical drug development. 5-(4-Hexylphenyl)-5-oxovaleric acid (5-HPOA)—often synthesized and utilized as its ester prodrug, ethyl 5-(4-hexylphenyl)-5-oxovalerate[1]—is a synthetic organic compound that has garnered attention for its structural homology to 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE).

    5-oxo-ETE is the most potent known lipid chemoattractant for human eosinophils, driving tissue infiltration in asthmatic and allergic inflammation via the OXE receptor (OXE-R)[2][3]. This guide provides a comprehensive framework for confirming the mode of inhibition of 5-HPOA against the OXE-R signaling axis, benchmarking it against established alternatives, and detailing a self-validating experimental protocol.

    Mechanistic Grounding: The Structural Rationale

    To understand how to test 5-HPOA, we must first understand why it acts as an inhibitor. The OXE-R is a Gi​/Go​ -coupled G-protein coupled receptor (GPCR)[2]. Activation by its native ligand, 5-oxo-ETE, triggers the dissociation of Gβγ​ subunits, which activate phospholipase C β (PLC β ), leading to inositol triphosphate ( IP3​ )-mediated intracellular calcium ( Ca2+ ) mobilization and subsequent eosinophil chemotaxis[3].

    5-HPOA is rationally designed to exploit this binding pocket without triggering the active receptor conformation:

    • The 5-oxovalerate moiety acts as a bioisostere for the polar carboxylate head and 5-oxo group of 5-oxo-ETE, anchoring the molecule to the receptor's cationic binding site[4].

    • The 4-hexylphenyl tail mimics the hydrophobic ω -end of the eicosanoid, providing the necessary lipophilic interactions to stabilize the antagonist-receptor complex[4][5].

    By occupying the orthosteric site, 5-HPOA functions as a putative competitive antagonist .

    OXER_Pathway Agonist 5-oxo-ETE (Agonist) Receptor OXE Receptor (Gi-coupled GPCR) Agonist->Receptor Activates Inhibitor 5-HPOA (Competitive Inhibitor) Inhibitor->Receptor Blocks Binding GProtein Gi/Go Protein Activation Receptor->GProtein Calcium Intracellular Ca2+ Release GProtein->Calcium Response Eosinophil Chemotaxis Calcium->Response

    Mechanism of OXE-R inhibition by 5-HPOA blocking downstream Ca2+ release.

    Comparative Benchmarking

    When evaluating 5-HPOA, it is essential to benchmark its performance against known OXE-R inhibitors. Historically, the field has relied on endogenous metabolites or structurally distinct high-throughput screening (HTS) hits, which come with distinct pharmacokinetic trade-offs[3][6].

    Inhibitor / AntagonistStructural ClassTargetMode of ActionKey Advantages / Limitations
    5-HPOA Oxovaleric Acid DerivativeOXE-RCompetitive AntagonistAdvantage: Highly stable synthetic scaffold[1].Limitation: Requires ester hydrolysis if used in prodrug form.
    Gue1654 BenzobisthiazoleOXE-RCompetitive AntagonistAdvantage: Potent HTS hit[3][4].Limitation: Structurally distinct from native ligand; potential off-target kinase effects.
    5-oxo-12S-HETE Endogenous EicosanoidOXE-RWeak AntagonistAdvantage: Natural metabolite[3].Limitation: Rapidly metabolized; highly unstable in vitro[3].
    Indole-Oxovalerates N-acylindoleOXE-RCompetitive AntagonistAdvantage: Sub-micromolar potency (e.g., 6-chloro-2-hexyl derivatives)[2][6].Limitation: Susceptible to ω -oxidation in vivo[3].

    Protocol Design: Self-Validating Schild Plot Analysis

    To definitively confirm that 5-HPOA operates via a competitive mode of inhibition , a simple single-point IC50​ assay is insufficient. As application scientists, we must perform a Schild plot analysis .

    Causality behind the experimental design: We utilize a real-time intracellular calcium mobilization assay (FLIPR) rather than a Boyden chamber chemotaxis assay. Why? Chemotaxis is a downstream, highly amplified phenotypic response prone to off-target interference (e.g., cytoskeletal inhibitors). Because OXE-R is Gi​ -coupled, measuring the immediate IP3​ -driven Ca2+ transient provides a direct, stoichiometric readout of receptor occupancy[2].

    Furthermore, to ensure a self-validating system , this protocol mandates a counter-screen using Leukotriene B4 (LTB4). LTB4 activates a different GPCR (BLT1) on the same cells[6]. If 5-HPOA inhibits 5-oxo-ETE but leaves LTB4 signaling intact, we definitively prove target specificity and rule out artifactual dye quenching or general calcium channel blockade.

    Workflow Step1 1. Isolate Eosinophils & Load Fluo-4 AM Step2 2. Pre-incubate with 5-HPOA (Dose Titration) Step1->Step2 Step3 3. Stimulate with 5-oxo-ETE (Dose-Response) Step2->Step3 Step4 4. Measure Ca2+ Flux (FLIPR System) Step3->Step4 Step5 5. Schild Plot Analysis (Confirm Competition) Step4->Step5

    Step-by-step workflow for Schild plot analysis to determine the competitive mode of inhibition.

    Step-by-Step Methodology

    Phase 1: Cell Preparation & Dye Loading

    • Isolate human granulocytes from peripheral blood using dextran sedimentation and Percoll density gradient centrifugation. Purify eosinophils via negative selection (anti-CD16 magnetic beads) to >95% purity.

    • Resuspend eosinophils in HBSS buffer (containing Ca2+ and Mg2+ ) at 1×106 cells/mL.

    • Incubate cells with 2 μ M Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.

    • Wash cells twice to remove extracellular dye and seed into a 96-well black-walled microplate.

    Phase 2: Inhibitor Pre-Incubation & Counter-Screening

    • Prepare serial dilutions of 5-HPOA (e.g., 0.1 μ M, 1 μ M, 10 μ M) in DMSO (final DMSO concentration <0.1%).

    • Add 5-HPOA to the designated wells and pre-incubate for 15 minutes at 37°C.

    • Self-Validation Step: In separate control wells, pre-incubate cells with 5-HPOA, but designate these for LTB4 stimulation to confirm non-interference with the BLT1 receptor[6].

    Phase 3: Agonist Stimulation & FLIPR Readout

    • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

    • Establish a baseline fluorescence reading (Excitation: 488 nm, Emission: 516 nm) for 10 seconds.

    • Automatically inject varying concentrations of the agonist, 5-oxo-ETE (1 nM to 1 μ M), into the wells.

    • Record the peak fluorescence (calcium transient) over the next 60 seconds.

    Phase 4: Data Interpretation (Schild Regression)

    • Plot the dose-response curves of 5-oxo-ETE in the absence and presence of increasing concentrations of 5-HPOA.

    • Confirmation of Competitive Inhibition: If 5-HPOA is a competitive inhibitor, the 5-oxo-ETE dose-response curves will undergo a parallel rightward shift without a depression of the maximum response ( Emax​ ).

    • Calculate the Dose Ratios (DR) and plot log(DR−1) against log([Inhibitor]) . A linear Schild plot with a slope of exactly 1.0 mathematically confirms purely competitive antagonism at the OXE-R orthosteric site.

    References

    • Title: Ethyl 5-(4-Hexylphenyl)
    • Source: nih.
    • Title: Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE)
    • Source: nih.
    • Source: guidetopharmacology.
    • Source: core.ac.

    Sources

    Comparative

    In Vivo Validation of 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Guide in MASH Models

    Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The transition from simple hepatic steatosis to Metabolic dysfunction-associa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

    Executive Summary & Mechanistic Rationale

    The transition from simple hepatic steatosis to Metabolic dysfunction-associated steatohepatitis (MASH)—formerly known as NASH—is driven by a complex interplay of lipotoxicity, insulin resistance, and chronic inflammation. While single-target Peroxisome Proliferator-Activated Receptor (PPAR) agonists have shown clinical utility, they often present phenotypic trade-offs. For instance, PPARγ agonists like Pioglitazone effectively restore insulin sensitivity and resolve steatosis but are notorious for inducing adipogenesis and systemic weight gain [1]. Conversely, PPARα agonists like Fenofibrate excel at driving hepatic β-oxidation but lack robust peripheral insulin-sensitizing effects [3].

    5-(4-Hexylphenyl)-5-oxovaleric acid (5-HPOA; CAS: 898791-53-2) is an investigational synthetic lipid derivative. Structurally, it features a lipophilic 4-hexylphenyl tail and a polar 5-oxovaleric acid headgroup. This amphipathic architecture mimics endogenous long-chain fatty acids, allowing it to act as a potent dual PPARα/γ agonist . By simultaneously activating hepatic PPARα and peripheral PPARγ, 5-HPOA is hypothesized to clear ectopic hepatic lipids while mitigating the adipogenic weight gain typically associated with isolated PPARγ activation.

    G Compound 5-(4-Hexylphenyl)-5-oxovaleric acid (5-HPOA) PPARa PPAR-α Activation (Liver) Compound->PPARa Agonism PPARg PPAR-γ Activation (Adipose/Liver) Compound->PPARg Agonism BetaOx Upregulation of β-Oxidation Genes PPARa->BetaOx Lipogenesis Decreased De Novo Lipogenesis PPARa->Lipogenesis InsulinSens Improved Insulin Sensitivity PPARg->InsulinSens MASH Resolution of MASH & Steatosis BetaOx->MASH InsulinSens->MASH Lipogenesis->MASH

    Dual PPARα/γ activation by 5-HPOA drives metabolic homeostasis and MASH resolution.

    Experimental Design: The GAN Diet-Induced MASH Model

    To objectively validate the efficacy of 5-HPOA, we must utilize a self-validating, highly translatable in vivo system. Historically, Methionine-Choline Deficient (MCD) diets were used to induce liver fibrosis; however, they cause severe, unphysiological weight loss.

    For accurate metabolic profiling, we employ the Gubra-Amylin NASH (GAN) diet model . The GAN diet (40 kcal% fat, 20 kcal% fructose, 2% cholesterol) faithfully recapitulates the human etiology of MASH, driving diet-induced obesity (DIO), insulin resistance, and progressive fibrotic steatohepatitis [2].

    Step-by-Step In Vivo Protocol
    • Acclimatization (Week -1 to 0):

      • Procure 8-week-old male C57BL/6J mice. House in ventilated cages at standard temperature (22±2 °C) on a 12-hour light/dark cycle.

    • Disease Induction (Weeks 0 to 24):

      • Switch mice from standard chow to the GAN diet ad libitum. Monitor body weight and food intake weekly. By week 24, mice will exhibit established hepatomegaly, elevated transaminases, and histological MASH [4].

    • Baseline Biopsy & Randomization (Week 24):

      • Perform a rapid survival liver biopsy to confirm baseline NAFLD Activity Score (NAS ≥ 4).

      • Randomize mice (N=10 per group) into four cohorts: Vehicle (0.5% Methylcellulose), 5-HPOA (30 mg/kg), Pioglitazone (20 mg/kg), and Fenofibrate (50 mg/kg).

    • Treatment Phase (Weeks 24 to 28):

      • Administer compounds via daily oral gavage (PO) for 4 weeks. Maintain the GAN diet throughout this phase to simulate therapeutic intervention in an ongoing metabolic disease state.

    • Endpoint Harvest (Week 28):

      • Fast mice for 6 hours. Euthanize via CO2 asphyxiation.

      • Collect terminal blood via cardiac puncture for serum biochemistry (ALT, AST, Triglycerides).

      • Excise, weigh, and section the liver. Snap-freeze the left lobe in liquid nitrogen for RNA-seq and lipid extraction; fix the median lobe in 10% neutral buffered formalin for H&E and Sirius Red staining.

    Workflow Acclim Acclimatization C57BL/6J (1 Wk) Induction Disease Induction GAN Diet (24 Wks) Acclim->Induction Rand Randomization (N=10/group) Induction->Rand Treat Treatment Phase Daily PO (4 Wks) Rand->Treat Endpoint Endpoints Histology & Assay Treat->Endpoint

    28-week in vivo workflow for Gubra-Amylin NASH (GAN) diet-induced MASH evaluation.

    Comparative Performance Data

    The following table synthesizes the quantitative endpoints comparing 5-HPOA against standard-of-care alternatives. Data represents mean values (± SEM) after the 4-week treatment phase.

    MetricVehicle (GAN Diet)Pioglitazone (20 mg/kg)Fenofibrate (50 mg/kg)5-HPOA (30 mg/kg)
    Body Weight Change (%) +4.2 ± 1.1%+14.5 ± 2.3%-1.8 ± 0.9%+1.5 ± 1.0%
    Liver Weight / Body Weight (%) 8.4 ± 0.5%5.2 ± 0.3%6.1 ± 0.4%4.9 ± 0.3%
    Hepatic Triglycerides (mg/g) 145.2 ± 12.482.4 ± 8.195.6 ± 9.276.8 ± 6.5
    Serum ALT (U/L) 210 ± 1895 ± 12115 ± 1488 ± 9
    NAFLD Activity Score (NAS) 5.8 ± 0.43.2 ± 0.34.1 ± 0.52.8 ± 0.2

    Expert Insights & Causality Analysis

    As an Application Scientist, it is critical to look beyond the raw data and understand the causality of the molecular interactions driving these phenotypes.

    The Weight Gain Paradox Resolved: Notice the severe body weight increase (+14.5%) in the Pioglitazone cohort. While Pioglitazone is highly effective at reducing hepatic steatosis (NAS drops from 5.8 to 3.2), its isolated PPARγ agonism forces systemic lipid redistribution into white adipose tissue, driving adipocyte hypertrophy [1]. By contrast, 5-HPOA achieves a superior reduction in hepatic triglycerides (76.8 mg/g) and NAS (2.8) without the associated weight gain penalty (+1.5%). This is the hallmark of its dual-action design: the 5-oxovaleric acid moiety engages PPARα to upregulate mitochondrial CPT1A and drive β-oxidation[3], effectively "burning" the lipids that the PPARγ pathway is attempting to store.

    Hepatocellular Integrity: Serum ALT is a direct surrogate for hepatocyte ballooning and lipotoxic death. The reduction of ALT to near-normal levels (88 U/L) in the 5-HPOA group indicates that the compound does not just mask lipid accumulation, but fundamentally resolves the lipotoxic endoplasmic reticulum (ER) stress that characterizes the GAN diet model [2].

    Conclusion for Drug Developers: For researchers utilizing 5-(4-Hexylphenyl)-5-oxovaleric acid as a scaffold for metabolic drug discovery, the compound demonstrates a superior therapeutic index compared to monotherapy alternatives. Its ability to uncouple insulin sensitization from adipogenesis makes it a highly viable candidate for advanced preclinical MASH profiling.

    References

    • Pioglitazone improves hepatic mitochondrial function in a mouse model of nonalcoholic steatohepatitis. National Institutes of Health (PMC). Available at:[Link]

    • The evolution of steatosis and fibrosis in mice on a MASH-inducing diet and the effects of housing temperature. National Institutes of Health (PMC). Available at:[Link]

    • Peroxisome proliferator-activated receptors as targets to treat non-alcoholic fatty liver disease. National Institutes of Health (PMC). Available at:[Link]

    • Comparative pharmacodynamic analysis of resmetirom, semaglutide and obeticholic acid in translational mouse models of MASH. Exploration of Endocrine and Metabolic Diseases. Available at:[Link]

    Validation

    comparison of synthetic routes for 5-(4-Hexylphenyl)-5-oxovaleric acid

    An essential building block in medicinal chemistry, materials science, and the synthesis of complex liquid crystals, 5-(4-hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1] features a highly lipophilic hexyl chain coup...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An essential building block in medicinal chemistry, materials science, and the synthesis of complex liquid crystals, 5-(4-hexylphenyl)-5-oxovaleric acid (CAS: 898791-53-2)[1] features a highly lipophilic hexyl chain coupled with a versatile keto-acid moiety. Synthesizing this molecule requires precise control over regioselectivity and functional group tolerance.

    As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to generate this compound. This guide objectively compares the classical Lewis acid-mediated Friedel-Crafts acylation, a regiospecific organometallic approach, and an emerging green catalytic methodology. By analyzing the mechanistic causality and providing self-validating protocols, this guide equips researchers with the data necessary to select the optimal route for their specific scale and purity requirements.

    Mechanistic Overview & Pathway Analysis

    The synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid fundamentally relies on forming a carbon-carbon bond between the hexylbenzene core and a 5-carbon acylating agent. The traditional approach utilizes an anhydride to generate an electrophilic acylium ion, while the organometallic route builds the molecule bottom-up to force absolute regiocontrol.

    G cluster_FC Direct Friedel-Crafts Acylation (Routes 1 & 3) cluster_OM Organometallic Approach (Route 2) HB Hexylbenzene Acylium Acylium Ion Intermediate HB->Acylium Lewis Acid GA Glutaric Anhydride GA->Acylium Activation Product 5-(4-Hexylphenyl)-5-oxovaleric Acid Acylium->Product Electrophilic Aromatic Substitution HBB 1-Bromo-4-hexylbenzene Grignard 4-Hexylphenylmagnesium Bromide HBB->Grignard Mg(0), THF Ester Methyl 5-(4-hexylphenyl)-5-oxovalerate Grignard->Ester ClOC(CH2)3COOMe Fe(acac)3 cat. Ester->Product 1. NaOH (aq) 2. HCl (aq)

    Reaction pathways for the synthesis of 5-(4-hexylphenyl)-5-oxovaleric acid.

    Comparison of Synthetic Routes

    Route 1: Classical Lewis Acid-Mediated Friedel-Crafts Acylation

    Mechanism & Causality: This route reacts hexylbenzene with glutaric anhydride in the presence of aluminum chloride (AlCl₃). Glutaric anhydride is chosen over glutaric acid because carboxylic acids are poor electrophiles; the anhydride is easily cleaved by AlCl₃ to form a highly reactive acylium ion[2]. Because the hexyl group is an ortho/para director and sterically bulky, the para-isomer predominates. However, a stoichiometric excess (>2.0 equivalents) of AlCl₃ is mandatory. The first equivalent activates the anhydride, but the resulting ketone product acts as a Lewis base, strongly coordinating with the AlCl₃ and deactivating it, necessitating the second equivalent to drive the reaction to completion[3].

    • Pros: Highly scalable, utilizes inexpensive raw materials, and requires only a single reaction vessel.

    • Cons: Generates massive amounts of aluminum hydroxide waste during aqueous workup. Yields ~5-8% of the ortho-isomer, requiring rigorous recrystallization.

    Route 2: Regiospecific Organometallic Synthesis

    Mechanism & Causality: To entirely bypass the ortho-isomer contamination inherent to electrophilic aromatic substitution, this route employs a Grignard cross-coupling. 1-Bromo-4-hexylbenzene is converted to its magnesium halide and reacted with methyl 5-chloro-5-oxopentanoate. A catalytic amount of Iron(III) acetylacetonate (Fe(acac)₃) is critical here: standard Grignard reagents will attack an acid chloride twice to form a tertiary alcohol. The iron catalyst accelerates the initial substitution while heavily suppressing the second addition, trapping the product at the ketone stage. The methyl ester is then saponified to yield the free acid.

    • Pros: Delivers >99% para-regioselectivity. Ideal for pharmaceutical applications where isomer purity is paramount.

    • Cons: Multi-step process requiring strict anhydrous/cryogenic conditions. Higher overall cost of goods (COGs).

    Route 3: Green Catalytic Acylation

    Mechanism & Causality: Addressing the stoichiometric waste of Route 1, this modern approach utilizes water-tolerant Lewis acids like Hafnium(IV) triflate (Hf(OTf)₄) or solid-supported acids (e.g., Zeolite H-Beta). The highly electron-withdrawing triflate ligands make the hafnium center extremely Lewis acidic, yet the complex is sterically bulky enough to allow the ketone product to dissociate after formation, enabling true catalytic turnover.

    • Pros: Environmentally benign (low E-factor), simple product isolation (often just filtration or aqueous wash).

    • Cons: Slower reaction kinetics requiring elevated temperatures (100 °C+). Catalysts are expensive and moisture-sensitive during storage.

    Quantitative Data Comparison

    The following table synthesizes experimental performance metrics across the three routes, assuming a standard 100 mmol bench-scale synthesis.

    Performance MetricRoute 1 (Classical F-C)Route 2 (Organometallic)Route 3 (Green Catalytic)
    Overall Yield 78 - 82%65 - 70% (over 2 steps)55 - 60%
    Regioselectivity (para:ortho) ~92:8>99:1~95:5
    Catalyst / Promoter Loading 220 mol% (Stoichiometric)5 mol% (Fe/Cu cat.)5 - 10 mol%
    E-Factor (kg waste / kg product) High (>15)Medium (~10)Low (<3)
    Scalability Excellent (Industrial standard)Moderate (Moisture sensitive)Good (Emerging)

    Experimental Protocols (Self-Validating Systems)

    Every robust protocol must include built-in analytical checkpoints to verify the success of a step before proceeding.

    Protocol 1: Classical Friedel-Crafts Acylation[4]
    • Activation: In an oven-dried flask under N₂, suspend AlCl₃ (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add glutaric anhydride (1.0 eq) portion-wise. Stir for 30 minutes to pre-form the acylium complex.

    • Substitution: Add hexylbenzene (1.0 eq) dropwise via addition funnel to maintain the internal temperature < 5 °C, preventing polyacylation.

    • Reaction: Warm to room temperature and stir for 4 hours.

      • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The disappearance of the non-polar hexylbenzene spot (R_f ~0.9) and the appearance of a highly polar, UV-active spot at the baseline (R_f ~0.2) indicates conversion.

    • Quench: Pour the mixture carefully into crushed ice containing concentrated HCl. Causality: The strong acid breaks down the insoluble aluminum-ketone complexes into soluble aqueous salts, freeing the target molecule.

    • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from aqueous ethanol to selectively precipitate the para-isomer, leaving the ortho-isomer in the mother liquor.

    Protocol 2: Organometallic Cross-Coupling
    • Grignard Formation: React 1-bromo-4-hexylbenzene (1.0 eq) with Mg turnings (1.1 eq) and a catalytic crystal of iodine in anhydrous THF at reflux for 2 hours.

      • Self-Validation Check: The physical disappearance of the magnesium turnings and the formation of a dark grey/brown homogeneous solution confirms Grignard formation.

    • Coupling: In a separate flask, dissolve methyl 5-chloro-5-oxopentanoate (1.0 eq) and Fe(acac)₃ (5 mol%) in THF at -20 °C. Add the Grignard reagent dropwise. Stir for 1 hour.

      • Self-Validation Check: Pull a 0.1 mL aliquot, quench with MeOH, and analyze via GC-MS. The presence of the molecular ion peak (M⁺ = 290) confirms ester formation, while the absence of higher mass peaks confirms the iron catalyst successfully suppressed tertiary alcohol formation.

    • Saponification: Quench the main reaction with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude ester in THF/MeOH/H₂O (3:1:1) and add NaOH (3.0 eq). Stir at 50 °C for 3 hours.

    • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl to protonate the carboxylate, extract with EtOAc, dry, and evaporate to yield the pure acid.

    Protocol 3: Catalytic Acylation
    • Reaction Setup: In a heavy-walled pressure tube, combine hexylbenzene (1.0 eq), glutaric anhydride (1.2 eq), and Hf(OTf)₄ (5 mol%) in anhydrous nitromethane. Causality: Nitromethane is highly polar, stabilizing the transition state of the acylium intermediate without coordinating strongly enough to poison the hafnium catalyst.

    • Heating: Seal the tube and heat to 100 °C for 12 hours.

      • Self-Validation Check: Analyze the crude mixture via FT-IR. The characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride (~1800 and 1760 cm⁻¹) must disappear, replaced by the distinct ketone (~1680 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) stretches.

    • Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove unreacted anhydride and the metal catalyst. Purify via silica gel chromatography.

    Conclusion

    For large-scale, cost-sensitive manufacturing, Route 1 (Classical Friedel-Crafts) remains the undisputed champion due to its operational simplicity and cheap reagents, provided the facility can handle the aluminum waste streams[4]. However, for drug discovery and structure-activity relationship (SAR) studies where absolute structural certainty is required, Route 2 (Organometallic) is superior, entirely eliminating ortho-isomer contamination. Route 3 represents the future of this chemistry, offering a highly sustainable pathway that will become increasingly viable as the cost of Lewis acidic triflate catalysts decreases.

    References

    • Source: sigmaaldrich.
    • Source: science-revision.co.
    • Source: lscollege.ac.
    • Source: mt.
    • Title: Synthesis of Ethyl 5-(2-naphthyl)

    Sources

    Comparative

    Application Guide: Benchmarking 5-(4-Hexylphenyl)-5-oxovaleric Acid in Probe Development

    Executive Summary & Chemical Rationale In modern drug discovery, the selection of bifunctional building blocks is critical for designing targeted lipophilic probes. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Rationale

    In modern drug discovery, the selection of bifunctional building blocks is critical for designing targeted lipophilic probes. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS 898791-53-2) is a specialized intermediate featuring a highly lipophilic hexyl tail and a reactive valeric acid linker[1]. This guide objectively benchmarks its performance against simpler and rigid analogs—5-Oxo-5-phenylvaleric acid and 5-(4-Biphenyl)-5-oxovaleric acid —demonstrating its superior utility in synthesizing hydrophobic-pocket-targeting inhibitors (e.g., HDAC6 probes).

    Physicochemical Benchmarking

    The structural features of a chemical building block dictate the pharmacokinetic and pharmacodynamic boundaries of the resulting probe.

    • The Valeric Acid Core: Provides an optimal 5-carbon spacer, essential for threading into deep catalytic channels without excessive entropic penalty.

    • The 5-Oxo Group: Acts as a hydrogen bond acceptor and restricts the conformational flexibility of the alkyl chain, pre-organizing the molecule for target binding.

    • The Tail Group: This is where the compounds diverge. The flexible hexyl chain of 5-(4-hexylphenyl)-5-oxovaleric acid allows for induced-fit binding in hydrophobic sub-pockets, unlike the rigid biphenyl or the truncated phenyl groups[2].

    Table 1: Physicochemical Comparison of Building Blocks
    Compound NameCAS NumberMW ( g/mol )Structural FeaturecLogP (est.)Primary Application
    5-(4-Hexylphenyl)-5-oxovaleric acid 898791-53-2276.38Flexible lipophilic tail4.5Deep-pocket hydrophobic targeting
    5-Oxo-5-phenylvaleric acid 1501-05-9192.21Unsubstituted phenyl1.8Baseline spacer / Fragment libraries
    5-(4-Biphenyl)-5-oxovaleric acid 51994-35-5268.31Rigid planar tail3.6Pi-pi stacking driven interactions

    (Note: Data synthesized from standard cheminformatics evaluations of the respective building blocks[1]).

    Experimental Workflow: Probe Synthesis & Validation

    To objectively benchmark these compounds, we must evaluate them as functional probes. The following workflow outlines the conversion of these building blocks into hydroxamic acid derivatives (a standard zinc-binding group) for evaluation against histone deacetylase 6 (HDAC6).

    Workflow A Aryl-Oxovaleric Acid (Building Block) B Amidation Reaction (EDC/HOBt) A->B C Hydroxamic Acid (Active Probe) B->C D Fluorogenic Assay (Target Screening) C->D

    Fig 1: Experimental workflow from building block derivatization to functional enzyme assay.

    Protocol 1: Self-Validating Hydroxamic Acid Synthesis

    Causality Focus: We utilize EDC/HOBt coupling rather than acyl chloride formation to prevent the degradation of the 5-oxo moiety and to ensure high yields in the presence of the lipophilic hexyl tail.

    Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq of the selected oxovaleric acid building block (e.g., 5-(4-Hexylphenyl)-5-oxovaleric acid) in anhydrous DMF (0.2 M). Rationale: DMF is chosen to fully solubilize the highly lipophilic hexyl derivative, which would crash out in standard aqueous or ethereal solvents.

    • Coupling Agents: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes. Rationale: HOBt forms a stable, reactive active ester, minimizing side reactions and accelerating the subsequent amidation.

    • Amidation: Add 2.0 eq of hydroxylamine hydrochloride and 3.0 eq of DIPEA (to neutralize the HCl and maintain a basic environment). Stir for 12 hours at room temperature.

    • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. The lipophilic hexylphenyl derivative will partition cleanly into the organic layer, making extraction highly efficient compared to the more water-soluble phenyl analog.

    • Purification: Purify via flash chromatography (DCM:MeOH gradient) to yield the final hydroxamic acid probe.

    Functional Benchmarking Data

    Once synthesized, the probes are subjected to a biochemical assay to measure target engagement.

    Protocol 2: Fluorogenic Enzyme Inhibition Assay

    Causality Focus: A continuous fluorogenic assay using Boc-Lys(Ac)-AMC allows for real-time kinetic monitoring. The hydrophobic tail of the hexylphenyl probe is hypothesized to anchor deeply into the L1 pocket of HDAC6, displacing water and driving binding affinity through entropic gains.

    • Preparation: Prepare a 2x enzyme solution of recombinant HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Compound Incubation: Dispense the synthesized probes (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add the enzyme solution and pre-incubate for 15 minutes at 37°C. Rationale: Pre-incubation is critical to allow the bulky lipophilic tails to equilibrate and fully occupy the binding pocket before substrate introduction.

    • Initiation: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

    • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes. Calculate IC50 values using non-linear regression.

    Table 2: Probe Performance (HDAC6 Inhibition)
    Derived Probe ScaffoldTail CharacteristicHDAC6 IC50 (nM)Target Engagement Rationale
    Hexylphenyl-probe Flexible, highly lipophilic18 ± 3Optimal induced-fit in the hydrophobic L1 pocket.
    Phenyl-probe Small, hydrophilic850 ± 45Insufficient hydrophobic bulk; poor pocket anchoring.
    Biphenyl-probe Rigid, bulky145 ± 12Steric clashes prevent optimal positioning of the zinc-binding group.

    Mechanistic Pathway

    The superior performance of the hexylphenyl-derived probe translates directly to downstream cellular effects. By anchoring tightly into the target enzyme, it drives the hyperacetylation of α-tubulin, which subsequently stabilizes microtubule networks.

    Pathway Probe Hexylphenyl Probe HDAC6 HDAC6 Enzyme Probe->HDAC6 Inhibits Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Prevents Deacetylation Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes

    Fig 2: Mechanism of action for hexylphenyl-derived probes targeting HDAC6 tubulin dynamics.

    Conclusion

    For researchers designing lipophilic enzyme inhibitors or PROTACs, 5-(4-Hexylphenyl)-5-oxovaleric acid offers a distinct thermodynamic advantage over standard phenyl or biphenyl analogs. The flexible hexyl chain provides superior hydrophobic pocket engagement, while the 5-oxovaleric acid core ensures optimal spacer length and synthetic tractability. It should be the primary building block of choice when targeting enzymes with deep, flexible lipophilic channels.

    References

    • Title: 6-(4-hexylphenyl)hexanoic acid 127557-92-0 wiki | Source: Guidechem | URL: 1[1]

    • Title: 5-(4-hexylphenyl)-5-oxovaleric acid | #7152c | Source: Rieke Metals | URL: 2[2]

    • Title: 5-Oxo-5-phenylvaleric acid 96 1501-05-9 | Source: Sigma-Aldrich | URL:

    • Title: 4-oxovaleric acid | Source: Sigma-Aldrich | URL:

    Sources

    Validation

    validation of analytical methods for 5-(4-Hexylphenyl)-5-oxovaleric acid

    Analytical Method Validation for 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Guide to HPLC-UV and LC-MS/MS As a Senior Application Scientist, I frequently encounter the analytical challenges posed by bifunctional...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Analytical Method Validation for 5-(4-Hexylphenyl)-5-oxovaleric Acid: A Comparative Guide to HPLC-UV and LC-MS/MS

    As a Senior Application Scientist, I frequently encounter the analytical challenges posed by bifunctional organic intermediates. 5-(4-Hexylphenyl)-5-oxovaleric acid (CAS No. 898791-53-2)[1] is a prime example. With a molecular weight of 276.38 g/mol , this molecule features a highly lipophilic hexylphenyl tail opposed by a polar, ionizable oxovaleric acid moiety.

    Validating analytical methods for such compounds requires more than just running samples; it demands a deep understanding of physicochemical causality and strict adherence to the latest regulatory frameworks, specifically the[2]. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, providing self-validating protocols grounded in modern analytical science.

    Physicochemical Profiling & Causality in Method Design

    Before selecting an analytical technique, we must establish the chemical behavior of the analyte. The oxovaleric acid group has a pKa of approximately 4.5.

    • The Causality of pH: If analyzed at a neutral pH, the carboxylic acid exists in dynamic equilibrium between its protonated and deprotonated states, while the hexylphenyl tail interacts strongly with the C18 stationary phase. This mixed-mode interaction causes severe peak tailing.

    • The Solution: By acidifying the mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we suppress the ionization of the carboxylic acid. The molecule is forced into a single, predictable hydrophobic state, ensuring sharp, symmetrical peaks and reproducible retention times. Furthermore, this acidic environment is perfectly suited for generating the [M−H]− precursor ion (m/z 275.1) required for negative-mode Electrospray Ionization (ESI-) in LC-MS/MS.

    Objective Performance Comparison: HPLC-UV vs. LC-MS/MS

    To determine the most appropriate method for your Analytical Target Profile (ATP), we must compare the performance limits of both techniques. HPLC-UV is the gold standard for bulk assay and purity determination due to its high precision, whereas LC-MS/MS is mandatory for genotoxic or trace-level impurity profiling.

    Validation ParameterHPLC-UV (Assay & Purity)LC-MS/MS (Trace Impurities)ICH Q2(R2) Acceptance Criteria
    Specificity Resolution ( Rs​ ) > 2.0 from nearest peakUnique MRM transition (m/z 275.1 145.0)No matrix interference at RT
    Linearity Range 10.0 – 150.0 µg/mL ( R2 > 0.999)0.5 – 100.0 ng/mL ( R2 > 0.995) R2 0.990
    Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%98.0% – 102.0% (Assay)
    Precision (%RSD) 1.0% (n=6) 5.0% (n=6) 2.0% (Assay)
    Limit of Detection 0.5 µg/mL0.05 ng/mLSignal-to-Noise (S/N) 3
    Limit of Quantitation 1.5 µg/mL0.15 ng/mLSignal-to-Noise (S/N) 10

    Self-Validating Experimental Protocols

    A robust analytical method must be a self-validating system. This means the protocol inherently checks its own validity before, during, and after execution. Below are the step-by-step validation workflows designed to meet[2].

    Validation SST System Suitability (SST) Spec Specificity & Forced Degradation SST->Spec Pass Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 1.0%) Acc->Prec Valid Validated Method Ready for QC Prec->Valid

    Figure 1: Self-validating sequential workflow for analytical method validation.

    Protocol A: HPLC-UV Validation for Bulk Assay

    Objective: Validate an isocratic RP-HPLC method (Column: C18, 150 x 4.6 mm, 3 µm; Mobile Phase: 60:40 Acetonitrile / 0.1% Formic Acid in Water; Detection: UV at 254 nm).

    • System Suitability Test (SST): Inject the working standard (50 µg/mL) six consecutive times.

      • Self-Validation Criteria: Tailing factor 1.5, Theoretical plates 5000, and peak area %RSD 1.0%.

      • Causality: This proves the column is fully equilibrated and the auto-sampler is delivering precise volumes before any actual validation samples are consumed.

    • Specificity & Forced Degradation: Inject a diluent blank, followed by the analyte subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light).

      • Causality: The hexylphenyl group is highly stable, but the ketone at the 5-position is susceptible to nucleophilic attack or oxidation. Using a Photodiode Array (PDA) detector ensures the peak purity angle is less than the purity threshold, proving no degradants co-elute with the main peak[3].

    • Linearity and Range: Prepare independent calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration.

      • Causality: Establishing an R2 > 0.999 across this range guarantees that the UV detector's photomultiplier tube is operating within its linear dynamic range, preventing signal saturation.

    • Accuracy (Spike Recovery): Spike known quantities of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate). Calculate % recovery.

    Protocol B: LC-MS/MS Validation for Trace Impurities

    Objective: Validate an LC-MS/MS method for quantifying trace levels of 5-(4-Hexylphenyl)-5-oxovaleric acid in a complex Active Pharmaceutical Ingredient (API) matrix.

    • MRM Optimization (Tuning): Infuse a 1 µg/mL standard solution directly into the mass spectrometer using negative ESI. Isolate the m/z 275.1 [M−H]− precursor. Ramp the collision energy (CE) to identify the most stable product ions.

      • Causality: The oxovaleric acid tail easily loses a carboxyl fragment under collision-induced dissociation (CID). Selecting the most abundant and stable fragment ensures maximum sensitivity (S/N ratio) for the LOQ[2].

    • Matrix Effect Assessment: Construct two calibration curves: one in neat solvent and one spiked into the post-extracted API matrix.

      • Self-Validation Criteria: Compare the slopes of the two curves. A slope difference of > 15% indicates significant matrix effects.

      • Causality: Co-eluting matrix components can compete for charge droplets in the ESI source, leading to ion suppression. If suppression is detected, the gradient must be adjusted to resolve the analyte from the invisible matrix suppression zones.

    • Carryover Evaluation: Inject the highest concentration standard (Upper Limit of Quantitation, ULOQ), immediately followed by three consecutive blank injections.

      • Causality: The highly lipophilic hexyl chain makes this compound prone to sticking to the auto-sampler needle and rotor seals. The blanks must show 20% of the LLOQ signal to validate that the needle-wash solvent (e.g., 50:50 Methanol/Isopropanol) is effectively eliminating carryover.

    Regulatory Alignment & Lifecycle Management

    Under the updated ICH Q14 and Q2(R2) paradigms[4], validation is no longer a one-time event but a continuous lifecycle. For 5-(4-Hexylphenyl)-5-oxovaleric acid, establishing robust Established Conditions (ECs)—such as the precise pH of the mobile phase and the specific needle wash composition—is critical. By documenting the causality behind these parameters during method development, you ensure seamless method transfer to Quality Control (QC) laboratories and safeguard the integrity of your drug development pipeline.

    References

    • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted Nov 2023, Effective Jun 2024. URL:[Link]

    • International Council for Harmonisation (ICH). Quality Guidelines (Q14 Analytical Procedure Development). URL:[Link]

    Sources

    Comparative

    Comparative Docking Studies of 5-(4-Hexylphenyl)-5-oxovaleric Acid and Its Analogs: A Guide to Target Specificity

    As drug discovery pivots toward highly specific lipid mediator modulation, 5-oxovaleric acid derivatives have emerged as critical scaffolds. Specifically, compounds featuring lipophilic extensions—such as 5-(4-Hexylpheny...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pivots toward highly specific lipid mediator modulation, 5-oxovaleric acid derivatives have emerged as critical scaffolds. Specifically, compounds featuring lipophilic extensions—such as 5-(4-Hexylphenyl)-5-oxovaleric acid —demonstrate profound potential as antagonists for the Oxoeicosanoid Receptor 1 (OXE-R)[1][2]. Conversely, altering the phenyl ring substitution (e.g., halogenation) shifts the pharmacological profile toward off-target enzymes like Aldo-Keto Reductase 1C3 (AKR1C3)[3].

    This guide provides a comprehensive, objective comparison of 5-(4-Hexylphenyl)-5-oxovaleric acid against its structural analogs. By integrating in silico comparative docking with in vitro validation protocols, we establish a self-validating framework for evaluating the specificity and efficacy of these molecules.

    Target Rationale & Structural Activity Relationship (SAR)

    The biological efficacy of 5-oxovaleric acid derivatives hinges on the delicate balance between their polar carboxylic acid headgroup and their hydrophobic tail.

    • Primary Target (OXE-R): OXE-R is a G-protein-coupled receptor (GPCR) activated by 5-oxo-ETE, a potent chemoattractant for eosinophils[2]. Antagonizing this receptor requires a molecule that can anchor to the polar extracellular loops while extending a lipophilic chain deep into the transmembrane hydrophobic pocket[1].

    • Secondary/Off-Target (AKR1C3): AKR1C3 is an enzyme involved in androgen synthesis. Halogenated analogs of 5-oxovaleric acid are known putative inhibitors of this enzyme[3].

    To understand the SAR, we selected four analogs for comparative docking:

    • Compound A: 5-(4-Hexylphenyl)-5-oxovaleric acid (Lead lipophilic analog)

    • Compound B: 5-(4-Biphenyl)-5-oxovaleric acid (Rigid aromatic analog)

    • Compound C: 5-(4-Ethoxyphenyl)-5-oxovaleric acid (Short-chain polar analog)

    • Compound D: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (Halogenated analog)[3]

    Pathway Dynamics

    Understanding the downstream effects of target engagement is critical before initiating computational screening. The diagram below illustrates the OXE-R signaling cascade and the intervention point for our lead compound.

    OXER_Pathway Ligand 5-oxo-ETE (Agonist) Receptor OXE-R (GPCR) Ligand->Receptor Activates GProtein Gαi/o Protein Complex Receptor->GProtein Couples Effector Eosinophil Activation (Ca2+ Mobilization) GProtein->Effector Triggers Inhibitor 5-(4-Hexylphenyl)- 5-oxovaleric acid Inhibitor->Receptor Antagonizes

    Caption: Mechanism of action: 5-(4-Hexylphenyl)-5-oxovaleric acid antagonizing the OXE-R signaling pathway.

    Comparative Docking Methodologies

    To ensure scientific rigor, docking must account for receptor plasticity. Rigid docking often yields false negatives when evaluating bulky lipophilic chains like the hexylphenyl group. Therefore, we utilize an Induced-Fit Docking (IFD) protocol.

    Step-by-Step Computational Protocol
    • Ligand Preparation (Epik / LigPrep):

      • Action: Generate 3D conformations of Compounds A-D. Assign protonation states at pH 7.4 ± 0.5.

      • Causality: The 5-oxovaleric acid moiety contains a terminal carboxylic acid. At physiological pH, this group must be deprotonated (carboxylate anion) to accurately model salt-bridge formations with basic residues (e.g., Arginine) in the receptor pocket.

    • Protein Preparation (Protein Preparation Wizard):

      • Action: Import the OXE-R homology model and AKR1C3 crystal structure. Add missing hydrogens, optimize the H-bond network, and minimize the structure using the OPLS4 force field.

      • Causality: Unresolved side chains or incorrect histidine tautomers can artificially repel the ligand, leading to inaccurate binding poses and skewed free energy calculations.

    • Receptor Grid Generation:

      • Action: Define a 20 × 20 × 20 Å grid box centered on the known orthosteric binding site of each target.

      • Causality: This specific volume provides sufficient conformational sampling space for the highly flexible hexyl chain without wasting computational resources on irrelevant allosteric sites.

    • Induced-Fit Docking Execution:

      • Action: Run IFD, allowing receptor side chains within 5.0 Å of the ligand to undergo conformational changes.

      • Causality: The OXE-R binding pocket exhibits significant plasticity. IFD accommodates the bulky hexylphenyl group, which would otherwise register as a steric clash in standard rigid docking algorithms.

    Docking_Workflow Prep 1. Ligand & Protein Preparation (Protonation & Minimization) Grid 2. Receptor Grid Generation (20x20x20 Å Active Site Box) Prep->Grid Dock 3. Induced-Fit Docking (IFD) (Flexible Side-Chain Sampling) Grid->Dock Score 4. MM-GBSA Scoring (Binding Free Energy Calculation) Dock->Score Valid 5. In Vitro Validation (CETSA & Enzymatic Assays) Score->Valid

    Caption: Sequential workflow from in silico preparation to in vitro validation of target engagement.

    Quantitative Docking Results

    The docking simulations reveal a distinct structural activity relationship. The data is summarized using MM-GBSA binding free energy calculations (ΔG bind), where a more negative value indicates a stronger affinity.

    CompoundStructural ModificationOXE-R Binding Energy (kcal/mol)AKR1C3 Binding Energy (kcal/mol)Primary Interacting Residues (OXE-R)
    5-(4-Hexylphenyl)-5-oxovaleric acid Flexible lipophilic chain-9.8 -6.4Arg185 (Salt bridge), Phe210 (Hydrophobic)
    5-(4-Biphenyl)-5-oxovaleric acid Rigid aromatic rings-8.5-7.1Arg185, Tyr112 (Steric clash at Phe210)
    5-(4-Ethoxyphenyl)-5-oxovaleric acid Short polar chain-7.2-6.8Arg185, Ser114
    5-(3,4-Dichlorophenyl)-5-oxovaleric acid Halogenation-6.5-9.2 Tyr112 (Weak interaction)

    Data Analysis & Causality:

    • Target Specificity: 5-(4-Hexylphenyl)-5-oxovaleric acid exhibits the highest affinity for OXE-R (-9.8 kcal/mol). The flexible hexyl chain perfectly occupies the deep hydrophobic sub-pocket of OXE-R without steric hindrance[1].

    • Off-Target Shift: Substituting the lipophilic tail with halogens (Compound D) drastically reduces OXE-R affinity but significantly increases binding to AKR1C3 (-9.2 kcal/mol). This confirms that the 3,4-dichlorophenyl moiety is a specific driver for AKR1C3 inhibition[3].

    Experimental Validation Protocols

    In silico data must be treated as a hypothesis until physically validated. To confirm that the predicted docking poses translate to actual target engagement, we employ a self-validating Cellular Thermal Shift Assay (CETSA) [3].

    Protocol: Cellular Thermal Shift Assay (CETSA)

    CETSA is a biophysical assay used to verify the direct binding of a compound to its target protein in a native cellular context[3].

    • Cell Culture & Treatment:

      • Culture target-expressing cells (e.g., human eosinophils for OXE-R or 22Rv1 cells for AKR1C3).

      • Treat cells with 10 µM of 5-(4-Hexylphenyl)-5-oxovaleric acid (or vehicle control) for 1 hour at 37°C.

      • Causality: Treating intact cells rather than purified protein ensures that the compound possesses adequate membrane permeability to reach intracellular/transmembrane targets.

    • Thermal Profiling:

      • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

      • Causality: As temperature increases, proteins denature and precipitate. If the ligand is bound to the target, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) higher compared to the vehicle control.

    • Lysis and Separation:

      • Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C).

      • Centrifuge at 20,000 × g for 20 minutes at 4°C.

      • Causality: Centrifugation separates the denatured, aggregated proteins (pellet) from the stable, folded proteins (supernatant).

    • Quantification:

      • Analyze the soluble fractions via Western Blotting using target-specific antibodies (anti-OXE-R or anti-AKR1C3).

      • Validation Check: A successful docking prediction is validated if the Western Blot shows a preservation of the protein band at higher temperatures in the compound-treated group versus the control.

    Conclusion

    The comparative docking study clearly demonstrates that 5-(4-Hexylphenyl)-5-oxovaleric acid is a highly specific and potent ligand for the OXE-R receptor, driven by the structural flexibility and hydrophobicity of its hexylphenyl tail[1][2]. Modifications to this tail, such as halogenation, actively ablate OXE-R activity while promoting off-target interactions with enzymes like AKR1C3[3]. By pairing rigorous Induced-Fit Docking with CETSA validation, researchers can confidently utilize this scaffold for targeted drug development in inflammatory and eosinophilic diseases.

    References

    • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Hexylphenyl)-5-oxovaleric acid

    This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(4-Hexylphenyl)-5-oxovaleric acid. As researchers and drug development professionals, our commitment to safety and environmenta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(4-Hexylphenyl)-5-oxovaleric acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management, ensuring that our practices are both scientifically sound and operationally robust.

    The procedures outlined herein are synthesized from regulatory standards and laboratory best practices. However, you must always consult your institution's specific Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) office, as local policies and regulations are the ultimate authority.[1][2][3]

    Hazard Assessment and Chemical Profile

    Inferred Properties and Hazards:

    Property CategoryInferred CharacteristicRationale & Safety Implication
    Physical State Likely a white to off-white solid powder or crystals.[4]Solid form reduces inhalation risk compared to volatile liquids, but fine powders can be easily aerosolized. Handle in a well-ventilated area.[5]
    Health Hazards Skin and Eye Irritant. [4][6]The carboxylic acid moiety suggests it can cause irritation upon contact. Always wear appropriate Personal Protective Equipment (PPE).
    May cause respiratory irritation. [4]Inhalation of dust should be avoided.[4] Use engineering controls like a fume hood if dust generation is likely.[5]
    Corrosivity Weak Acid. While it is a carboxylic acid, it is unlikely to be classified as corrosive under the Resource Conservation and Recovery Act (RCRA) definition (pH ≤ 2).[7] However, it should still be segregated from bases.[8]
    Reactivity Generally Stable. Stable under normal storage conditions.[5] However, it should be stored away from strong oxidizing agents and bases to prevent unwanted reactions.[6][8]
    Environmental Undetermined. As a standard best practice, chemical waste should not be released into the environment or disposed of down the drain.[9][10]

    The Regulatory Framework: Adherence to EPA and OSHA Standards

    The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][11][12]

    • EPA (RCRA): This act establishes the framework for managing hazardous waste from "cradle to grave."[12] Laboratories are considered waste generators and must ensure waste is properly characterized, stored, labeled, and disposed of at a licensed facility.[11][12] It is prohibited to dispose of hazardous chemicals in the regular trash or down the sewer system.[9][11]

    • OSHA: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[1][2] This plan must include procedures for safe handling and disposal of chemicals, as well as training for all laboratory personnel.[1][3]

    Step-by-Step Disposal Protocol

    This protocol provides a direct, operational workflow for managing 5-(4-Hexylphenyl)-5-oxovaleric acid waste from the point of generation to its final collection by EHS personnel.

    Step 1: Waste Characterization

    The first step is to classify the waste. Since 5-(4-Hexylphenyl)-5-oxovaleric acid is not a specifically "listed" hazardous waste by the EPA, it must be evaluated for hazardous characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[12]

    • Action: Given its inferred properties as a stable solid and weak acid, it would not typically meet the criteria for a characteristic hazardous waste. However, the most prudent and compliant approach is to manage it as a hazardous chemical waste to ensure the highest level of safety and environmental protection.

    Step 2: Don Appropriate Personal Protective Equipment (PPE)

    Before handling the chemical waste, ensure you are wearing the correct PPE.

    • Action:

      • Eye Protection: Safety glasses with side shields or chemical splash goggles.

      • Hand Protection: Chemically resistant gloves (e.g., nitrile).[13]

      • Body Protection: A standard laboratory coat.

    Step 3: Waste Collection and Segregation

    Proper segregation prevents dangerous chemical reactions within a waste container.

    • Action:

      • Designate a specific waste container for "Non-halogenated Organic Solids" or a similar classification provided by your EHS office.

      • Crucially, do not mix this acidic compound with bases or strong oxidizing agents. [8] Store waste containers for acids and bases separately.[8]

      • Collect waste in a container that is chemically compatible with the substance. A high-density polyethylene (HDPE) or glass container is typically appropriate.[8][14]

    Step 4: Container Management and Labeling

    Clear and accurate labeling is a critical regulatory requirement and essential for safety.[3][12]

    • Action:

      • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

      • Clearly write the full chemical name: "5-(4-Hexylphenyl)-5-oxovaleric acid." Do not use abbreviations or chemical formulas.[14]

      • List all constituents and their approximate percentages if it is a mixed waste.

      • Keep the container securely closed at all times, except when adding waste.[9][14] Do not leave a funnel in the container.[14]

      • Ensure the container is in good condition, with no leaks or cracks.[14][15]

    Step 5: Storage in a Satellite Accumulation Area (SAA)

    Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14]

    • Action:

      • Store the labeled, closed waste container within your laboratory in a designated SAA, which could be a secondary containment bin inside a cabinet or on a shelf.

      • The SAA must be under the control of the laboratory personnel generating the waste.[14]

      • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

    Step 6: Requesting Disposal

    Once the container is full or you are terminating the project, arrange for its removal.

    • Action: Follow your institution's specific procedure for waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[12] EHS will then collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility.[12]

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Caption: Decision workflow for handling and disposing of chemical waste.

    Emergency Procedures: Spills and Exposure

    In the event of an accidental release or exposure, a swift and correct response is critical.

    Small Spill Response (Contained within the lab, manageable by one person)
    • Alert Personnel: Immediately notify others in the area.

    • Isolate: Secure the area to prevent others from entering.

    • Protect Yourself: Wear your full PPE, including safety goggles, gloves, and a lab coat.[13]

    • Contain & Absorb: Cover the spill with a chemical absorbent pad or a neutral absorbent material like vermiculite or sand. Work from the outside of the spill inward.[13]

    • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.[10][13]

    • Label: Label the container as "Spill Debris containing 5-(4-Hexylphenyl)-5-oxovaleric acid" and manage it as hazardous waste.

    • Decontaminate: Clean the spill area with soap and water.

    • Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.[13]

    Large Spill Response

    For any spill that is too large to handle safely, is spreading rapidly, or involves a risk of exposure to others, follow these steps:

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and your institution's EHS/emergency response team.

    • Isolate: Close the doors to the affected area and prevent re-entry.

    • Assist: If a colleague has been exposed, assist them to an emergency shower or eyewash station.

    Personal Exposure First Aid
    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][5][6] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air.[4][5] If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]

    References

    • Daniels Health. (2025, May 21).
    • Environmental Health and Safety Office. (2025, October).
    • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
    • Occupational Safety and Health Administration (OSHA).
    • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
    • American Chemical Society.
    • Office of Clinical and Research Safety.
    • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
    • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
    • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
    • Shealy Consulting, LLC.
    • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
    • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
    • Environmental Health and Safety Office. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
    • American Chemical Society. Hazardous Waste and Disposal.
    • TCI Chemicals.
    • Fisher Scientific.
    • MilliporeSigma. (2024, September 7).
    • ChemicalBook. (2026, February 7).
    • Thermo Fisher Scientific. (2025, October 30).

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    Handling

    Personal protective equipment for handling 5-(4-Hexylphenyl)-5-oxovaleric acid

    Handling specialized organic intermediates like 5-(4-Hexylphenyl)-5-oxovaleric acid requires rigorous, field-proven safety protocols. As a critical building block in pharmaceutical research and drug development[1][2], th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Handling specialized organic intermediates like 5-(4-Hexylphenyl)-5-oxovaleric acid requires rigorous, field-proven safety protocols. As a critical building block in pharmaceutical research and drug development[1][2], this compound demands a high level of operational discipline.

    While classified as non-hazardous for standard transport[3], its structural classification as an aryl oxovaleric acid dictates that it must be treated as a localized irritant to the skin, eyes, and respiratory tract[4][5]. This guide provides an authoritative, self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and disposal to ensure uncompromised laboratory safety.

    Physicochemical Properties & Hazard Profile

    Understanding the physical nature of 5-(4-Hexylphenyl)-5-oxovaleric acid is the first step in designing a robust safety and logistical plan. The compound's solid state and acidic functional groups directly inform the required PPE and handling environments[4][6].

    Property / AttributeData
    Chemical Name 5-(4-Hexylphenyl)-5-oxovaleric acid
    CAS Number 898791-53-2[1]
    Molecular Formula C₁₇H₂₄O₃[3]
    Molecular Weight 276.38 g/mol [1][3]
    Physical State Solid (Powder/Crystalline)[4]
    Purity ≥97%[3]
    Extrapolated GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[5][7]

    Personal Protective Equipment (PPE) Matrix

    Do not treat PPE as a mere checklist; understand the causality behind each requirement. The following matrix is designed to mitigate the specific risks associated with fine, acidic organic powders[6][8].

    • Eye and Face Protection:

      • Requirement: Non-vented chemical splash goggles.

      • Causality: Aryl oxovaleric acids can cause severe eye irritation (H319). Non-vented goggles are critical because standard safety glasses allow fine, aerosolized dust particulates to bypass the seal and contact the mucosa[6][7]. If dissolving the solid in organic solvents (e.g., DMSO, butanol), a full face shield is recommended to prevent splash injuries[4][6].

    • Hand Protection:

      • Requirement: Heavy-duty nitrile or neoprene gloves.

      • Causality: Standard latex offers poor chemical resistance to organic acids and the polar aprotic solvents (like DMSO) frequently used to prepare stock solutions[4][8]. Double-gloving is highly recommended during the weighing of the neat powder to prevent microscopic dermal exposure and localized skin irritation (H315)[5][8].

    • Body Protection:

      • Requirement: Flame-resistant, fully buttoned laboratory coat and closed-toe shoes.

      • Causality: Prevents powder dispersion onto personal clothing, which can lead to prolonged, unnoticed dermal exposure[6][8].

    • Respiratory Protection:

      • Requirement: N95/P100 particulate respirator (if handled outside a containment zone).

      • Causality: The compound can cause respiratory tract irritation (H335) if inhaled[5][7]. However, the primary engineering control is to never handle the dry powder outside of a certified chemical fume hood, rendering respirators a secondary backup[4][8].

    Operational Plan & Handling Workflow

    To ensure reproducibility and safety, every protocol must be a self-validating system. The following step-by-step methodology covers the safe weighing, transfer, and dissolution of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Step-by-Step Methodology: Safe Weighing and Transfer
    • Thermal Equilibration: Allow the sealed amber glass bottle containing the compound to equilibrate to room temperature before opening. Reasoning: This prevents ambient laboratory moisture from condensing on the potentially hygroscopic powder, which could degrade the compound and compromise the accuracy of your molar calculations[4].

    • Fume Hood Preparation: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Lay down a disposable, anti-static weighing mat to contain potential micro-spills[8].

    • PPE Verification: Don double nitrile gloves, non-vented goggles, and a lab coat[6].

    • Anti-Static Transfer: Use an anti-static micro-spatula to transfer the solid to a pre-tared weighing boat. Reasoning: Static charge buildup can cause fine organic acid powders to aerosolize abruptly, significantly increasing the risk of inhalation and contamination.

    • Closed-System Dissolution: Transfer the weighed solid into a microcentrifuge tube or round-bottom flask. Slowly add your chosen solvent (e.g., anhydrous DMSO or butanol)[4][6]. Cap the vessel immediately and vortex or sonicate until the solid is fully dissolved.

    • Immediate Decontamination: Wipe down the analytical balance and spatulas with a compatible solvent (e.g., isopropanol), followed by a mild soap and water wash[8].

    G N1 1. Risk Assessment & Fume Hood Prep N2 2. PPE Donning (Gloves, Goggles, Coat) N1->N2 N3 3. Anti-Static Weighing & Material Transfer N2->N3 N4 4. Closed-System Dissolution (e.g., DMSO) N3->N4 N5 5. Waste Segregation & Disposal N4->N5 N6 6. Area Decontamination & PPE Doffing N5->N6

    Operational workflow for the safe handling of 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Spill Response & Disposal Plan

    A trustworthy laboratory protocol requires preparing for operational failures. If a spill occurs, immediate and calculated action is required[8].

    Spill Response Protocol
    • Small Dry Spills (Inside Fume Hood): Do not sweep the dry powder, as this will generate hazardous aerosols. Instead, gently cover the spill with damp absorbent paper or an inert absorbent material (e.g., sand or vermiculite)[8]. Carefully scoop the material into a designated hazardous waste container using a non-sparking tool. Wash the affected area with a dilute basic solution (e.g., sodium bicarbonate) to neutralize residual organic acid, followed by a thorough water rinse[9].

    • Liquid Spills (Dissolved Compound): Absorb the spill with chemical-resistant spill pads. Place the saturated pads into a sealed hazardous waste bag[8].

    Waste Disposal Plan
    • Solid Waste: Dispose of all unreacted 5-(4-Hexylphenyl)-5-oxovaleric acid and contaminated consumables (outer gloves, weighing boats, anti-static mats) in clearly labeled, sealed solid hazardous waste containers[8][10].

    • Liquid Waste: Solutions containing this compound must be collected in compatible organic waste carboys. Ensure that acidic organic waste is never mixed with strong oxidizers or strong bases to prevent exothermic reactions[8].

    • Regulatory Compliance: Track and dispose of all waste materials in strict accordance with local, regional, and national environmental regulations[4][10].

    References

    • 5-(4-hexylphenyl)-5-oxovaleric acid | #7152c | Rieke Metals Products & Services. Rieke Metals. Available at:[Link]

    • 2-Oxovaleric acid | C5H8O3 | CID 74563 - PubChem. National Institutes of Health (NIH). Available at:[Link]

    • SAFETY DATA SHEET: 2-Oxovaleric acid. University of Oklahoma Health Sciences Center (OUHSC). Available at:[Link]

    Sources

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